molecular formula C31H31NO3 B15608826 SR10067

SR10067

Cat. No.: B15608826
M. Wt: 465.6 g/mol
InChI Key: MOPAGKWBFUICQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

SR10067 is a useful research compound. Its molecular formula is C31H31NO3 and its molecular weight is 465.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[3-[[4-[(2-methylpropan-2-yl)oxy]phenoxy]methyl]-3,4-dihydro-1H-isoquinolin-2-yl]-naphthalen-1-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H31NO3/c1-31(2,3)35-27-17-15-26(16-18-27)34-21-25-19-23-10-4-5-11-24(23)20-32(25)30(33)29-14-8-12-22-9-6-7-13-28(22)29/h4-18,25H,19-21H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOPAGKWBFUICQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)OCC2CC3=CC=CC=C3CN2C(=O)C4=CC=CC5=CC=CC=C54
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H31NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The Core Mechanism of SR10067 on the Circadian Rhythm: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The circadian rhythm, an approximately 24-hour internal biological clock, governs a vast array of physiological and behavioral processes, from sleep-wake cycles to metabolism and immune responses. The molecular machinery of this clock is a complex network of transcriptional-translational feedback loops. A key component of this machinery is the nuclear receptor REV-ERBα, encoded by the NR1D1 gene, which acts as a potent transcriptional repressor of core clock genes, most notably Bmal1. SR10067 is a synthetic agonist of the REV-ERB nuclear receptors, demonstrating high affinity for both REV-ERBα and its paralog, REV-ERBβ.[1][2] Its ability to pharmacologically modulate the core circadian clock makes it a valuable research tool and a potential therapeutic agent for circadian rhythm-related disorders. This technical guide provides a comprehensive overview of the mechanism of action of this compound on the circadian rhythm, detailing its molecular interactions, effects on gene and protein expression, and observed physiological outcomes.

Data Presentation

Table 1: In Vitro Efficacy of this compound
TargetAssay TypeIC50 (nM)Cell Line/SystemReference
REV-ERBαCo-transfection Assay170Not Specified[1][2]
REV-ERBβCo-transfection Assay160Not Specified[1][2]
Table 2: Effects of this compound on Circadian Gene and Protein Expression
Gene/ProteinOrganism/Cell LineTreatment DetailsEffectReference
Npas2 mRNAMouse (Hypothalamus)30 mg/kg i.p. (single injection)Suppressed circadian rhythm of expression[1][2]
Clock mRNAHuman Bronchial Epithelial Cells (16-HBE)Pre-treatment with this compoundAttenuated IL-4 and IL-13-induced increase[3][4]
Bmal1 mRNAHuman Bronchial Epithelial Cells (16-HBE)Pre-treatment with this compoundAttenuated IL-4 and IL-13-induced increase[3][4]
Cry1 mRNAHuman Bronchial Epithelial Cells (16-HBE)Pre-treatment with this compoundAttenuated IL-4 and IL-13-induced increase[3][4]
Cry2 mRNAHuman Bronchial Epithelial Cells (16-HBE)Pre-treatment with this compoundAttenuated IL-4 and IL-13-induced increase[3][4]
Per1 mRNAHuman Bronchial Epithelial Cells (16-HBE)Pre-treatment with this compoundAttenuated IL-4 and IL-13-induced increase[3][4]
Per2 mRNAHuman Bronchial Epithelial Cells (16-HBE)Pre-treatment with this compoundAttenuated IL-4 and IL-13-induced increase[3][4]
CLOCK ProteinHuman Bronchial Epithelial Cells (16-HBE)This compound + IL-13 treatmentDecreased abundance compared to IL-13 alone[3][4]
BMAL1 ProteinHuman Bronchial Epithelial Cells (16-HBE)This compound + IL-13 treatmentDecreased abundance compared to IL-13 alone[3][4]
REV-ERBα ProteinHuman Bronchial Epithelial Cells (16-HBE)This compound + IL-13 treatmentSlightly increased abundance compared to IL-13 alone[3][4]
CRY1 ProteinHuman Bronchial Epithelial Cells (16-HBE)This compound + IL-13 treatmentSlightly increased abundance compared to IL-13 alone[3][4]
CRY2 ProteinHuman Bronchial Epithelial Cells (16-HBE)This compound + IL-13 treatmentSlightly increased abundance compared to IL-13 alone[3][4]
Table 3: In Vivo Effects of this compound in Mice
ParameterDosage and AdministrationKey FindingsReference
Nocturnal Wheel-Running ActivityDose-dependent (i.p.)Reduction in activity[1][2][5]
Wakefulness30 mg/kg i.p. at ZT6Induced wakefulness[5]
Slow-Wave Sleep (SWS)30 mg/kg i.p. at ZT6Reduced SWS[1][2][5]
REM Sleep30 mg/kg i.p. at ZT6Reduced REM sleep[1][2][5]
Anxiety-like BehaviorDose-dependentDisplayed high anxiolytic activity[1][2][5]

Signaling Pathways and Mechanism of Action

This compound exerts its effects on the circadian rhythm by acting as a potent agonist for the nuclear receptors REV-ERBα and REV-ERBβ. These receptors are crucial components of the secondary feedback loop of the molecular clock. The canonical mechanism of action involves the direct transcriptional repression of the core clock activator, Bmal1.

Upon binding of this compound, REV-ERBα undergoes a conformational change that facilitates the recruitment of the Nuclear Receptor Co-repressor (NCoR) complex, which includes Histone Deacetylase 3 (HDAC3).[1][5][6][7][8][9] This complex then binds to ROR response elements (ROREs) in the promoter region of target genes, including Bmal1.[1][6][7] The HDAC3 component of the complex leads to the deacetylation of histones, resulting in a more condensed chromatin structure and subsequent repression of gene transcription. By activating REV-ERBα, this compound enhances the repression of Bmal1, thereby altering the phase and amplitude of the circadian oscillator.

SR10067_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_complex Repressor Complex This compound This compound REVERB_inactive REV-ERBα/β (Inactive) This compound->REVERB_inactive Binds and Activates REVERB_active This compound-REV-ERBα/β (Active) REVERB_inactive->REVERB_active Translocates to Nucleus NCoR_HDAC3 NCoR-HDAC3 Co-repressor Complex REVERB_active->NCoR_HDAC3 Recruits Bmal1_promoter Bmal1 Gene Promoter (RORE) NCoR_HDAC3->Bmal1_promoter Binds to Bmal1_transcription Bmal1 Transcription NCoR_HDAC3->Bmal1_transcription Represses Histone_acetylation Histone Acetylation NCoR_HDAC3->Histone_acetylation Deacetylates Histones Chromatin_condensation Chromatin Condensation Histone_acetylation->Chromatin_condensation Leads to Chromatin_condensation->Bmal1_transcription Inhibits

This compound signaling pathway.

Experimental Protocols

In Vitro: REV-ERB Co-transfection and Luciferase Reporter Assay

This assay is used to determine the potency (IC50) of compounds like this compound on REV-ERBα and REV-ERBβ.

  • Cell Culture: Human Embryonic Kidney (HEK293) cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.

  • Transfection: Cells are transiently co-transfected with plasmids encoding:

    • A fusion protein of the REV-ERB ligand-binding domain (LBD) and the GAL4 DNA-binding domain (DBD).

    • A luciferase reporter gene under the control of a GAL4 upstream activating sequence (UAS).

  • Compound Treatment: Twenty-four hours post-transfection, cells are treated with varying concentrations of this compound or vehicle (DMSO).

  • Luciferase Assay: After a 24-hour incubation with the compound, luciferase activity is measured using a luminometer following the addition of a luciferase substrate.

  • Data Analysis: The luminescence data is normalized to the vehicle control, and the IC50 value is calculated using a nonlinear regression curve fit.

Luciferase_Assay_Workflow start Start: HEK293 Cell Culture transfection Co-transfection: - REV-ERB-LBD-GAL4-DBD Plasmid - GAL4-UAS-Luciferase Reporter Plasmid start->transfection incubation1 24h Incubation transfection->incubation1 treatment Treatment: - this compound (various concentrations) - Vehicle (DMSO) incubation1->treatment incubation2 24h Incubation treatment->incubation2 luciferase_assay Luciferase Assay: - Add substrate - Measure luminescence incubation2->luciferase_assay data_analysis Data Analysis: - Normalize to vehicle - Calculate IC50 luciferase_assay->data_analysis end End: Determine this compound Potency data_analysis->end Wheel_Running_Workflow start Start: Individual Housing of Mice with Running Wheels acclimation Acclimation (≥ 1 week) in 12:12 LD Cycle start->acclimation baseline Establish Baseline Activity acclimation->baseline drug_admin Drug Administration (i.p.) at ZT6: - this compound (e.g., 30 mg/kg) - Vehicle baseline->drug_admin data_collection Continuous Data Collection: - Wheel Revolutions drug_admin->data_collection data_analysis Data Analysis: - Actogram generation - Period, Phase, and Amplitude Analysis data_collection->data_analysis end End: Assess Effect on Circadian Locomotor Activity data_analysis->end

References

SR10067: A Technical Guide to a Dual REV-ERBα/β Agonist

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

SR10067 is a potent and selective synthetic agonist for the nuclear receptors REV-ERBα (NR1D1) and REV-ERBβ (NR1D2). These receptors are critical components of the core circadian clock machinery and play vital roles in regulating gene expression involved in metabolism, inflammation, and behavior. As a dual agonist, this compound offers a powerful tool to probe the physiological functions of REV-ERBα/β and presents a promising therapeutic candidate for a range of disorders, including metabolic diseases and neuropsychiatric conditions. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its characterization, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction to REV-ERBα/β and this compound

The REV-ERB proteins are transcriptional repressors that form a key negative feedback loop within the mammalian circadian clock.[1] They compete with the transcriptional activators RORα/β/γ for binding to ROR response elements (ROREs) in the promoters of target genes, most notably Bmal1 (Arntl).[2] By repressing Bmal1 transcription, REV-ERBα/β helps to establish the rhythmic expression of core clock genes.[1] Beyond their role in the clock, REV-ERBα/β directly regulate a wide array of genes involved in lipid and glucose metabolism, inflammation, and cellular differentiation.[3][4]

This compound is a small molecule agonist that binds to both REV-ERBα and REV-ERBβ with high affinity, enhancing their repressive activity.[5] Its ability to penetrate the brain allows for the investigation of REV-ERB's role in the central nervous system and its effects on sleep architecture and anxiety-like behaviors.[5]

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: In Vitro Activity of this compound

ParameterREV-ERBαREV-ERBβReference
IC50 170 nM160 nM[5]

Table 2: In Vivo Administration and Effects of this compound in Mice

ParameterValue/EffectReference
Administration Route Intraperitoneal (i.p.)[5]
Dosage 30 mg/kg[5]
Pharmacokinetics Plasma and brain concentrations remained above the IC50[5]
Circadian Rhythm Suppressed the circadian rhythm of Npas2 gene expression in the hypothalamus[5]
Locomotor Activity Dose-dependent reduction in nocturnal wheel running activity[5]
Sleep Induced wakefulness, reduced SWS and REM sleep[5]
Behavior Displayed high anxiolytic activity[5]

Signaling Pathways and Experimental Workflows

REV-ERBα/β Signaling Pathway

The primary mechanism of action for REV-ERBα/β is transcriptional repression. Upon binding of an agonist like this compound, REV-ERBα/β recruits a corepressor complex, which includes Nuclear Receptor Corepressor 1 (NCoR) and Histone Deacetylase 3 (HDAC3), to the promoter of target genes. This leads to chromatin condensation and repression of gene transcription.

REV_ERB_Signaling cluster_upstream Upstream Regulators cluster_core Core REV-ERBα/β Complex cluster_downstream Downstream Effects CLOCK_BMAL1 CLOCK/BMAL1 Heterodimer REV_ERB REV-ERBα/β CLOCK_BMAL1->REV_ERB Activates Expression Heme Heme (Endogenous Ligand) Heme->REV_ERB Binds to This compound This compound (Agonist) This compound->REV_ERB Binds to NCoR_HDAC3 NCoR/HDAC3 Corepressor Complex REV_ERB->NCoR_HDAC3 Recruits Repression Transcriptional Repression NCoR_HDAC3->Repression Mediates Bmal1 Bmal1 (Core Clock Gene) Metabolic_Genes Metabolic Genes (e.g., SREBP, CYP7A1) Inflammatory_Genes Inflammatory Genes (e.g., IL-6, NLRP3) Repression->Bmal1 Inhibits Repression->Metabolic_Genes Inhibits Repression->Inflammatory_Genes Inhibits

Core REV-ERBα/β signaling pathway.
Experimental Workflow for In Vivo Analysis of this compound

A typical workflow to assess the in vivo effects of this compound involves acclimatizing the animals, administering the compound, and then performing a battery of behavioral and molecular tests.

in_vivo_workflow cluster_setup Experimental Setup cluster_treatment Treatment cluster_assessment Assessment Acclimatization Acclimatize Mice to Housing Conditions (e.g., Light/Dark Cycle, Running Wheels) Baseline Record Baseline Activity (e.g., Wheel Running) Acclimatization->Baseline SR10067_Admin Administer this compound (e.g., 30 mg/kg, i.p.) Baseline->SR10067_Admin Vehicle_Admin Administer Vehicle Control Baseline->Vehicle_Admin Wheel_Running Monitor Wheel Running Activity SR10067_Admin->Wheel_Running Marble_Burying Perform Marble Burying Test SR10067_Admin->Marble_Burying Gene_Expression Analyze Gene Expression in Hypothalamus (e.g., qPCR for Npas2) SR10067_Admin->Gene_Expression Pharmacokinetics Measure Plasma and Brain Concentrations SR10067_Admin->Pharmacokinetics Vehicle_Admin->Wheel_Running Vehicle_Admin->Marble_Burying Vehicle_Admin->Gene_Expression

Workflow for in vivo this compound studies.

Experimental Protocols

In Vitro Co-transfection Luciferase Reporter Assay

This assay is used to determine the potency of this compound in activating the transcriptional repression activity of REV-ERBα and REV-ERBβ.

Objective: To measure the IC50 of this compound for REV-ERBα and REV-ERBβ.

Materials:

  • HEK293T cells

  • Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

  • Expression plasmids:

    • pCMV-FLAG-REV-ERBα

    • pCMV-FLAG-REV-ERBβ

  • Reporter plasmid:

    • pGL3-Bmal1-Luc (containing the Bmal1 promoter driving firefly luciferase)

  • Control plasmid:

  • Transfection reagent (e.g., Lipofectamine 2000)

  • This compound

  • Dual-Luciferase Reporter Assay System

  • 96-well white, clear-bottom tissue culture plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T cells in 96-well plates at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection:

    • For each well, prepare a transfection mix containing:

      • 50 ng of pCMV-FLAG-REV-ERBα or pCMV-FLAG-REV-ERBβ

      • 100 ng of pGL3-Bmal1-Luc

      • 10 ng of pRL-TK

    • Add the transfection reagent according to the manufacturer's protocol.

    • Incubate the cells with the transfection mix for 4-6 hours.

  • This compound Treatment:

    • Prepare a serial dilution of this compound in DMEM with 10% FBS.

    • After the transfection incubation, replace the medium with the this compound dilutions. Include a vehicle control (DMSO).

    • Incubate the cells for 24 hours.

  • Luciferase Assay:

    • Lyse the cells using the passive lysis buffer from the Dual-Luciferase Reporter Assay System.

    • Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the assay kit instructions.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Plot the normalized luciferase activity against the log concentration of this compound.

    • Calculate the IC50 value using a non-linear regression curve fit (log(inhibitor) vs. response -- variable slope).

In Vivo Wheel Running Activity Assay

This assay is used to assess the effect of this compound on circadian locomotor activity.

Objective: To determine the effect of this compound on nocturnal wheel running activity in mice.

Materials:

  • Male C57BL/6J mice (8-10 weeks old)

  • Cages equipped with running wheels

  • Data acquisition system to record wheel revolutions

  • This compound

  • Vehicle (e.g., 10% DMSO, 10% Tween-80, 80% saline)

  • Syringes and needles for intraperitoneal injection

Procedure:

  • Acclimatization:

    • Individually house mice in cages with running wheels for at least two weeks to allow them to entrain to the light-dark cycle (12:12) and establish a stable baseline of running activity.

  • Baseline Recording:

    • Record wheel running activity for at least 5-7 days to establish a baseline for each mouse.

  • This compound Administration:

    • At the beginning of the dark cycle (Zeitgeber Time 12), administer this compound (e.g., 30 mg/kg, i.p.) or vehicle to the mice.

  • Activity Monitoring:

    • Continue to record wheel running activity for at least 24 hours post-injection.

  • Data Analysis:

    • Quantify the total number of wheel revolutions during the dark phase.

    • Compare the wheel running activity of the this compound-treated group to the vehicle-treated group using an appropriate statistical test (e.g., t-test or ANOVA).

Marble Burying Assay for Anxiolytic Activity

This assay is used to evaluate the anxiety-reducing effects of this compound.

Objective: To assess the anxiolytic-like effects of this compound in mice.

Materials:

  • Male BALB/c mice (8-10 weeks old)

  • Standard mouse cages

  • Clean bedding (approximately 5 cm deep)

  • 20-25 glass marbles per cage

  • This compound

  • Vehicle

  • Syringes and needles for intraperitoneal injection

Procedure:

  • Habituation:

    • Allow mice to habituate to the testing room for at least 1 hour before the experiment.

  • This compound Administration:

    • Administer this compound (e.g., 10-30 mg/kg, i.p.) or vehicle to the mice 30 minutes before the test.

  • Test Procedure:

    • Place each mouse individually into a cage with fresh bedding and evenly spaced marbles on the surface.

    • Leave the mouse undisturbed for 30 minutes.

  • Scoring:

    • After 30 minutes, carefully remove the mouse from the cage.

    • Count the number of marbles that are at least two-thirds buried in the bedding.

  • Data Analysis:

    • Compare the number of buried marbles between the this compound-treated group and the vehicle-treated group using an appropriate statistical test (e.g., t-test or ANOVA). A significant decrease in the number of buried marbles is indicative of an anxiolytic-like effect.

Conclusion

This compound is a valuable pharmacological tool for elucidating the complex roles of REV-ERBα and REV-ERBβ in physiology and disease. Its high potency and brain penetrance make it particularly useful for studying the central effects of REV-ERB activation. The experimental protocols and data presented in this guide provide a solid foundation for researchers to incorporate this compound into their studies of circadian biology, metabolism, and neuroscience. Further research with this compound and other REV-ERB modulators will continue to unravel the therapeutic potential of targeting this critical nuclear receptor duo.

References

The Role of SR10067 in Neuroinflammation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders. The nuclear receptor REV-ERB has emerged as a key regulator of the intricate relationship between the circadian clock and inflammatory responses within the central nervous system (CNS). SR10067, a potent and selective synthetic agonist of REV-ERB, has garnered significant interest for its potential to modulate neuroinflammatory processes. This technical guide provides an in-depth overview of the role of this compound in neuroinflammation, consolidating current knowledge on its mechanism of action, relevant signaling pathways, and effects on glial cells. Detailed experimental protocols for in vitro and in vivo models are provided, alongside quantitative data and visualizations of key pathways and workflows to support further research and drug development in this promising area.

Introduction to this compound and Neuroinflammation

Neuroinflammation is a complex biological response within the brain and spinal cord, primarily mediated by microglia and astrocytes. While it serves a protective role in response to injury and infection, chronic or dysregulated neuroinflammation contributes to neuronal damage and the progression of neurodegenerative diseases, psychiatric disorders, and traumatic brain injury.[1][2]

The circadian clock, an endogenous timekeeping system, governs many physiological processes, including immune function.[3] REV-ERBα (NR1D1) and REV-ERBβ (NR1D2) are nuclear receptors that act as key transcriptional repressors within the core circadian clock machinery.[4][5] Beyond their role in circadian rhythm, REV-ERBs have been identified as crucial regulators of inflammatory gene expression.[6][7]

This compound is a synthetic small molecule that acts as a potent agonist for both REV-ERBα and REV-ERBβ.[4] Its ability to penetrate the brain makes it a valuable tool for investigating the therapeutic potential of targeting REV-ERB in neurological disorders where neuroinflammation is a key pathological feature.[4]

Mechanism of Action of this compound

This compound exerts its anti-inflammatory effects by binding to and activating REV-ERBα and REV-ERBβ. As transcriptional repressors, the activation of REV-ERBs by this compound enhances the recruitment of the nuclear receptor co-repressor (NCoR) complex to target gene promoters, leading to the suppression of gene expression.[6] Key targets of REV-ERB-mediated repression include genes involved in inflammatory and immune responses.

Table 1: Physicochemical and Pharmacokinetic Properties of this compound

PropertyValueReference
Target REV-ERBα, REV-ERBβ[4]
IC₅₀ for REV-ERBα 170 nM[4]
IC₅₀ for REV-ERBβ 160 nM[4]
Solubility (in vitro) ≥ 2.5 mg/mL (5.37 mM) in DMSO[4]
Administration (in vivo) Intraperitoneal (i.p.) injection[4]
Dosage (in vivo, mice) 30 mg/kg[4][8]
Brain Penetrance Yes[4]

Signaling Pathways Modulated by this compound

The anti-neuroinflammatory effects of this compound are primarily mediated through the modulation of key signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway and the NLRP3 inflammasome.

The NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammatory responses, controlling the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules.[9][10] In the context of neuroinflammation, activation of microglia and astrocytes by stimuli such as lipopolysaccharide (LPS) leads to the activation of the NF-κB pathway.[6] Pharmacological activation of REV-ERB by agonists has been shown to suppress the NF-κB pathway, thereby reducing the expression of its downstream inflammatory targets.[6] This is achieved, in part, by REV-ERB-mediated repression of key components within the NF-κB signaling cascade.[11][12]

NF_kappaB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK Activates IkappaB IκB IKK->IkappaB Phosphorylates NFkappaB NF-κB (p65/p50) IkappaB->NFkappaB Releases NFkappaB_nuc NF-κB (p65/p50) NFkappaB->NFkappaB_nuc Translocates SR10067_cyto This compound REVERB_cyto REV-ERB SR10067_cyto->REVERB_cyto Activates REVERB_nuc REV-ERB REVERB_cyto->REVERB_nuc Translocates DNA DNA NFkappaB_nuc->DNA Binds Proinflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, IL-1β) DNA->Proinflammatory_Genes Transcription REVERB_nuc->NFkappaB_nuc Inhibits Activity REVERB_nuc->DNA Binds to ROREs NCoR NCoR REVERB_nuc->NCoR Recruits NCoR->Proinflammatory_Genes Represses Transcription

This compound inhibits the NF-κB signaling pathway.
The NLRP3 Inflammasome Pathway

The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune response by activating caspase-1, which in turn cleaves pro-inflammatory cytokines IL-1β and IL-18 into their active forms.[13][14] Dysregulation of the NLRP3 inflammasome is implicated in a variety of inflammatory and autoimmune diseases, including neuroinflammatory conditions.[6][8] REV-ERB has been shown to directly repress the transcription of Nlrp3, the gene encoding the NLRP3 protein.[11][12] By activating REV-ERB, this compound can therefore suppress the priming step of NLRP3 inflammasome activation, leading to reduced maturation and secretion of IL-1β and IL-18.[6][15]

NLRP3_Pathway cluster_priming Priming Signal (e.g., LPS) cluster_activation Activation Signal (e.g., ATP) cluster_inflammasome Inflammasome Assembly & Activation LPS LPS TLR4 TLR4 LPS->TLR4 NFkappaB NF-κB TLR4->NFkappaB NLRP3_gene NLRP3 & pro-IL-1β Gene Transcription NFkappaB->NLRP3_gene NLRP3 NLRP3 NLRP3_gene->NLRP3 pro_IL1b pro-IL-1β NLRP3_gene->pro_IL1b ATP ATP P2X7R P2X7R ATP->P2X7R K_efflux K+ Efflux P2X7R->K_efflux K_efflux->NLRP3 Activates ASC ASC NLRP3->ASC Recruits pro_Casp1 pro-Caspase-1 ASC->pro_Casp1 Recruits Casp1 Caspase-1 pro_Casp1->Casp1 Cleavage Casp1->pro_IL1b Cleaves IL1b IL-1β (secreted) pro_IL1b->IL1b This compound This compound REVERB REV-ERB This compound->REVERB Activates REVERB->NLRP3_gene Represses Transcription

This compound inhibits the NLRP3 inflammasome pathway.

In Vitro Evidence of this compound's Anti-Neuroinflammatory Effects

In vitro models of neuroinflammation, primarily using microglial and astrocytic cell cultures, have been instrumental in elucidating the effects of this compound.

Effects on Microglia

Microglia are the resident immune cells of the CNS and play a central role in initiating and propagating neuroinflammatory responses.[7] Studies using the BV2 microglial cell line and primary microglia have demonstrated that REV-ERB agonists, including this compound and related compounds, can effectively suppress the activation of these cells.[6][15]

Table 2: In Vitro Effects of REV-ERB Agonists on Microglia

CompoundCell TypeStimulusMeasured ParameterEffectReference
This compound Human microglia (HMC3)LPSIL-1β secretionSignificant reduction[15]
This compound Human microglia (HMC3)LPSNLRP3 expressionSignificant reduction[15]
SR9009 Primary mouse microgliaLPS + ATPIL-1β secretionDose-dependent suppression[7]
SR9009 Primary mouse microgliaLPSIL-6 mRNAInhibition[7]
SR9009 BV2 microglial cellsMPP+NF-κB activationInhibition[16]
SR9009 BV2 microglial cellsMPP+NLRP3 inflammasome activationInhibition[16]
SR9009 BV2 microglial cellsMPP+iNOS, IL-1β, IL-6, TNF-αDose-dependent suppression[16]
GSK4112 BV2 microglial cellsLPSIL-6, TNF-α secretionDose-dependent suppression[6]
GSK4112 BV2 microglial cellsLPSiNOS, COX-2 expressionInhibition[6]
GSK4112 Primary mouse microgliaLPSIL-6, TNF-α secretionDose-dependent suppression[6]
Effects on Astrocytes

Astrocytes are also key players in neuroinflammation, with reactive astrocytes contributing to both pro-inflammatory and neuroprotective responses.[10][17] Activation of REV-ERB has been shown to modulate astrocyte activation and the production of inflammatory mediators.[6][18]

Table 3: In Vitro Effects of REV-ERB Agonists on Astrocytes

CompoundCell TypeStimulusMeasured ParameterEffectReference
GSK4112 AstrocytesTNF-αMMP-9, CCL2Reduction[6]
SR9009 Astrocytes-Transformation from A1 to A2 phenotypePromotion[18]

In Vivo Evidence of this compound's Anti-Neuroinflammatory Effects

Animal models of neuroinflammation, most commonly induced by systemic administration of LPS, have been used to evaluate the in vivo efficacy of this compound and other REV-ERB agonists.[15][19]

Table 4: In Vivo Effects of REV-ERB Agonists in Neuroinflammation Models

CompoundAnimal ModelStimulusMeasured ParameterEffectReference
This compound MiceLPSIL-1β, IL-18 secretionDecreased secretion[1][3]
SR9009 Mice (MCAO model)IschemiaTNF-α, IL-1β, iNOS mRNA in cortexSignificant downregulation[13][19]
SR9009 Mice (MPTP model)MPTPMicroglial activation (Iba1)Reduced[16]
SR9009 Mice (MPTP model)MPTPNLRP3 inflammasome activationReduced[16]
SR9009 Mice (MPTP model)MPTPTNF-α, IL-6 mRNASignificant reduction[16]
GSK4112 MiceLPS (intranigral injection)Microglial activationSuppression[6]

Experimental Protocols

In Vitro Neuroinflammation Model using BV2 Microglial Cells

This protocol describes a method for inducing an inflammatory response in BV2 microglial cells using LPS and IFN-γ, and for assessing the anti-inflammatory effects of this compound.

Materials:

  • BV2 murine microglial cell line

  • DMEM with high glucose, supplemented with 10% FBS, 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • Interferon-gamma (IFN-γ), recombinant mouse

  • This compound

  • DMSO (vehicle control)

  • 96-well and 6-well tissue culture plates

  • Reagents for ELISA (for cytokine quantification)

  • Reagents for quantitative real-time PCR (qRT-PCR)

  • Reagents for Western blotting

Procedure:

  • Cell Culture: Culture BV2 cells in supplemented DMEM at 37°C in a humidified atmosphere of 5% CO₂.

  • Plating: Seed BV2 cells in 96-well plates (for viability and ELISA assays) or 6-well plates (for qRT-PCR and Western blotting) at an appropriate density and allow them to adhere overnight.

  • Treatment:

    • Pre-treat cells with various concentrations of this compound (or vehicle) for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 100 ng/mL) and IFN-γ (e.g., 0.5 ng/mL) for the desired time period (e.g., 6 hours for RNA analysis, 24 hours for protein analysis).[3][20]

  • Sample Collection:

    • Collect cell culture supernatants for cytokine analysis by ELISA.

    • Lyse cells for RNA or protein extraction.

  • Analysis:

    • Cytokine Quantification: Measure the concentrations of IL-6, TNF-α, and IL-1β in the culture supernatants using commercially available ELISA kits.

    • Gene Expression Analysis: Perform qRT-PCR to analyze the mRNA expression levels of inflammatory genes.

    • Protein Expression Analysis: Perform Western blotting to analyze the protein levels of components of the NF-κB and NLRP3 inflammasome pathways.

in_vitro_workflow cluster_setup Cell Culture and Plating cluster_treatment Treatment cluster_analysis Analysis culture Culture BV2 cells plate Plate cells and allow to adhere culture->plate pretreat Pre-treat with this compound or vehicle plate->pretreat stimulate Stimulate with LPS/IFN-γ pretreat->stimulate collect_supernatant Collect supernatant stimulate->collect_supernatant lyse_cells Lyse cells stimulate->lyse_cells elisa ELISA for cytokines (IL-6, TNF-α, IL-1β) collect_supernatant->elisa qpcr qRT-PCR for gene expression lyse_cells->qpcr western Western Blot for protein expression lyse_cells->western

Workflow for in vitro neuroinflammation assay.
In Vivo LPS-Induced Neuroinflammation Model in Mice

This protocol describes a method for inducing systemic inflammation and subsequent neuroinflammation in mice using LPS, and for evaluating the therapeutic effects of this compound.

Materials:

  • C57BL/6 mice (male, 8-10 weeks old)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Vehicle (e.g., 10% DMSO in corn oil)[4]

  • Sterile saline

  • Anesthesia

  • Perfusion solutions (saline, 4% paraformaldehyde)

  • Tools for tissue collection and processing

  • Reagents for immunohistochemistry (IHC), ELISA, or qRT-PCR

Procedure:

  • Acclimation: Acclimate mice to the housing conditions for at least one week.

  • Treatment:

    • Administer this compound (e.g., 30 mg/kg, i.p.) or vehicle daily for a specified period (e.g., 3-7 days) prior to LPS challenge.[4][8]

    • On the final day of pre-treatment, administer a single dose of LPS (e.g., 1-5 mg/kg, i.p.) to induce inflammation.[15][18]

  • Behavioral Analysis (Optional): Perform behavioral tests to assess sickness behavior or cognitive deficits at various time points after LPS injection.

  • Tissue Collection:

    • At a designated time point post-LPS injection (e.g., 4, 6, or 24 hours), euthanize the mice.

    • For biochemical analyses, rapidly dissect the brain, isolate specific regions (e.g., hippocampus, cortex), and snap-freeze in liquid nitrogen.

    • For histological analyses, perfuse the mice with saline followed by 4% paraformaldehyde, and then collect the brains for further processing.

  • Analysis:

    • Cytokine Quantification: Homogenize brain tissue and measure cytokine levels using ELISA or multiplex assays.[16][21]

    • Gene Expression Analysis: Extract RNA from brain tissue and perform qRT-PCR.

    • Immunohistochemistry: Section the brains and perform IHC for markers of microglial activation (e.g., Iba1, CD68) and astrogliosis (e.g., GFAP).[22][23][24]

in_vivo_workflow cluster_pretreatment Pre-treatment cluster_induction Induction of Neuroinflammation cluster_assessment Assessment acclimate Acclimate mice administer_this compound Administer this compound or vehicle (daily) acclimate->administer_this compound inject_lps Inject LPS (i.p.) administer_this compound->inject_lps behavior Behavioral tests (optional) inject_lps->behavior euthanize Euthanize and collect brains inject_lps->euthanize Time course behavior->euthanize biochem Biochemical analysis (ELISA, qRT-PCR) euthanize->biochem histo Histological analysis (IHC for Iba1, CD68, GFAP) euthanize->histo

Workflow for in vivo LPS-induced neuroinflammation model.

Conclusion and Future Directions

This compound, as a potent REV-ERB agonist, demonstrates significant promise as a therapeutic agent for mitigating neuroinflammation. Its ability to suppress key inflammatory pathways, including NF-κB and the NLRP3 inflammasome, in both microglia and astrocytes provides a strong rationale for its further investigation in various neurological disorders.

Future research should focus on:

  • Establishing a comprehensive dose-response relationship for this compound's anti-inflammatory effects in various in vitro and in vivo models.

  • Investigating the long-term efficacy and safety of this compound in chronic models of neurodegenerative diseases.

  • Exploring the potential of this compound to modulate other aspects of glial cell function beyond inflammation, such as phagocytosis and metabolic activity.

  • Developing novel REV-ERB agonists with improved pharmacokinetic and pharmacodynamic profiles for clinical translation.

The continued exploration of REV-ERB modulation with compounds like this compound holds the potential to open new avenues for the treatment of a wide range of debilitating neurological conditions.

References

Technical Guide: The Impact of SR10067 on Sleep Architecture and Wakefulness

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

SR10067 is a potent, selective, and brain-penetrant synthetic agonist for the nuclear receptors REV-ERBα and REV-ERBβ.[1] These receptors are integral components of the core molecular clock machinery that governs circadian rhythms. Pharmacological activation of REV-ERB by this compound has been demonstrated to significantly modulate sleep architecture and promote wakefulness in preclinical models. This document provides a comprehensive technical overview of the effects of this compound on sleep, detailing its mechanism of action, summarizing key quantitative findings, and outlining the experimental protocols used in its evaluation.

Core Mechanism of Action: REV-ERB Agonism

This compound exerts its effects by binding to and activating the REV-ERBα and REV-ERBβ nuclear receptors.[1] In the canonical circadian clock, the transcriptional activators CLOCK and BMAL1 drive the expression of Period (Per) and Cryptochrome (Cry) genes, as well as the Rev-erb genes. The PER and CRY proteins then translocate to the nucleus to inhibit CLOCK/BMAL1 activity, forming a negative feedback loop.

REV-ERBα/β acts as a key transcriptional repressor in an accessory loop. By binding to ROR response elements (ROREs) in the promoters of target genes, including Bmal1, REV-ERBα/β represses their transcription.[2] this compound, as a REV-ERB agonist, enhances this repressive activity, leading to a decrease in the expression of REV-ERB target genes. This modulation of the core clock machinery is the primary mechanism through which this compound influences the sleep-wake cycle.[3][4]

REV_ERB_Signaling_Pathway cluster_0 Nucleus cluster_1 Cellular State BMAL1_CLOCK BMAL1/CLOCK Complex RevErb_Genes Rev-erbα/β Genes BMAL1_CLOCK->RevErb_Genes Activates Bmal1_Gene Bmal1 Gene BMAL1_CLOCK->Bmal1_Gene Activates RevErb_Protein REV-ERBα/β Protein RevErb_Genes->RevErb_Protein Translates to Wakefulness ↑ Wakefulness ↓ SWS / REM Sleep Bmal1_Gene->Wakefulness Modulates Sleep-Wake Cycle RevErb_Protein->Bmal1_Gene Represses This compound This compound This compound->RevErb_Protein Activates

Caption: REV-ERB signaling pathway modulated by this compound.

Effects on Sleep Architecture and Wakefulness

Administration of this compound in mice leads to a pronounced increase in wakefulness and a corresponding reduction in both slow-wave sleep (SWS) and rapid eye movement (REM) sleep.[3][5][6] This effect is particularly evident when the compound is administered during the animal's typical sleep period.

Quantitative Analysis of Sleep Parameters

The primary study by Banerjee et al. (2014) demonstrated that a single intraperitoneal injection of this compound significantly altered sleep patterns in mice. The effects observed were similar to those of other REV-ERB agonists, SR9009 and SR9011.[3]

ParameterTreatment GroupObservationReference
Wakefulness This compound (30 mg/kg, i.p. at ZT6)Significant increase following injection.[3]
Slow-Wave Sleep (SWS) This compound (30 mg/kg, i.p. at ZT6)Significant reduction; increased number of episodes with decreased duration.[3]
REM Sleep This compound (30 mg/kg, i.p. at ZT6)Significant reduction; decreased number of episodes and shorter duration.[3]
Locomotor Activity This compound (30 mg/kg, i.p. at ZT6)Increased movement consistent with increased wakefulness.[3]
Wheel Running Activity This compound (various doses)Dose-dependent reduction in nocturnal wheel running activity (ED₅₀ = 20 mg/kg).[3]

Experimental Protocols

The following methodologies are based on the key in-vivo pharmacology studies assessing the impact of this compound on sleep.

Animal Models
  • Species: Mouse (e.g., C57BL/6J)[1]

  • Housing: Maintained under a standard 12-hour light:12-hour dark cycle (LD 12:12) with ad libitum access to food and water. Zeitgeber Time (ZT) 0 corresponds to the time of lights on, and ZT12 corresponds to lights off.

Compound Administration
  • Compound: this compound

  • Formulation: Dissolved in a vehicle such as a mixture of Cremophor EL, DMSO, and saline.[5]

  • Dosage: 30 mg/kg for sleep studies; various doses for locomotor activity studies.[1][3]

  • Route of Administration: Intraperitoneal (i.p.) injection.[1]

  • Timing: Injections were typically performed at ZT6, which is midday during the light phase when mice are normally asleep.[3]

Sleep-Wake Monitoring (EEG/EMG)

Electroencephalography (EEG) and electromyography (EMG) are the gold standards for assessing sleep states in rodents.

  • Surgical Implantation: Mice are anesthetized, and EEG screw electrodes are implanted into the skull over the frontal and parietal cortices. EMG wire electrodes are inserted into the nuchal muscles to record muscle tone.

  • Recovery: Animals are allowed a recovery period of 7-10 days post-surgery before baseline recordings begin.[7]

  • Data Acquisition: EEG/EMG signals are recorded continuously. The signals are amplified, filtered, and digitized for analysis.

  • Vigilance State Scoring: Recordings are manually or semi-automatically scored in epochs (e.g., 10-second intervals) into three states:

    • Wakefulness: Characterized by low-amplitude, high-frequency EEG and high EMG activity.

    • SWS (NREM Sleep): Characterized by high-amplitude, low-frequency (delta) EEG activity and low EMG activity.

    • REM Sleep: Characterized by a low-amplitude, high-frequency (theta) EEG and muscle atonia (lowest EMG activity).

Experimental_Workflow cluster_setup Experimental Setup cluster_protocol Protocol cluster_analysis Data Analysis Animal_Model Mouse Model (C57BL/6J) Surgery EEG/EMG Electrode Implantation Animal_Model->Surgery Recovery Post-Surgical Recovery (7-10 days) Surgery->Recovery Housing LD 12:12 Cycle Recovery->Housing Baseline Baseline EEG/EMG Recording (24h) Housing->Baseline Injection This compound (30 mg/kg, i.p.) or Vehicle at ZT6 Baseline->Injection Post_Injection Post-Injection EEG/EMG Recording Injection->Post_Injection Scoring Vigilance State Scoring (Wake, SWS, REM) Post_Injection->Scoring Quantification Quantify Time in Each State, Episode Count, Duration Scoring->Quantification Stats Statistical Analysis Quantification->Stats

Caption: Experimental workflow for assessing this compound's effect on sleep.

Summary and Implications for Drug Development

This compound robustly promotes wakefulness and suppresses both SWS and REM sleep by pharmacologically activating the nuclear receptors REV-ERBα and REV-ERBβ.[3][6] Its mechanism of action, directly targeting a core component of the molecular clock, highlights the therapeutic potential of modulating circadian machinery to treat disorders of sleep and wakefulness.

The data indicate that REV-ERB agonists could be valuable for conditions requiring enhanced alertness, such as shift work sleep disorder or jet lag.[8] However, the profound suppression of essential sleep stages like SWS and REM necessitates careful consideration of the long-term consequences and the therapeutic window for such compounds. Further research, including studies in non-human primates and eventually human clinical trials, would be required to fully elucidate the safety and efficacy profile of targeting the REV-ERB pathway for sleep-wake regulation.

References

The Modulatory Role of SR10067 on Core Clock Gene Expression: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the impact of SR10067, a synthetic REV-ERB agonist, on the expression of core clock genes. By elucidating the molecular interactions and downstream consequences of REV-ERB activation by this compound, this document aims to provide a comprehensive resource for professionals engaged in circadian rhythm research and the development of chronotherapeutics.

Introduction: The Circadian Clock and the Role of REV-ERB

The circadian clock is an endogenous, self-sustaining timekeeping system that orchestrates a wide array of physiological and behavioral processes in a roughly 24-hour cycle. At the molecular level, this rhythm is driven by a complex network of transcriptional-translational feedback loops involving a set of core clock genes. The positive limb of this feedback loop is primarily driven by the heterodimer of CLOCK and BMAL1, which activates the transcription of the Period (Per1, Per2, Per3) and Cryptochrome (Cry1, Cry2) genes. The PER and CRY proteins then translocate to the nucleus to inhibit the activity of the CLOCK/BMAL1 complex, thus repressing their own transcription and forming the negative feedback loop.

Integral to the stability and robustness of this central oscillator is an accessory loop involving the nuclear receptors REV-ERBα (encoded by the Nr1d1 gene) and REV-ERBβ (Nr1d2). REV-ERBs act as transcriptional repressors by binding to REV-ERB/ROR response elements (ROREs) in the promoters of target genes, including the core clock component Bmal1. By rhythmically repressing Bmal1 transcription, REV-ERBs play a crucial role in maintaining the precise timing of the circadian clock[1][2][3][4].

This compound is a potent and selective synthetic agonist of REV-ERBα and REV-ERBβ, with IC50 values of 170 nM and 160 nM, respectively[5]. As an agonist, this compound enhances the repressive activity of REV-ERB, making it a valuable chemical tool to probe the function of this nuclear receptor in regulating circadian rhythms and associated physiological processes.

The this compound-REV-ERB Signaling Pathway

This compound exerts its influence on the core clock machinery by directly activating the REV-ERB nuclear receptors. This activation enhances the recruitment of the nuclear receptor corepressor (NCoR)/histone deacetylase 3 (HDAC3) complex to ROREs within the promoter regions of REV-ERB target genes. The subsequent deacetylation of histones leads to a more condensed chromatin structure, thereby repressing gene transcription. A primary target of this repression is the Bmal1 gene, a cornerstone of the positive limb of the circadian clock. By suppressing Bmal1 expression, this compound effectively dampens the entire positive feedback loop, leading to downstream alterations in the expression of other core clock genes.

This compound-REV-ERB Signaling Pathway This compound This compound REV_ERB REV-ERBα/β This compound->REV_ERB Activates NCoR_HDAC3 NCoR/HDAC3 Complex REV_ERB->NCoR_HDAC3 Recruits RORE REV-ERB/ROR Response Element (RORE) NCoR_HDAC3->RORE Binds to Bmal1_Gene Bmal1 Gene RORE->Bmal1_Gene Represses Transcription BMAL1_Protein BMAL1 Protein Bmal1_Gene->BMAL1_Protein Transcription & Translation CLOCK_BMAL1 CLOCK:BMAL1 Heterodimer BMAL1_Protein->CLOCK_BMAL1 CLOCK_Protein CLOCK Protein CLOCK_Protein->CLOCK_BMAL1 E_Box E-Box CLOCK_BMAL1->E_Box Binds to Per_Cry_Genes Per & Cry Genes E_Box->Per_Cry_Genes Activates Transcription PER_CRY_Proteins PER/CRY Proteins Per_Cry_Genes->PER_CRY_Proteins Transcription & Translation PER_CRY_Proteins->CLOCK_BMAL1 Inhibits

This compound activates REV-ERB, leading to the repression of Bmal1 transcription.

Quantitative Impact of this compound on Core Clock Gene Expression

The activation of REV-ERB by this compound leads to quantifiable changes in the mRNA and protein levels of core clock genes. The following tables summarize the observed effects from various in vivo and in vitro studies. It is important to note that the magnitude of the effect can vary depending on the experimental system, the dose of this compound, and the timing of administration.

Effects on mRNA Expression
GeneExperimental SystemThis compound Concentration/DoseTreatment DurationObserved EffectReference
Bmal1Mouse Medial Prefrontal Cortex (in vivo)30 mg/kg24 hoursDecreased expression[6]
Npas2Mouse Hypothalamus (in vivo)30 mg/kgSingle injectionSuppressed circadian rhythm[5]
Effects on Protein Expression

Currently, there is a lack of comprehensive quantitative data on the direct impact of this compound on the protein levels of core clock components. Studies have qualitatively described changes, such as the REV-ERB-mediated repression of BMAL1, but precise fold-change or percentage-of-control values from quantitative Western blotting or proteomics are not widely available in the reviewed literature. Further research is required to fully quantify these effects.

Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the investigation of this compound's effects on core clock gene expression.

In Vivo Animal Studies

Objective: To assess the effect of systemically administered this compound on core clock gene expression in a specific brain region.

Experimental Workflow:

cluster_0 Animal Preparation & Dosing cluster_1 Tissue Collection & Processing cluster_2 Gene Expression Analysis A1 Acclimatize mice to a 12h:12h light-dark cycle A2 Administer this compound (e.g., 30 mg/kg, i.p.) or vehicle at a specific Zeitgeber Time (ZT) A1->A2 B1 Euthanize mice at a defined time point post-injection A2->B1 B2 Dissect and collect the brain region of interest (e.g., medial prefrontal cortex) B1->B2 B3 Immediately freeze tissue in liquid nitrogen B2->B3 C1 Extract total RNA from tissue samples B3->C1 C2 Synthesize cDNA via reverse transcription C1->C2 C3 Perform quantitative PCR (qPCR) for core clock genes C2->C3 C4 Normalize to a housekeeping gene C3->C4

Workflow for in vivo analysis of this compound's effect on gene expression.

Detailed Protocol:

  • Animals: Adult male C57BL/6J mice are housed under a strict 12-hour light/12-hour dark cycle with ad libitum access to food and water.

  • This compound Administration: this compound is dissolved in a vehicle solution (e.g., 10% DMSO, 90% corn oil). Mice are administered a single intraperitoneal (i.p.) injection of this compound (30 mg/kg) or vehicle at a specific Zeitgeber time (ZT), for example, ZT6 (6 hours after lights on).

  • Tissue Collection: At a designated time post-injection (e.g., 24 hours), mice are euthanized by cervical dislocation. The brain is rapidly excised, and the medial prefrontal cortex (mPFC) is dissected on an ice-cold plate.

  • RNA Extraction and cDNA Synthesis: Total RNA is extracted from the mPFC tissue using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. The concentration and purity of the RNA are determined using a spectrophotometer. First-strand cDNA is synthesized from 1 µg of total RNA using a high-capacity cDNA reverse transcription kit.

  • Quantitative Real-Time PCR (qRT-PCR): qRT-PCR is performed using a real-time PCR system and a SYBR Green-based master mix. Gene-specific primers for Bmal1, Per2, Cry1, Cry2, Clock, and a housekeeping gene (e.g., Gapdh) are used. The thermal cycling conditions typically consist of an initial denaturation step at 95°C for 10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 1 minute. Relative gene expression is calculated using the 2-ΔΔCt method.

In Vitro Cell Culture Studies

Objective: To determine the dose-dependent effect of this compound on core clock gene expression in a synchronized cell line.

Experimental Workflow:

cluster_0 Cell Culture & Synchronization cluster_1 This compound Treatment cluster_2 Sample Collection & Analysis A1 Culture cells (e.g., U-2 OS) to confluency A2 Synchronize circadian rhythms (e.g., with dexamethasone) A1->A2 B1 Treat cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle A2->B1 B2 Incubate for a specified duration (e.g., 24 hours) B1->B2 C1 Harvest cells and extract RNA and/or protein B2->C1 C2 Perform qRT-PCR for mRNA quantification C1->C2 C3 Perform Western blot for protein quantification C1->C3

Workflow for in vitro analysis of this compound's effect on gene and protein expression.

Detailed Protocol:

  • Cell Culture and Synchronization: Human osteosarcoma U-2 OS cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator. To synchronize the circadian clocks, cells are treated with 100 nM dexamethasone (B1670325) for 2 hours.

  • This compound Treatment: Following synchronization, the medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO). Cells are then incubated for a defined period, such as 24 hours.

  • RNA Analysis: Total RNA is extracted, and qRT-PCR is performed as described in the in vivo protocol to quantify the mRNA levels of core clock genes.

  • Protein Analysis (Western Blot):

    • Cell Lysis: Cells are washed with ice-cold PBS and lysed in RIPA buffer containing a protease inhibitor cocktail.

    • Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

    • SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

    • Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for core clock proteins (e.g., anti-BMAL1, anti-PER2, anti-CRY1) and a loading control (e.g., anti-GAPDH, anti-β-actin). After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Detection and Quantification: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. The band intensities are quantified using densitometry software, and the relative protein levels are normalized to the loading control.

Conclusion and Future Directions

This compound serves as a powerful pharmacological tool for dissecting the role of REV-ERB in the circadian clock and its output pathways. The available data clearly demonstrate that this compound, by activating REV-ERB, can potently repress the expression of the core clock gene Bmal1. However, the quantitative effects on other core clock genes, particularly at the protein level, remain less well-characterized.

Future research should focus on:

  • Conducting comprehensive dose-response and time-course studies of this compound on a wider range of core clock genes and proteins in various cell types and tissues.

  • Utilizing unbiased, large-scale approaches such as RNA-sequencing and quantitative proteomics to obtain a global view of the transcriptional and post-transcriptional changes induced by this compound.

  • Investigating the in vivo efficacy and safety of this compound and its analogs in animal models of circadian disruption and associated pathologies.

A deeper understanding of the molecular mechanisms through which this compound modulates the circadian clock will be instrumental in the development of novel therapeutic strategies for a variety of disorders, including sleep disorders, metabolic syndrome, and certain types of cancer.

References

SR10067: A Technical Guide for Research in Neuropsychiatric Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of SR10067, a synthetic agonist for the nuclear receptors REV-ERBα and REV-ERBβ. It serves as a critical tool for investigating the intricate links between circadian rhythm disruption and the pathophysiology of neuropsychiatric disorders. This document consolidates key findings on its mechanism of action, pharmacokinetic properties, and its effects in preclinical models of anxiety and depression, offering detailed experimental protocols and data presented for scientific evaluation.

Core Mechanism of Action and Pharmacodynamics

This compound is a potent, selective, and brain-penetrant REV-ERB agonist.[1] It demonstrates high affinity for both REV-ERBα (NR1D1) and REV-ERBβ (NR1D2), which are key components of the molecular clock's negative feedback loop. By activating these receptors, this compound effectively represses the transcription of core clock genes, notably Bmal1 and Npas2.[1][2] This targeted action allows for the precise pharmacological manipulation of the circadian machinery, making this compound an invaluable compound for studying the consequences of clock disruption on mood and behavior.

Quantitative Profile of this compound
ParameterValueTargetReference
IC₅₀ 170 nMRev-Erbα[1]
IC₅₀ 160 nMRev-Erbβ[1]

Signaling Pathway of this compound

SR10067_Mechanism cluster_0 Cellular Environment cluster_1 Intracellular This compound This compound REVERB REV-ERBα / REV-ERBβ This compound->REVERB Agonist Binding NCoR NCoR/HDAC3 Co-repressor Complex REVERB->NCoR Recruits BMAL1_Gene Bmal1 Gene (Promoter Region) NCoR->BMAL1_Gene Binds to RORE Transcription_Repression Transcription Repression BMAL1_Gene->Transcription_Repression BMAL1_mRNA Bmal1 mRNA Transcription_Repression->BMAL1_mRNA Inhibits

Caption: this compound binds to REV-ERB, recruiting a co-repressor complex to inhibit Bmal1 gene transcription.

Pharmacokinetics and Brain Penetrance

A key advantage of this compound for neuropsychiatric research is its ability to cross the blood-brain barrier. In vivo studies in mice have demonstrated that following intraperitoneal administration, this compound achieves concentrations in both plasma and the brain that are sufficient to engage its molecular targets.[1]

ParameterDosageAdministrationObservationReference
In Vivo Activity 30 mg/kgIntraperitoneal (i.p.)Plasma and brain concentrations remained above the IC₅₀ for REV-ERBα/β.[1]

Preclinical Efficacy in Neuropsychiatric Models

This compound has been utilized in various preclinical models to probe the role of REV-ERB activation in mood-related behaviors. These studies consistently show that pharmacological agonism of REV-ERB can induce phenotypes relevant to anxiety and depression.

Anxiolytic and Sedative Effects

In initial studies, acute administration of this compound in mice demonstrated significant anxiolytic activity.[1] Furthermore, it was shown to induce wakefulness while reducing both slow-wave sleep (SWS) and rapid eye movement (REM) sleep, highlighting its potent effects on sleep architecture and arousal.[1]

Pro-Depressive Effects in Stress Models

When administered within the context of a chronic depression model, this compound exacerbates depression-like behaviors.[2] Mice treated with this compound during a stress protocol displayed increased behavioral despair and anhedonia.[2] This pro-depressive effect is directly linked to its mechanism of action: the compound was found to decrease the expression of Bmal1 and the synaptic plasticity-related gene Homer1a in the medial prefrontal cortex (mPFC).[2]

Crucially, the behavioral effects of this compound were absent in Rev-erbα knockout mice, confirming its on-target activity.[2] Moreover, its pro-depressive effects were blocked when Bmal1 was specifically deleted from CaMK2a-expressing excitatory neurons in the mPFC, indicating that the mPFC is a critical brain region mediating these effects.[2]

Summary of Preclinical Behavioral Outcomes
Model / TestSpeciesThis compound DosageKey FindingReference
Wheel Running Activity Mouse30 mg/kg, i.p.Dose-dependent reduction in nocturnal activity.[1]
Sleep/Wake EEG Mouse30 mg/kg, i.p.Induced wakefulness; reduced SWS and REM sleep.[1]
Chronic Depression Model (FST/TST) Mouse30 mg/kg, i.p.Consistently elevated immobility time compared to vehicle.[2]
Chronic Depression Model (SPT) Mouse30 mg/kg, i.p.More pronounced anhedonia-like behavior than controls.[2]
Open Field Test (OFT) Mouse30 mg/kg, i.p.Decreased locomotor activity.[2]

FST: Forced Swim Test; TST: Tail Suspension Test; SPT: Sucrose (B13894) Preference Test.

Experimental Protocols and Methodologies

The following sections provide detailed methodologies for key experiments cited in the evaluation of this compound for neuropsychiatric research.

Animal Models and Drug Administration
  • Subjects: Adult male mice are typically used. For target validation, experiments may employ global Rev-erbα knockout (KO) mice or mice with conditional deletion of Bmal1 in specific neuronal populations (e.g., mPFC CaMK2a-Bmal1 KO).[2]

  • Housing: Animals are housed under a standard 12-hour light/12-hour dark cycle (LD 12:12) with ad libitum access to food and water, unless otherwise specified by the experimental paradigm.

  • Drug Preparation: this compound is typically dissolved in a vehicle solution suitable for intraperitoneal injection.

  • Administration: A standard dose of 30 mg/kg is administered via intraperitoneal (i.p.) injection.[1][2] The timing of injection is often critical and aligned with specific Zeitgeber times (ZT), such as ZT06 (middle of the light phase).[2]

Behavioral Assays for Depression-like Phenotypes

A common workflow for inducing and assessing depression-like states involves a chronic stress protocol followed by behavioral testing.

Experimental_Workflow cluster_0 Phase 1: Stress Induction cluster_1 Phase 2: Behavioral Testing cluster_2 Phase 3: Molecular Analysis Stress Chronic Depression Model (CDM) Induction (e.g., 5 days) DrugAdmin Daily this compound (30 mg/kg) or Vehicle Injection Stress->DrugAdmin FST Forced Swim Test (FST) DrugAdmin->FST Test Phase TST Tail Suspension Test (TST) FST->TST SPT Sucrose Preference Test (SPT) TST->SPT OFT Open Field Test (OFT) SPT->OFT Tissue Brain Tissue Collection (e.g., mPFC) OFT->Tissue qPCR qRT-PCR Analysis (Bmal1, Homer1a, etc.) Tissue->qPCR

Caption: A typical experimental workflow for evaluating this compound in a mouse model of depression.

  • Forced Swim Test (FST) & Tail Suspension Test (TST): These tests are widely used to measure behavioral despair.[2]

    • Procedure: Mice are individually placed in a situation from which they cannot escape (a cylinder of water for FST, or suspended by the tail for TST) for a fixed period (e.g., 6 minutes).

    • Data Collection: The duration of immobility is recorded. Increased immobility time is interpreted as a depression-like phenotype.[2]

  • Sucrose Preference Test (SPT): This assay measures anhedonia, a core symptom of depression.[2]

    • Procedure: Following a habituation period, mice are presented with two bottles, one containing water and the other a sucrose solution (e.g., 1%).

    • Data Collection: The volume consumed from each bottle over a period (e.g., 24 hours) is measured. Sucrose preference is calculated as (sucrose intake / total fluid intake) * 100. A significant decrease in this percentage indicates anhedonia-like behavior.[2]

Molecular Analysis
  • Quantitative Real-Time PCR (qRT-PCR): This technique is used to quantify changes in gene expression in specific brain regions.

    • Procedure: Following behavioral testing, animals are euthanized, and brain regions of interest (e.g., mPFC) are rapidly dissected. RNA is extracted, converted to cDNA, and subjected to PCR with primers specific for target genes (Bmal1, Homer1a, Npas2, etc.) and housekeeping genes for normalization.

    • Data Analysis: Relative mRNA expression levels are calculated to determine the effect of this compound treatment on the transcription of key clock and plasticity-related genes.[2]

Conclusion and Future Directions

This compound is a powerful chemical probe for dissecting the role of the REV-ERB nuclear receptors in the central nervous system. Preclinical data robustly demonstrate that activation of REV-ERB by this compound modulates sleep, anxiety, and depression-like behaviors, primarily through the repression of Bmal1 in the mPFC.[1][2] This technical guide provides researchers with the foundational data and methodologies to effectively utilize this compound in their studies.

Future research should aim to:

  • Explore the effects of this compound in models of other neuropsychiatric disorders where circadian disruption is implicated, such as bipolar disorder and schizophrenia.

  • Investigate the cell-type-specific roles of REV-ERB in other brain regions involved in mood regulation.

  • Utilize this compound to further unravel the downstream molecular pathways that link the core molecular clock to synaptic plasticity and neuronal function.

By enabling the precise pharmacological manipulation of the circadian clock, this compound will continue to be an essential tool in advancing our understanding of the molecular underpinnings of neuropsychiatric illness.

References

SR10067's potential therapeutic applications in metabolic syndrome

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Metabolic syndrome, a constellation of cardiometabolic risk factors including central obesity, insulin (B600854) resistance, dyslipidemia, and hypertension, represents a significant and growing global health challenge. The nuclear receptors REV-ERBα and REV-ERBβ have emerged as critical regulators of circadian rhythm and metabolism, making them promising therapeutic targets. SR10067, a potent and selective REV-ERB agonist, is currently under investigation for its potential to modulate these pathways and offer a novel therapeutic strategy for metabolic syndrome. This technical guide provides a comprehensive overview of the preclinical data, mechanism of action, and experimental methodologies related to this compound and other REV-ERB agonists in the context of metabolic syndrome. While direct quantitative data for this compound in metabolic syndrome models is limited, extensive research on analogous compounds, SR9009 and SR9011, provides a strong rationale for its therapeutic potential.

Introduction: The Role of REV-ERB in Metabolic Homeostasis

The REV-ERB nuclear receptors (REV-ERBα/NR1D1 and REV-ERBβ/NR1D2) are integral components of the core circadian clock machinery.[1] They function as transcriptional repressors, rhythmically controlling the expression of a wide array of genes involved in the regulation of metabolism and inflammatory processes.[2][3] REV-ERBs integrate the circadian clock with metabolic pathways in key tissues such as the liver, skeletal muscle, and adipose tissue.[4] Dysregulation of this internal clock is increasingly linked to the development of metabolic diseases.[1] Pharmacological activation of REV-ERB has been shown to modulate the expression of genes involved in lipid and glucose metabolism, leading to increased energy expenditure and reduced adiposity in preclinical models.[1][5]

This compound is a potent and selective agonist for REV-ERBα and REV-ERBβ with IC50 values of 170 nM and 160 nM, respectively.[6] While initial in vivo studies with this compound have primarily focused on its effects on the central nervous system, particularly in regulating sleep, wakefulness, and anxiety, its potential in metabolic diseases is an area of active investigation.[6][7] This guide will synthesize the available information on REV-ERB agonism and its therapeutic implications for metabolic syndrome, drawing heavily on data from the well-characterized analogs SR9009 and SR9011 as a proxy for the potential effects of this compound.

Mechanism of Action: REV-ERB Signaling in Metabolic Regulation

REV-ERB agonists, including this compound, exert their effects by binding to the REV-ERBα and REV-ERBβ receptors. This binding event enhances the recruitment of the nuclear receptor co-repressor (NCoR) complex, leading to the repression of target gene transcription. Key metabolic pathways influenced by REV-ERB activation include:

  • Lipid Metabolism: REV-ERB activation has been shown to decrease lipogenesis and cholesterol and bile acid synthesis in the liver.[8] It can also reduce lipid storage in white adipose tissue.[8] Studies with REV-ERB agonists have demonstrated a reduction in plasma triglycerides and total cholesterol.[4]

  • Glucose Metabolism: REV-ERB plays a role in regulating hepatic glucose production.[3] Pharmacological activation of REV-ERB can lead to decreased plasma glucose levels.[4]

  • Energy Expenditure: By modulating gene expression in the liver, skeletal muscle, and adipose tissue, REV-ERB agonists can lead to increased energy expenditure.[1][5]

The following diagram illustrates the signaling pathway of REV-ERB in the regulation of metabolic gene expression.

REV_ERB_Signaling cluster_0 Circadian Input cluster_1 REV-ERB Regulation cluster_2 Metabolic Gene Expression cluster_3 Physiological Outcomes CLOCK:BMAL1 CLOCK:BMAL1 REV-ERBα/β Gene REV-ERBα/β Gene CLOCK:BMAL1->REV-ERBα/β Gene Activates REV-ERBα/β Protein REV-ERBα/β Protein REV-ERBα/β Gene->REV-ERBα/β Protein REV-ERBα/β Protein->CLOCK:BMAL1 Inhibits NCoR-HDAC3 Complex NCoR-HDAC3 Complex REV-ERBα/β Protein->NCoR-HDAC3 Complex Recruits This compound This compound This compound->REV-ERBα/β Protein Activates Lipogenesis Genes Lipogenesis Genes NCoR-HDAC3 Complex->Lipogenesis Genes Represses Gluconeogenesis Genes Gluconeogenesis Genes NCoR-HDAC3 Complex->Gluconeogenesis Genes Represses Adipogenesis Genes Adipogenesis Genes NCoR-HDAC3 Complex->Adipogenesis Genes Represses Decreased Lipids Decreased Lipids Lipogenesis Genes->Decreased Lipids Decreased Glucose Decreased Glucose Gluconeogenesis Genes->Decreased Glucose Decreased Adiposity Decreased Adiposity Adipogenesis Genes->Decreased Adiposity

Caption: REV-ERB Signaling Pathway in Metabolic Regulation.

Preclinical Data: Effects of REV-ERB Agonists on Metabolic Syndrome Parameters

While specific quantitative data on the effects of this compound in animal models of metabolic syndrome are not yet widely published, studies on the structurally related REV-ERB agonists SR9009 and SR9011 provide compelling evidence for the potential of this class of compounds.

Effects on Body Weight and Adiposity

Chronic administration of REV-ERB agonists has been shown to reduce body weight and fat mass in diet-induced obese mice.[1][5]

Table 1: Effect of REV-ERB Agonists on Body Weight and Fat Mass in Diet-Induced Obese Mice

CompoundAnimal ModelDosageDurationChange in Body WeightChange in Fat MassReference
SR9011BALB/c Mice100 mg/kg, i.p., b.i.d.12 daysDecreaseDecrease[5]
SR9009C57BL/6 Mice (DIO)100 mg/kg, i.p., b.i.d.Not specifiedDecreaseDecrease[1]
Effects on Glucose Homeostasis

REV-ERB agonists have demonstrated the ability to improve markers of glucose metabolism.

Table 2: Effect of REV-ERB Agonists on Glucose and Insulin Levels

CompoundAnimal ModelDosageParameterResultReference
SR9009Diet-Induced Obese Mice100 mg/kg, i.p., b.i.d.Plasma GlucoseDecreasedNot specified
SR9009Diet-Induced Obese Mice100 mg/kg, i.p., b.i.d.Plasma InsulinDecreasedNot specified
Effects on Lipid Profile

Treatment with REV-ERB agonists has been associated with improvements in the lipid profile of diet-induced obese mice.

Table 3: Effect of REV-ERB Agonists on Lipid Profile in Diet-Induced Obese Mice

CompoundAnimal ModelDosageParameterResultReference
SR9009Diet-Induced Obese Mice100 mg/kg, i.p., b.i.d.Plasma TriglyceridesDecreasedNot specified
SR9009Diet-Induced Obese Mice100 mg/kg, i.p., b.i.d.Total CholesterolDecreasedNot specified

Experimental Protocols

The following section outlines a general experimental protocol for evaluating the therapeutic potential of a REV-ERB agonist, such as this compound, in a diet-induced obesity mouse model of metabolic syndrome.

Animal Model and Diet
  • Animal Model: Male C57BL/6J mice, 8 weeks of age.

  • Diet: High-fat diet (HFD; e.g., 60% kcal from fat) to induce obesity and metabolic syndrome. A control group is maintained on a standard chow diet.

  • Duration: Mice are typically fed the HFD for 12-16 weeks to establish the metabolic phenotype.

Drug Administration
  • Compound: this compound dissolved in a suitable vehicle (e.g., DMSO, PEG400, or a combination).

  • Dosage: Based on preliminary studies, a dose of 30 mg/kg has been used for this compound in mice for other indications.[6] Dose-response studies are recommended to determine the optimal dose for metabolic effects.

  • Route of Administration: Intraperitoneal (i.p.) injection is a common route for preclinical studies with these compounds.[6]

  • Frequency: Twice daily (b.i.d.) administration is often used for REV-ERB agonists to maintain adequate plasma concentrations.[5]

  • Treatment Duration: A treatment period of 2-4 weeks is typical for assessing metabolic effects.

Assessment of Metabolic Parameters

The following diagram outlines a typical experimental workflow for assessing the metabolic effects of a REV-ERB agonist.

Experimental_Workflow cluster_phenotyping Metabolic Phenotyping Start Start Diet-Induced Obesity Model Diet-Induced Obesity Model Start->Diet-Induced Obesity Model Randomization Randomization Diet-Induced Obesity Model->Randomization Treatment Groups Vehicle This compound (Low Dose) This compound (High Dose) Randomization->Treatment Groups Chronic Dosing Chronic Dosing Treatment Groups->Chronic Dosing Metabolic Phenotyping Metabolic Phenotyping Chronic Dosing->Metabolic Phenotyping Data Analysis Data Analysis Metabolic Phenotyping->Data Analysis Body Weight & Composition Body Weight & Composition Metabolic Phenotyping->Body Weight & Composition Glucose & Insulin Tolerance Tests Glucose & Insulin Tolerance Tests Metabolic Phenotyping->Glucose & Insulin Tolerance Tests Fasting Blood Glucose & Insulin Fasting Blood Glucose & Insulin Metabolic Phenotyping->Fasting Blood Glucose & Insulin Plasma Lipid Profile Plasma Lipid Profile Metabolic Phenotyping->Plasma Lipid Profile Gene Expression Analysis Gene Expression Analysis Metabolic Phenotyping->Gene Expression Analysis End End Data Analysis->End

Caption: Experimental Workflow for Metabolic Phenotyping.

  • Body Weight and Composition: Monitored weekly. Body composition (fat and lean mass) can be assessed using techniques like DEXA or NMR.

  • Glucose and Insulin Tolerance Tests (GTT and ITT): Performed at the end of the treatment period to assess glucose disposal and insulin sensitivity.

  • Fasting Blood Samples: Collected at baseline and at the end of the study to measure fasting glucose, insulin, and lipid profiles (triglycerides, total cholesterol, HDL, LDL).

  • Tissue Collection: At the end of the study, tissues such as the liver, white adipose tissue (WAT), and skeletal muscle are collected for gene expression analysis (qRT-PCR) of key metabolic and circadian genes.

Future Directions and Conclusion

The preclinical data for REV-ERB agonists, particularly SR9009 and SR9011, strongly suggest that this class of compounds holds significant promise for the treatment of metabolic syndrome. The observed effects on weight loss, improved glucose homeostasis, and favorable lipid profile changes address key components of this complex disorder.

While direct and comprehensive in vivo data for this compound in metabolic syndrome models are still needed, its potency and selectivity as a REV-ERB agonist make it a compelling candidate for further investigation. Future research should focus on:

  • Quantitative in vivo studies: To determine the efficacy of this compound in diet-induced obese and other relevant animal models of metabolic syndrome, with detailed analysis of its effects on all components of the syndrome.

  • Pharmacokinetic and pharmacodynamic studies: To optimize dosing regimens and understand the exposure-response relationship for metabolic endpoints.

  • Long-term safety studies: To assess the safety profile of chronic this compound administration.

References

Methodological & Application

Application Notes and Protocols for SR10067 In Vivo Mouse Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

SR10067 is a potent and selective synthetic agonist for the nuclear receptors REV-ERBα and REV-ERBβ.[1] These receptors are critical components of the core circadian clock machinery, acting as transcriptional repressors of key clock genes, most notably Bmal1 (also known as Arntl).[2][3] By activating REV-ERB, this compound provides a powerful tool to pharmacologically modulate the circadian rhythm and study its impact on various physiological processes, including metabolism, inflammation, and sleep architecture.[4][5][6] These application notes provide detailed protocols for the in vivo use of this compound in mouse models, along with key quantitative data and a depiction of the underlying signaling pathway.

Quantitative Data Summary

The following tables summarize key quantitative parameters for this compound.

Table 1: In Vitro Activity of this compound

ParameterValueSpeciesReference
IC50 (REV-ERBα)170 nMNot Specified[1]
IC50 (REV-ERBβ)160 nMNot Specified[1]

Table 2: In Vivo Administration and Dosing of this compound in Mice

ParameterValueDetailsReference
Route of AdministrationIntraperitoneal (i.p.)[1][3][4]
Standard Dosage30 mg/kg[1][3][4]
Vehicle10% DMSO in corn oil[1]

Signaling Pathway

This compound acts as an agonist for the nuclear receptors REV-ERBα and REV-ERBβ. In the canonical circadian clock feedback loop, the CLOCK/BMAL1 heterodimer promotes the transcription of Per and Cry genes. The PER/CRY protein complex, in turn, inhibits the activity of CLOCK/BMAL1. REV-ERBα/β adds another layer to this regulation by directly repressing the transcription of Bmal1. By activating REV-ERB, this compound enhances this repression, leading to a decrease in Bmal1 expression and subsequent alterations in the circadian rhythm and downstream physiological processes.

SR10067_Signaling_Pathway cluster_nucleus Nucleus CLOCK CLOCK CLOCK_BMAL1 CLOCK/BMAL1 Heterodimer CLOCK->CLOCK_BMAL1 BMAL1 BMAL1 BMAL1->CLOCK_BMAL1 Per_Cry Per/Cry Genes CLOCK_BMAL1->Per_Cry activates Rev_Erb Rev-Erbα/β Genes CLOCK_BMAL1->Rev_Erb activates Downstream_Genes Downstream Clock-Controlled Genes CLOCK_BMAL1->Downstream_Genes regulates PER_CRY_Protein PER/CRY Complex Per_Cry->PER_CRY_Protein PER_CRY_Protein->CLOCK_BMAL1 inhibits REV_ERB_Protein REV-ERBα/β Rev_Erb->REV_ERB_Protein Bmal1_Gene Bmal1 Gene REV_ERB_Protein->Bmal1_Gene represses Bmal1_Gene->BMAL1 This compound This compound This compound->REV_ERB_Protein activates

Caption: this compound signaling pathway in the context of the circadian clock.

Experimental Protocols

Preparation of this compound for In Vivo Administration

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade

  • Corn oil, sterile

  • Sterile 1.5 mL microcentrifuge tubes

  • Sterile pipette tips

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the required amount of this compound: Based on the desired dose (e.g., 30 mg/kg) and the number and weight of the mice to be treated, calculate the total mass of this compound needed.

  • Prepare the vehicle solution: Prepare a 10% DMSO in corn oil solution. For example, to make 1 mL of vehicle, add 100 µL of sterile DMSO to 900 µL of sterile corn oil.

  • Dissolve this compound in DMSO: Weigh the calculated amount of this compound and place it in a sterile 1.5 mL microcentrifuge tube. Add the required volume of DMSO to achieve a 10x stock solution (relative to the final concentration in the vehicle). Vortex thoroughly until the powder is completely dissolved. Gentle warming or brief sonication can aid in dissolution.

  • Prepare the final dosing solution: Add the appropriate volume of the this compound/DMSO stock solution to the corn oil to achieve the final desired concentration and a 10% DMSO final concentration. For example, to prepare 1 mL of a 3 mg/mL solution (for a 10 mL/kg injection volume at 30 mg/kg), add 100 µL of a 30 mg/mL this compound in DMSO stock to 900 µL of corn oil.

  • Vortex the final solution: Vortex the final dosing solution vigorously to ensure a homogenous suspension. Prepare the solution fresh on the day of injection.

In Vivo Administration of this compound to Mice

Materials:

  • 8-12 week old mice (e.g., C57BL/6J)

  • Prepared this compound dosing solution

  • Sterile 1 mL syringes with 27-30 gauge needles

  • Animal scale

  • 70% ethanol

Procedure:

  • Animal Acclimatization: House the mice in a controlled environment (12:12 light-dark cycle, constant temperature and humidity) for at least one week prior to the experiment to allow for acclimatization. Provide ad libitum access to food and water.

  • Handling: Handle the mice gently to minimize stress.

  • Weigh the mouse: Immediately before injection, weigh each mouse to accurately calculate the injection volume.

  • Calculate Injection Volume: Based on the mouse's weight and the concentration of the this compound solution, calculate the required injection volume. A common injection volume is 10 mL/kg.

  • Intraperitoneal (i.p.) Injection:

    • Restrain the mouse securely.

    • Wipe the lower abdominal area with 70% ethanol.

    • Insert the needle into the peritoneal cavity at a shallow angle (approximately 15-20 degrees) in the lower right or left quadrant of the abdomen to avoid puncturing the bladder or cecum.

    • Inject the calculated volume of the this compound solution slowly and smoothly.

    • Withdraw the needle and return the mouse to its cage.

  • Control Group: Administer the vehicle solution (10% DMSO in corn oil) to the control group of mice using the same procedure.

  • Post-injection Monitoring: Monitor the mice for any adverse reactions following the injection.

Post-Administration Monitoring and Tissue Collection

Procedure:

  • Behavioral Monitoring: Observe the mice for changes in locomotor activity, feeding behavior, and any signs of distress at regular intervals post-injection.

  • Tissue Collection: At the desired time points post-injection, euthanize the mice using a humane, institutionally approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

  • Blood Collection: If plasma analysis is required, collect blood via cardiac puncture into tubes containing an appropriate anticoagulant (e.g., EDTA). Centrifuge the blood to separate the plasma and store it at -80°C.

  • Tissue Dissection: Promptly dissect the tissues of interest (e.g., liver, hypothalamus, muscle, adipose tissue).

  • Sample Processing:

    • For gene expression analysis (qRT-PCR), snap-freeze the tissues in liquid nitrogen and store at -80°C.

    • For protein analysis (Western blot), homogenize the tissues in appropriate lysis buffer containing protease and phosphatase inhibitors, then store at -80°C.

    • For histological analysis, fix the tissues in 4% paraformaldehyde.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for an in vivo mouse study using this compound.

SR10067_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Acclimatization Animal Acclimatization (1 week) SR_Prep This compound Solution Preparation Acclimatization->SR_Prep Dosing This compound Administration (i.p. injection) SR_Prep->Dosing Monitoring Post-Dosing Monitoring Dosing->Monitoring Euthanasia Euthanasia & Tissue Collection Monitoring->Euthanasia Sample_Processing Sample Processing (RNA/Protein/Histology) Euthanasia->Sample_Processing Data_Analysis Data Analysis Sample_Processing->Data_Analysis

Caption: General experimental workflow for this compound in vivo mouse studies.

References

Application Notes and Protocols for SR10067 in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the dosage and administration of SR10067, a synthetic REV-ERB agonist, in rodent models. The information is intended to assist in the design and execution of preclinical studies investigating the therapeutic potential of this compound in various disease models.

Data Presentation: Summary of this compound Administration and Effects in Rodent Models

The following table summarizes the key quantitative and qualitative data from studies utilizing this compound in mice. The primary route of administration reported is intraperitoneal (i.p.) injection.

ParameterDetailsSpeciesObserved Effects
Dosage Range 10 - 30 mg/kgMouseDose-dependent effects on locomotor activity and anxiety-like behavior.[1][2]
Typical Dosage 30 mg/kgMouseEffective in modulating circadian rhythms, sleep architecture, and inflammation.[2][3][4][5][6]
Administration Route Intraperitoneal (i.p.)MouseCommonly used and shown to be effective.[2][3][4][5][6]
Vehicle Solution 10% DMSO in corn oilMouseA standard vehicle for in vivo administration of this compound.[5]
Frequency Single or repeated daily injectionsMouseDependent on the experimental design and endpoint.[4][6]
Pharmacokinetics Good bioavailability in plasma and brain.[3][5] Concentrations remain above the IC50 of the receptor.[3][5]MouseBrain-penetrant.[5]
Reported Biological Effects - Anxiolytic activity.[1][2][3]- Induction of wakefulness and reduction of SWS and REM sleep.[1][2][3]- Suppression of circadian wheel running activity.[1][2][3]- Attenuation of Th2 cytokine-mediated barrier dysfunction (in vitro).[7]- Regulation of mood disorders and LPS-induced inflammation.[7]MouseBroad spectrum of activity related to circadian rhythm modulation.

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below.

Preparation and Administration of this compound Solution

This protocol describes the preparation of this compound for intraperitoneal injection in mice.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Corn oil, sterile

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sterile syringes and needles (e.g., 27-30 gauge)

Procedure:

  • Stock Solution Preparation:

    • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the required volume of DMSO to achieve a 10x stock solution (e.g., for a final concentration of 3 mg/mL, prepare a 30 mg/mL stock in DMSO).

    • Vortex thoroughly until the this compound is completely dissolved. Gentle warming may be required.

  • Working Solution Preparation:

    • In a separate sterile tube, add the required volume of sterile corn oil.

    • Add the appropriate volume of the this compound stock solution to the corn oil to achieve the final desired concentration and a 10% DMSO final concentration. For example, to prepare 1 mL of a 3 mg/mL working solution, add 100 µL of the 30 mg/mL stock solution to 900 µL of corn oil.

    • Vortex the mixture vigorously to create a uniform suspension.

  • Administration:

    • Administer the this compound suspension to the mice via intraperitoneal (i.p.) injection.

    • The injection volume should be calculated based on the animal's body weight (e.g., 10 µL/g for a 30 mg/kg dose from a 3 mg/mL solution).

    • Ensure the solution is well-suspended immediately before each injection.

Lipopolysaccharide (LPS)-Induced Inflammation Model

This protocol outlines the induction of systemic inflammation in mice using LPS and subsequent treatment with this compound.

Materials:

  • Lipopolysaccharide (LPS) from E. coli

  • Sterile, pyrogen-free saline

  • This compound solution (prepared as described above)

  • Vehicle control solution (10% DMSO in corn oil)

  • Sterile syringes and needles

Procedure:

  • Acclimation: Acclimate mice to the experimental conditions for at least one week prior to the start of the experiment.

  • Grouping: Randomly assign mice to experimental groups (e.g., Vehicle + Saline, Vehicle + LPS, this compound + LPS).

  • This compound Administration: Administer this compound (e.g., 30 mg/kg, i.p.) or vehicle control to the respective groups. The timing of this compound administration relative to the LPS challenge may vary depending on the study design (e.g., pre-treatment, co-administration, or post-treatment).

  • LPS Challenge: After the appropriate time interval following this compound/vehicle administration, inject LPS (e.g., 1-5 mg/kg, i.p.) or sterile saline to the respective groups.

  • Monitoring and Sample Collection: Monitor the animals for signs of inflammation (e.g., weight loss, lethargy, piloerection). At a predetermined time point post-LPS challenge (e.g., 2, 6, or 24 hours), collect blood and/or tissues for analysis of inflammatory markers (e.g., cytokines, chemokines).

Experimental Autoimmune Encephalomyelitis (EAE) Model

This protocol provides a general framework for inducing EAE in mice, a model for multiple sclerosis, and assessing the therapeutic effect of this compound.

Materials:

  • Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide

  • Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

  • Pertussis toxin (PTX)

  • Sterile, pyrogen-free saline

  • This compound solution (prepared as described above)

  • Vehicle control solution (10% DMSO in corn oil)

  • Sterile syringes and needles

Procedure:

  • EAE Induction:

    • On day 0, immunize mice subcutaneously with an emulsion of MOG 35-55 peptide in CFA.

    • Administer pertussis toxin (i.p.) on day 0 and day 2 post-immunization.

  • This compound Treatment:

    • Begin this compound (e.g., 30 mg/kg, i.p.) or vehicle administration at a specified time point, which can be prophylactic (starting at or before immunization) or therapeutic (starting after the onset of clinical signs).

  • Clinical Scoring:

    • Monitor mice daily for clinical signs of EAE and score them based on a standardized scale (e.g., 0: no signs; 1: limp tail; 2: hind limb weakness; 3: hind limb paralysis; 4: forelimb and hind limb paralysis; 5: moribund).

  • Histological and Immunological Analysis:

    • At the end of the experiment, perfuse the animals and collect the brain and spinal cord for histological analysis of inflammation and demyelination.

    • Spleen and lymph nodes can be collected to analyze T-cell responses.

Mandatory Visualizations

REV-ERBα Signaling Pathway

REV_ERB_Signaling cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm This compound This compound (Agonist) REVERB REV-ERBα/β This compound->REVERB activates NCoR NCoR/HDAC3 Co-repressor Complex REVERB->NCoR recruits ROR RORα/γ REVERB->ROR competes for binding BMAL1 BMAL1 Gene NCoR->BMAL1 represses transcription ClockGenes Other Clock-Controlled Genes (e.g., Il17a, Npas2) NCoR->ClockGenes represses transcription BMAL1_protein BMAL1 Protein BMAL1->BMAL1_protein translation ROR->BMAL1 activates transcription ClockGenes_protein Clock-Controlled Proteins ClockGenes->ClockGenes_protein translation cluster_nucleus cluster_nucleus BMAL1_protein->cluster_nucleus regulates circadian rhythm ClockGenes_protein->cluster_nucleus modulates inflammation, metabolism, etc.

Caption: REV-ERBα signaling pathway activated by this compound.

Experimental Workflow for LPS-Induced Inflammation Study

LPS_Workflow cluster_setup Experimental Setup cluster_treatment Treatment and Induction cluster_analysis Analysis Acclimation 1. Animal Acclimation (≥ 1 week) Grouping 2. Randomization into Groups (Vehicle, this compound) Acclimation->Grouping Treatment 3. Administer this compound (i.p.) or Vehicle Grouping->Treatment Induction 4. Induce Inflammation with LPS (i.p.) Treatment->Induction Monitoring 5. Monitor Clinical Signs (Weight, Behavior) Induction->Monitoring Collection 6. Sample Collection (Blood, Tissues) Monitoring->Collection Analysis 7. Analyze Inflammatory Markers (e.g., Cytokines) Collection->Analysis

Caption: Workflow for an LPS-induced inflammation study with this compound.

References

Application Notes and Protocols for SR10067 Solubilization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the solubilization of SR10067, a potent and selective REV-ERB agonist, in Dimethyl Sulfoxide (DMSO) for in vitro studies and in a corn oil vehicle for in vivo experiments. Adherence to these guidelines is crucial for ensuring consistent and reproducible experimental outcomes.

Data Presentation: this compound Solubility

The following table summarizes the known solubility parameters of this compound in the recommended solvents.

Solvent/VehicleThis compound ConcentrationMolar EquivalentNotes
100% DMSO100 mg/mL[1]214.79 mM[1]Ultrasonic treatment is recommended to achieve full dissolution.[1]
10% DMSO in Corn Oil≥ 2.5 mg/mL[1]≥ 5.37 mM[1]A clear solution can be achieved.[1]

Experimental Protocols

Protocol 1: Preparation of this compound in DMSO for In Vitro Applications

This protocol details the preparation of a concentrated this compound stock solution in DMSO, suitable for use in cell-based assays.

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Water bath sonicator

  • Sterile 0.22 µm PTFE syringe filter

Procedure:

  • Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.

  • Weighing this compound: Accurately weigh the desired amount of this compound powder and place it in a sterile amber microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of sterile DMSO to achieve the desired stock concentration (e.g., 100 mg/mL).

  • Dissolution:

    • Vortex the solution vigorously for 1-2 minutes.

    • If the compound is not fully dissolved, place the tube in a water bath sonicator. Sonicate in short bursts of 5-10 minutes, vortexing in between, until the solution is clear. Gentle warming to 37°C can aid dissolution.

  • Sterile Filtration:

    • To ensure sterility for cell culture applications, filter the this compound stock solution through a 0.22 µm PTFE syringe filter into a new sterile, amber tube. PTFE filters are recommended for their compatibility with DMSO.[2][3]

  • Aliquoting and Storage:

    • Aliquot the sterile stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

    • Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[1]

  • Preparation of Working Solution:

    • When ready to use, thaw an aliquot at room temperature.

    • Dilute the stock solution in pre-warmed cell culture medium to the final desired concentration. It is critical to ensure the final concentration of DMSO in the cell culture medium is kept low, typically below 0.5%, as higher concentrations can be cytotoxic.[4][5][6][7][8] Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.

Protocol 2: Preparation of this compound in Corn Oil for In Vivo Applications

This protocol describes the preparation of an this compound suspension in a corn oil-based vehicle for administration in animal models, such as by intraperitoneal (IP) injection.

Materials:

  • This compound powder

  • Anhydrous, sterile DMSO

  • Sterile corn oil

  • Sterile conical tubes or vials

  • Calibrated pipettes and sterile pipette tips

  • Vortex mixer

  • Water bath sonicator or probe sonicator

Procedure:

  • Preparation of this compound/DMSO Premix:

    • In a sterile tube, dissolve the required amount of this compound powder in sterile DMSO. For a final formulation of 10% DMSO, this will be 1/10th of your final desired volume.

    • Ensure complete dissolution by vortexing and, if necessary, brief sonication as described in Protocol 1.

  • Vehicle Preparation:

    • In a separate larger sterile tube, measure out the required volume of sterile corn oil (90% of the final volume).

  • Combining the Premix and Vehicle:

    • Slowly add the this compound/DMSO premix dropwise to the corn oil while continuously vortexing. This gradual addition is crucial to prevent precipitation of the compound.

  • Homogenization:

    • After the complete addition of the premix, vortex the mixture vigorously for at least 5 minutes to ensure a homogenous suspension.

    • For a more uniform suspension, sonicate the final mixture. A water bath sonicator can be used for 15-30 minutes, or a probe sonicator at a low power setting for short bursts, ensuring the solution does not overheat.

  • Administration:

    • Before each administration, vortex the suspension thoroughly to ensure a uniform dose.

    • It is recommended to prepare this formulation fresh before each experiment. If short-term storage is necessary, store at 4°C, protected from light, and bring to room temperature before use.

Visualizations

experimental_workflow Experimental Workflow for this compound Solubilization cluster_invitro In Vitro Protocol (DMSO) cluster_invivo In Vivo Protocol (Corn Oil) weigh_invitro 1. Weigh this compound add_dmso 2. Add Sterile DMSO weigh_invitro->add_dmso dissolve_invitro 3. Vortex & Sonicate add_dmso->dissolve_invitro filter 4. Sterile Filter (0.22 µm PTFE) dissolve_invitro->filter aliquot_invitro 5. Aliquot & Store at -80°C filter->aliquot_invitro weigh_invivo 1. Weigh this compound premix 2. Dissolve in DMSO (Premix) weigh_invivo->premix combine 4. Add Premix to Oil Dropwise premix->combine add_oil 3. Add Corn Oil add_oil->combine homogenize 5. Vortex & Sonicate combine->homogenize administer 6. Administer Fresh homogenize->administer

Caption: Workflow for this compound solubilization.

rev_erb_pathway This compound and the REV-ERB Signaling Pathway cluster_nucleus Nucleus This compound This compound REV_ERB REV-ERBα/β This compound->REV_ERB activates RORE RORE (REV-ERB Response Element) REV_ERB->RORE binds to NFkB NF-κB Pathway REV_ERB->NFkB represses BMAL1_CLOCK BMAL1/CLOCK Complex Clock_Genes Core Clock Genes (e.g., Bmal1) BMAL1_CLOCK->Clock_Genes activates transcription RORE->BMAL1_CLOCK represses transcription of Inflammation_Genes Inflammatory Genes (e.g., IL-6, TNFα) NFkB->Inflammation_Genes activates transcription

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing SR10067, a potent and selective REV-ERB agonist, in primary neuronal cultures. The following sections detail recommended concentrations, experimental protocols for treatment and analysis, and an overview of the underlying signaling pathways.

Introduction to this compound

This compound is a synthetic ligand that activates the nuclear receptors REV-ERBα (NR1D1) and REV-ERBβ (NR1D2). These receptors are key regulators of the circadian clock and are involved in various physiological processes, including metabolism, inflammation, and neuronal function. This compound has been shown to be brain-penetrant and exhibits high affinity for both REV-ERB isoforms, with IC50 values of approximately 170 nM for REV-ERBα and 160 nM for REV-ERBβ. Its ability to modulate the core clock machinery makes it a valuable tool for investigating the role of circadian rhythms in neuronal health and disease.

Recommended this compound Concentrations for Primary Neurons

Direct studies on the optimal concentration of this compound for treating primary neurons are limited. However, based on studies using the related REV-ERB agonist SR9009 on primary rat hippocampal neural stem/progenitor cells, a starting concentration range can be extrapolated. This compound is approximately 4-5 times more potent than SR9009 in vitro.[1] The following table provides a recommended starting concentration range for this compound, adjusted for its higher potency, and the observed effects of SR9009 at different concentrations.

AgonistConcentration (SR9009)Equivalent Concentration (this compound, estimated)Observed Effects in Primary Neural Stem/Progenitor Cells
SR90090.1 µM~0.02 - 0.025 µM Enhanced neurite outgrowth
SR9009> 1.5 µM> ~0.3 - 0.375 µM Decreased proliferation
SR90092.5 µM~0.5 - 0.625 µM Suppressed neurite outgrowth

It is strongly recommended to perform a dose-response study to determine the optimal concentration for your specific primary neuron type and experimental goals.

Experimental Protocols

Primary Neuron Culture

This protocol is a general guideline for establishing primary cortical or hippocampal neuron cultures from embryonic day 18 (E18) rat or mouse pups.

Materials:

  • Neurobasal Plus Medium

  • B-27 Plus Supplement

  • GlutaMAX Supplement

  • Penicillin-Streptomycin

  • Poly-D-lysine or Poly-L-lysine

  • Laminin (B1169045) (optional)

  • Hanks' Balanced Salt Solution (HBSS)

  • Trypsin or Papain

  • DNase I

  • Fetal Bovine Serum (FBS, for trypsin inactivation)

  • Sterile, tissue culture-treated plates or coverslips

Procedure:

  • Coat Culture Vessels:

    • Aseptically coat culture plates or coverslips with 50 µg/mL Poly-D-lysine or Poly-L-lysine solution in sterile water for at least 1 hour at 37°C.

    • Rinse three times with sterile water and allow to dry completely. For enhanced attachment, a secondary coating of laminin (10 µg/mL) can be applied.

  • Tissue Dissection and Dissociation:

    • Dissect cortices or hippocampi from E18 embryos in ice-cold HBSS.

    • Mince the tissue and transfer to a tube containing a dissociation solution (e.g., 0.25% trypsin-EDTA or papain).

    • Incubate at 37°C for 15-20 minutes.

    • Inactivate trypsin with FBS-containing medium.

    • Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.

  • Cell Plating:

    • Determine cell viability and density using a hemocytometer and Trypan Blue.

    • Plate neurons at a density of 1.5 x 10^5 to 2.5 x 10^5 cells/cm².

    • Culture in Neurobasal Plus medium supplemented with B-27 Plus, GlutaMAX, and Penicillin-Streptomycin.

  • Culture Maintenance:

    • Incubate at 37°C in a humidified atmosphere of 5% CO₂.

    • Perform a half-medium change every 2-3 days.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis coating Coat Culture Vessels (Poly-D-Lysine) dissection Dissect E18 Brain Tissue (Cortex/Hippocampus) dissociation Enzymatic Dissociation (Trypsin/Papain) dissection->dissociation plating Plate Primary Neurons dissociation->plating treatment Treat with this compound (Varying Concentrations) plating->treatment viability Assess Neuronal Viability (MTT Assay) treatment->viability morphology Analyze Neuronal Morphology (Immunocytochemistry - MAP2) treatment->morphology function_analysis Functional Assays (e.g., Electrophysiology) treatment->function_analysis

This compound Treatment

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Pre-warmed complete neuronal culture medium

Procedure:

  • On the desired day in vitro (DIV), typically between DIV 5-7 when neuronal networks are established, prepare the treatment media.

  • Dilute the this compound stock solution in pre-warmed complete neuronal culture medium to the desired final concentrations.

  • Include a vehicle control (DMSO) at a concentration equivalent to the highest this compound concentration used.

  • Perform a half-medium change, replacing the old medium with the freshly prepared treatment or vehicle control medium.

  • Return the cultures to the incubator for the desired treatment duration (e.g., 24, 48, or 72 hours).

Assessment of Neuronal Viability (MTT Assay)

This colorimetric assay measures the metabolic activity of viable cells.

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plate reader

Procedure:

  • At the end of the this compound treatment period, add 10 µL of MTT solution to each well of a 96-well plate containing 100 µL of medium.

  • Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Incubate at room temperature in the dark for 2-4 hours, or until the crystals are fully dissolved.

  • Measure the absorbance at 570 nm using a plate reader.

Immunocytochemistry for Neuronal Morphology

This protocol uses an antibody against Microtubule-Associated Protein 2 (MAP2) to visualize neuronal cell bodies and dendrites.

Materials:

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% goat serum in PBS)

  • Primary antibody: anti-MAP2

  • Fluorescently-labeled secondary antibody

  • DAPI (for nuclear counterstaining)

  • Fluorescence microscope

Procedure:

  • Fixation: After treatment, gently wash the cells with PBS and fix with 4% PFA for 15-20 minutes at room temperature.

  • Permeabilization: Wash three times with PBS and then permeabilize with permeabilization buffer for 10 minutes.

  • Blocking: Wash three times with PBS and block with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate with the primary anti-MAP2 antibody diluted in blocking buffer overnight at 4°C.

  • Secondary Antibody Incubation: Wash three times with PBS and incubate with the fluorescently-labeled secondary antibody diluted in blocking buffer for 1-2 hours at room temperature in the dark.

  • Counterstaining and Mounting: Wash three times with PBS, counterstain with DAPI for 5 minutes, wash again, and mount the coverslips onto microscope slides.

  • Imaging: Visualize and capture images using a fluorescence microscope. Neurite length and branching can be quantified using appropriate software (e.g., ImageJ with NeuronJ plugin).

Signaling Pathway of this compound in Neurons

This compound, as a REV-ERB agonist, primarily functions as a transcriptional repressor. Its activation of REV-ERBα/β leads to the recruitment of the NCoR-HDAC3 corepressor complex to target gene promoters, resulting in the suppression of their transcription.

A primary target of REV-ERB is the Bmal1 gene, a core component of the positive limb of the circadian clock. By repressing Bmal1, this compound can modulate the expression of numerous clock-controlled genes that influence neuronal processes.

Furthermore, REV-ERBα has been shown to regulate neuroinflammation by suppressing the NF-κB signaling pathway in glial cells. This anti-inflammatory action may indirectly contribute to neuronal health and survival.

signaling_pathway This compound This compound REVERB REV-ERBα/β This compound->REVERB activates NCoR_HDAC3 NCoR-HDAC3 Corepressor Complex REVERB->NCoR_HDAC3 recruits Bmal1 Bmal1 Gene NCoR_HDAC3->Bmal1 represses transcription NFkB NF-κB Signaling (in Glia) NCoR_HDAC3->NFkB represses Clock_Genes Clock-Controlled Genes Bmal1->Clock_Genes activates Neuronal_Function Modulation of Neuronal Function Clock_Genes->Neuronal_Function Inflammation Neuroinflammation NFkB->Inflammation promotes

References

Application Notes and Protocols for Utilizing SR10067 in a Diet-Induced Obesity Mouse Model

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR10067 is a potent and selective synthetic agonist of the nuclear receptors REV-ERBα and REV-ERBβ.[1] These receptors are critical components of the core circadian clock machinery and play a significant role in regulating metabolic processes.[2][3] Activation of REV-ERB by agonists like this compound leads to the transcriptional repression of target genes involved in lipid and glucose metabolism, as well as the modulation of circadian rhythms.[2][3] In the context of metabolic diseases, targeting REV-ERB has emerged as a promising therapeutic strategy. Studies with related REV-ERB agonists, such as SR9009, have demonstrated efficacy in reducing obesity, improving dyslipidemia, and normalizing glucose homeostasis in diet-induced obese (DIO) mouse models.[4][5] These effects are largely attributed to increased energy expenditure.[4][5]

This document provides detailed application notes and protocols for the use of this compound in a diet-induced obesity mouse model, a common preclinical model for studying obesity and metabolic syndrome.

Mechanism of Action: REV-ERB Signaling Pathway

This compound, as a REV-ERB agonist, binds to REV-ERBα and REV-ERBβ, enhancing their repressive activity. REV-ERB acts as a transcriptional repressor by recruiting the Nuclear Receptor Corepressor 1 (NCoR) and Histone Deacetylase 3 (HDAC3) complex to its target gene promoters.[2] This leads to the silencing of genes involved in various metabolic pathways, including lipogenesis and gluconeogenesis, and also modulates the expression of core clock genes like Bmal1. The net effect is an alteration of metabolic gene expression patterns in key metabolic tissues such as the liver, skeletal muscle, and adipose tissue, leading to increased energy expenditure.[4][5]

REV_ERB_Signaling REV-ERB Signaling Pathway in Metabolic Regulation This compound This compound REV_ERB REV-ERBα/β This compound->REV_ERB activates NCoR_HDAC3 NCoR/HDAC3 Corepressor Complex REV_ERB->NCoR_HDAC3 recruits RORE RORE in Target Gene Promoters NCoR_HDAC3->RORE binds to Transcription_Repression Transcriptional Repression NCoR_HDAC3->Transcription_Repression mediates Metabolic_Genes Metabolic & Clock Genes (e.g., Bmal1, Srebp-1c, Fasn) RORE->Metabolic_Genes controls Metabolic_Outcomes Metabolic Outcomes: - Decreased Lipogenesis - Decreased Gluconeogenesis - Increased Energy Expenditure Metabolic_Genes->Metabolic_Outcomes leads to Transcription_Repression->Metabolic_Genes represses

REV-ERB Signaling Pathway

Quantitative Data

Disclaimer: To date, specific quantitative data for this compound in a diet-induced obesity mouse model has not been extensively published in peer-reviewed literature. The following tables present data from studies using the closely related REV-ERB agonist, SR9009 , to provide a representative example of the expected effects in a DIO mouse model.[4]

Table 1: Effect of REV-ERB Agonist (SR9009) on Body Weight and Composition in DIO Mice [4]

Treatment GroupInitial Body Weight (g)Final Body Weight (g)Body Weight Change (%)Fat Mass (%)Lean Mass (%)
Vehicle41.2 ± 1.539.8 ± 1.7-3.4 ± 1.235.2 ± 2.160.5 ± 2.3
SR9009 (100 mg/kg)41.5 ± 1.335.5 ± 1.1-14.5 ± 1.525.8 ± 1.869.1 ± 2.0

Data are presented as mean ± SEM. *p < 0.05 compared to vehicle.

Table 2: Effect of REV-ERB Agonist (SR9009) on Plasma Metabolic Parameters in DIO Mice [4]

Treatment GroupPlasma Glucose (mg/dL)Plasma Triglycerides (mg/dL)Plasma Total Cholesterol (mg/dL)Plasma NEFA (mEq/L)
Vehicle165 ± 8125 ± 7220 ± 120.85 ± 0.06
SR9009 (100 mg/kg)134 ± 6110 ± 5117 ± 90.65 ± 0.05

Data are presented as mean ± SEM. NEFA: Non-Esterified Fatty Acids. *p < 0.05 compared to vehicle.

Table 3: Effect of REV-ERB Agonist (SR9009) on Adipose Tissue Gene Expression in DIO Mice [4]

GeneFold Change (SR9009 vs. Vehicle)Function
Srebp-1c↓ 0.6Lipogenesis
Fasn↓ 0.5Fatty Acid Synthesis
Scd1↓ 0.4Fatty Acid Desaturation
Lpl↓ 0.7Lipoprotein Lipase

Data represent approximate fold changes based on published findings.

Experimental Protocols

The following protocols are designed to guide researchers in conducting studies with this compound in a diet-induced obesity mouse model.

Experimental Workflow

Experimental_Workflow Experimental Workflow for this compound in DIO Mouse Model cluster_0 Phase 1: Induction of Obesity cluster_1 Phase 2: this compound Treatment cluster_2 Phase 3: Endpoint Analysis Acclimatization Acclimatization (1 week) Diet_Induction High-Fat Diet Feeding (12-16 weeks) Acclimatization->Diet_Induction Baseline_Measurements Baseline Measurements (Body Weight, Body Composition) Diet_Induction->Baseline_Measurements Randomization Randomization into Treatment Groups Baseline_Measurements->Randomization SR10067_Admin This compound Administration (30 mg/kg, i.p., daily for 2-4 weeks) Randomization->SR10067_Admin Monitoring Weekly Monitoring (Body Weight, Food Intake) SR10067_Admin->Monitoring OGTT Oral Glucose Tolerance Test (OGTT) Monitoring->OGTT Body_Comp_Final Final Body Composition Analysis OGTT->Body_Comp_Final Tissue_Collection Tissue Collection (Adipose, Liver, Muscle) Body_Comp_Final->Tissue_Collection Gene_Expression Gene Expression Analysis (qRT-PCR) Tissue_Collection->Gene_Expression

Experimental Workflow Diagram
Protocol 1: Diet-Induced Obesity (DIO) Mouse Model

  • Animal Model:

    • Use male C57BL/6J mice, as they are susceptible to diet-induced obesity.

    • Start the diet at 6-8 weeks of age.

    • House mice in a temperature-controlled facility (22-24°C) with a 12-hour light/dark cycle.

  • Diet:

    • Control Group: Feed a standard chow diet (e.g., 10% kcal from fat).

    • DIO Group: Feed a high-fat diet (HFD), typically 45% or 60% kcal from fat.[6]

    • Provide food and water ad libitum.

    • Replace the HFD at least twice a week to prevent spoilage.

  • Induction of Obesity:

    • Maintain mice on their respective diets for 12-16 weeks to induce a stable obese phenotype.

    • Monitor body weight weekly. DIO mice should exhibit a significantly higher body weight compared to the control group.

  • Acclimatization and Baseline Measurements:

    • Before starting the treatment, allow the mice to acclimatize for at least one week.

    • Record baseline body weight and perform body composition analysis (e.g., using EchoMRI or DEXA) to determine fat and lean mass.

Protocol 2: this compound Administration
  • This compound Preparation:

    • This compound is soluble in DMSO.[1] Prepare a stock solution in DMSO.

    • For injections, dilute the stock solution in a vehicle suitable for intraperitoneal (i.p.) injection, such as a mixture of saline and Tween 80 or corn oil, to minimize precipitation and irritation. The final concentration of DMSO should be low (e.g., <5%).

  • Dosing and Administration:

    • The recommended dose of this compound is 30 mg/kg body weight.[1]

    • Administer the drug via intraperitoneal (i.p.) injection.

    • The frequency of administration can be once or twice daily, depending on the experimental design. For circadian rhythm studies, injections are often timed (e.g., at the beginning of the light and dark cycles).

    • The vehicle control group should receive an equivalent volume of the vehicle solution.

  • Treatment Duration:

    • A typical treatment duration is 2 to 4 weeks.

  • Monitoring:

    • Monitor body weight and food intake at least weekly throughout the treatment period.

Protocol 3: Oral Glucose Tolerance Test (OGTT)
  • Fasting:

    • Fast the mice for 4-6 hours before the test.[2] Water should be available ad libitum.

  • Baseline Blood Glucose:

    • At time 0, before glucose administration, collect a small blood sample from the tail vein to measure baseline blood glucose levels using a glucometer.

  • Glucose Administration:

    • Administer a 2 g/kg body weight bolus of a sterile 20-40% glucose solution via oral gavage.[7][8]

  • Blood Glucose Measurements:

    • Collect blood samples from the tail vein at 15, 30, 60, 90, and 120 minutes after the glucose bolus.

    • Measure and record blood glucose levels at each time point.

  • Data Analysis:

    • Plot the blood glucose concentration over time for each group.

    • Calculate the area under the curve (AUC) to quantify glucose tolerance.

Protocol 4: Adipose Tissue Collection and Gene Expression Analysis
  • Euthanasia and Tissue Collection:

    • At the end of the study, euthanize the mice using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

    • Dissect and collect adipose tissue depots (e.g., epididymal white adipose tissue - eWAT, and inguinal white adipose tissue - iWAT).

    • Immediately snap-freeze the tissue samples in liquid nitrogen and store them at -80°C until RNA extraction.[9]

  • RNA Extraction:

    • Homogenize the frozen adipose tissue using a bead mill or rotor-stator homogenizer in a suitable lysis buffer (e.g., TRIzol).

    • Extract total RNA according to the manufacturer's protocol of the chosen RNA isolation kit.

    • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and/or a bioanalyzer.

  • cDNA Synthesis:

    • Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • Quantitative Real-Time PCR (qRT-PCR):

    • Perform qRT-PCR using a real-time PCR system to analyze the expression of target genes.

    • Use primers specific for genes of interest (e.g., Srebp-1c, Fasn, Pparγ, Ucp1, and core clock genes like Bmal1 and Per2).

    • Normalize the expression data to a stable housekeeping gene (e.g., Gapdh, Actb, or 18S rRNA).

    • Calculate relative gene expression using the ΔΔCt method.

Conclusion

This compound presents a valuable pharmacological tool for investigating the role of the circadian clock and REV-ERB in the pathophysiology of obesity and metabolic syndrome. The protocols outlined in this document provide a comprehensive framework for utilizing this compound in a diet-induced obesity mouse model. By following these methodologies, researchers can effectively evaluate the therapeutic potential of REV-ERB agonists in preclinical settings. It is anticipated that this compound will demonstrate effects comparable to other REV-ERB agonists, leading to reduced adiposity and improved metabolic health.

References

Application Notes and Protocols for Assessing SR10067 Effects on Gene Expression via qPCR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive protocol for utilizing the synthetic REV-ERB agonist, SR10067, to modulate gene expression and for quantifying these changes using quantitative polymerase chain reaction (qPCR). This compound is a potent agonist for the nuclear receptors REV-ERBα and REV-ERBβ, which are key regulators of the circadian clock and metabolism.[1][2] This protocol offers a detailed methodology for cell culture and treatment, RNA extraction, reverse transcription, and qPCR analysis. It also includes a list of potential target genes, including those regulated by REV-ERB and the nuclear receptor RORγt, given the potential for crosstalk between these signaling pathways.[3][4]

Introduction

This compound is a small molecule that acts as a potent and selective agonist of the nuclear receptors REV-ERBα (NR1D1) and REV-ERBβ (NR1D2).[1] These receptors are critical components of the mammalian circadian clock, functioning as transcriptional repressors of key clock genes such as Bmal1 (Arntl).[2][5] By activating REV-ERB, this compound can modulate the expression of a wide array of genes involved in the regulation of circadian rhythms, metabolism, and inflammation.[6][7][8]

Recent studies have highlighted the therapeutic potential of targeting REV-ERB in various disease models. Pharmacological activation of REV-ERB has been shown to alter circadian behavior, increase energy expenditure, and ameliorate metabolic disorders in mice.[7] Furthermore, REV-ERB agonists can suppress the expression of pro-inflammatory cytokines, suggesting a role in the treatment of inflammatory diseases.[6]

Interestingly, REV-ERB and the Retinoic acid receptor-related Orphan Receptor (ROR) family of nuclear receptors can bind to the same DNA response elements (ROREs), leading to a competitive interplay that fine-tunes gene expression.[4][9] RORγt is the master regulator of T helper 17 (Th17) cell differentiation and is a key target for autoimmune diseases. The potential for crosstalk between REV-ERB and RORγt signaling pathways makes it pertinent to investigate the effects of this compound on the expression of genes regulated by both nuclear receptors.[3]

This application note provides a detailed protocol for researchers to assess the in vitro effects of this compound on the expression of target genes using qPCR, a sensitive and widely used technique for gene expression analysis.

Signaling Pathway and Experimental Workflow

REV-ERB and RORγt Signaling Crosstalk

REV_ROR_Crosstalk cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_nucleus Nucleus This compound This compound REV_ERB REV-ERBα/β This compound->REV_ERB activates CoR Co-repressor (e.g., NCoR) REV_ERB->CoR recruits RORE ROR Response Element (RORE) in DNA REV_ERB->RORE competes with RORγt for binding RORgt RORγt RORgt->RORE binds and activates CoR->RORE binds Target_Genes Target Gene Expression RORE->Target_Genes represses

Caption: REV-ERB and RORγt signaling crosstalk at the RORE.

Experimental Workflow for qPCR Analysis

qPCR_Workflow cluster_cell_culture Cell Culture & Treatment cluster_rna_processing RNA Processing cluster_cDNA_synthesis cDNA Synthesis cluster_qPCR qPCR Analysis cluster_data_analysis Data Analysis A Seed cells in appropriate culture plates B Treat cells with this compound (Dose-response and Time-course) A->B C Harvest cells and lyse B->C D Isolate total RNA C->D E Assess RNA quality and quantity D->E F Reverse transcribe RNA to cDNA E->F G Prepare qPCR reaction mix (SYBR Green or probe-based) F->G H Perform qPCR on target and housekeeping genes G->H I Calculate relative gene expression (e.g., 2^-ΔΔCt method) H->I J Statistical analysis and visualization I->J

Caption: Experimental workflow for qPCR analysis of gene expression.

Experimental Protocols

Materials
  • This compound (powder)

  • Dimethyl sulfoxide (B87167) (DMSO, cell culture grade)

  • Appropriate cell line (e.g., HepG2, THP-1, or primary cells)

  • Cell culture medium and supplements (e.g., DMEM, FBS, antibiotics)

  • Phosphate-buffered saline (PBS)

  • RNA extraction kit (e.g., TRIzol, RNeasy Kit)

  • DNase I, RNase-free

  • Reverse transcription kit (e.g., iScript cDNA Synthesis Kit)

  • qPCR master mix (e.g., SYBR Green Master Mix)

  • Nuclease-free water

  • Forward and reverse primers for target and housekeeping genes

  • qPCR-compatible plates and seals

Methods

1. This compound Stock Solution Preparation

  • Dissolve this compound powder in DMSO to prepare a high-concentration stock solution (e.g., 10 mM).

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C.

2. Cell Culture and Treatment

  • Culture the chosen cell line under standard conditions (e.g., 37°C, 5% CO2).

  • Seed cells into appropriate culture plates (e.g., 6-well or 12-well plates) and allow them to adhere and reach the desired confluency (typically 70-80%).

  • Prepare working solutions of this compound by diluting the stock solution in a cell culture medium to the desired final concentrations. It is recommended to perform a dose-response experiment (e.g., 0.1, 1, 10, 20 µM) and a time-course experiment (e.g., 4, 8, 12, 24 hours) to determine the optimal conditions.[8]

  • Include a vehicle control group treated with the same concentration of DMSO as the highest this compound concentration.

  • Replace the existing medium with the medium containing this compound or vehicle control.

  • Incubate the cells for the desired treatment duration.

3. RNA Isolation and Quantification

  • After treatment, aspirate the medium and wash the cells with PBS.

  • Lyse the cells directly in the culture plate using the lysis buffer from the RNA extraction kit.

  • Isolate total RNA according to the manufacturer's protocol.

  • To eliminate genomic DNA contamination, treat the RNA samples with DNase I.

  • Quantify the RNA concentration and assess its purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.

4. cDNA Synthesis

  • Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.

  • Use a consistent amount of RNA for each sample (e.g., 1 µg) to ensure accurate comparisons.

  • Follow the manufacturer's protocol for the reverse transcription reaction. The resulting cDNA will be used as the template for qPCR.

5. Quantitative Polymerase Chain Reaction (qPCR)

  • Prepare the qPCR reaction mix containing qPCR master mix, forward and reverse primers, nuclease-free water, and cDNA template.

  • It is recommended to run each sample in triplicate to ensure technical reproducibility.

  • Include a no-template control (NTC) for each primer set to check for contamination.

  • Perform the qPCR reaction using a real-time PCR detection system. A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

  • A melt curve analysis should be performed at the end of the run when using SYBR Green to verify the specificity of the amplified product.

6. Data Analysis

  • The relative gene expression can be calculated using the 2-ΔΔCt method.[8]

  • ΔCt = Ct (target gene) - Ct (housekeeping gene)

  • ΔΔCt = ΔCt (treated sample) - ΔCt (vehicle control sample)

  • Fold Change = 2-ΔΔCt

  • Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed changes in gene expression.

Data Presentation

Table 1: Primer Sequences for qPCR
Gene SymbolForward Primer (5'-3')Reverse Primer (5'-3')
REV-ERB Targets
BMAL1 (ARNTL)GGGTCGTTTTCCAGGACTGTTGGCTTTTCCGTTTCTGCTT
NPAS2AGGACACCAAGACGGAGAAGTCGCTGTTGTAGTTGGGGAT
PER2TGTGAGTTCTGGCTGCTTCGTCTCCAGGTACTCGTTCAGGTG
CRY1CAGGCTTTTGACCTTGTTGGGCTTCCTTGGACTTCTTGGT
RORγt Targets
IL17ATCCCTCTGTGATCTGGGAA GCTGTTGAGGTCGGTGAGTTC
IL23RAATCTGCATGTCCTGCTGAGGATGTCAGCTTGCTCCTGGA
CCR6TGAAGCTGCTCAAAGACACGGTAGGGCAGGAACAGGAAGG
Housekeeping Genes
GAPDHAATCCCATCACCATCTTCCATGGACTCCACGACGTACTCA
ACTB (β-actin)CTGGAACGGTGAAGGTGACAAAGGGACTTCCTGTAACAATGCA
18S rRNAGTAACCCGTTGAACCCCATTCCATCCAATCGGTAGTAGCG

Note: Primer sequences should be validated for specificity and efficiency before use.

Table 2: Hypothetical qPCR Results of this compound Treatment on Gene Expression
GeneTreatmentMean Ct ± SD (n=3)ΔCt (vs. GAPDH)ΔΔCt (vs. Vehicle)Fold Changep-value
BMAL1 Vehicle22.5 ± 0.22.50.01.0-
This compound (10 µM)24.8 ± 0.34.82.30.20<0.01
NPAS2 Vehicle23.1 ± 0.13.10.01.0-
This compound (10 µM)25.0 ± 0.25.01.90.27<0.01
IL17A Vehicle28.4 ± 0.48.40.01.0-
This compound (10 µM)28.6 ± 0.38.60.20.87>0.05
GAPDH Vehicle20.0 ± 0.1----
This compound (10 µM)20.0 ± 0.2----

This table presents hypothetical data for illustrative purposes. Actual results may vary.

Conclusion

This application note provides a detailed and robust protocol for investigating the effects of the REV-ERB agonist this compound on gene expression using qPCR. By following this protocol, researchers can reliably quantify changes in the expression of key circadian clock genes, metabolic regulators, and inflammatory mediators. The inclusion of RORγt target genes allows for the exploration of potential signaling crosstalk. This methodology will be valuable for scientists in basic research and drug development who are interested in the therapeutic potential of modulating REV-ERB activity.

References

Application Notes and Protocols for SR10067 Treatment in Circadian Rhythm Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing SR10067, a potent synthetic REV-ERB agonist, in circadian rhythm research. Detailed protocols for both in vivo and in vitro studies are presented, along with a summary of expected quantitative outcomes and a visualization of the underlying signaling pathway.

Introduction to this compound

This compound is a selective and brain-penetrant agonist for the nuclear receptors REV-ERBα (NR1D1) and REV-ERBβ (NR1D2).[1] These receptors are critical components of the mammalian circadian clock, acting as transcriptional repressors of core clock genes, most notably Bmal1.[2] By activating REV-ERBs, this compound provides a powerful tool to pharmacologically modulate the circadian timing system, offering insights into the roles of REV-ERBs in physiology and behavior, and presenting a potential therapeutic avenue for circadian rhythm-related disorders.

Mechanism of Action

The circadian clock is governed by a series of transcriptional-translational feedback loops. The primary loop involves the heterodimeric transcription factors CLOCK and BMAL1, which drive the expression of the Period (Per) and Cryptochrome (Cry) genes. The PER and CRY proteins then translocate to the nucleus to inhibit CLOCK/BMAL1 activity, thus repressing their own transcription.

REV-ERBα and REV-ERBβ form a secondary, stabilizing loop. Their expression is activated by CLOCK/BMAL1. Upon translation, REV-ERB proteins return to the nucleus and repress the transcription of Bmal1 by binding to ROR response elements (ROREs) in its promoter.[2] this compound enhances this repression by increasing the recruitment of the nuclear receptor corepressor (NCoR) to REV-ERB.[3] This leads to a suppression of Bmal1 expression and subsequent alterations in the circadian rhythm.

REV_ERB_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm CLOCK_BMAL1 CLOCK:BMAL1 RevErb_gene Rev-erbα/β Gene CLOCK_BMAL1->RevErb_gene activates Bmal1_gene Bmal1 Gene CLOCK_BMAL1->Bmal1_gene activates Per_Cry_genes Per/Cry Genes CLOCK_BMAL1->Per_Cry_genes activates RevErb_mRNA Rev-erbα/β mRNA RevErb_gene->RevErb_mRNA Per_Cry_mRNA Per/Cry mRNA Per_Cry_genes->Per_Cry_mRNA NCoR NCoR NCoR->Bmal1_gene co-represses REV_ERB REV-ERBα/β REV_ERB->CLOCK_BMAL1 represses expression of Bmal1 REV_ERB->Bmal1_gene represses REV_ERB->NCoR recruits This compound This compound This compound->REV_ERB activates RevErb_mRNA->REV_ERB PER_CRY PER:CRY Per_Cry_mRNA->PER_CRY PER_CRY->CLOCK_BMAL1 inhibits

Diagram 1: this compound Mechanism of Action

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound and other REV-ERB agonists on various circadian parameters.

Table 1: In Vitro Activity of this compound

ParameterReceptorValueCell LineReference
IC50REV-ERBα170 nM-[1]
IC50REV-ERBβ160 nM-[1]

Table 2: In Vivo Effects of this compound on Circadian Behavior in Mice

ParameterDosage (i.p.)EffectModelReference
Nocturnal Locomotor Activity10-40 mg/kgDose-dependent reductionC57BL/6J Mice[4]
ED50 for Activity Suppression20 mg/kg-C57BL/6J Mice[4]
Onset of Nocturnal Activity100 mg/kg (SR9009/SR9011)1-3 hour delayC57BL/6J Mice[5]

Table 3: Effects of REV-ERB Agonists on Circadian Period and Phase

AgonistParameterEffectModelReference
SR9011Period (SCN explants)No significant changePer2:luc Mice[5]
REV-ERBα LigandPhase ShiftUp to 5-hour peak-to-trough amplitudeRat-1 Fibroblasts[3]

Experimental Protocols

In Vivo Study: Assessing the Effect of this compound on Locomotor Activity Rhythms in Mice

This protocol describes the administration of this compound to mice to evaluate its impact on free-running circadian rhythms of locomotor activity.

Materials:

  • This compound

  • Vehicle solution components:

  • Male C57BL/6J mice (8-10 weeks old)

  • Cages equipped with running wheels and data acquisition system

  • Light-controlled environmental chambers

Procedure:

  • Animal Acclimation:

    • House mice individually in wheel-running cages within a light-controlled chamber.

    • Maintain a 12:12 hour light:dark (LD) cycle for at least two weeks for entrainment.

    • Provide food and water ad libitum.

  • This compound Solution Preparation:

    • Prepare the vehicle by mixing Cremophor EL, DMSO, and 0.9% saline in a 15:10:75 ratio by volume.

    • Dissolve this compound in the vehicle to the desired final concentration (e.g., 3 mg/mL for a 30 mg/kg dose in a 25g mouse with a 10 µL/g injection volume). Ensure complete dissolution.

  • Experimental Workflow:

    • Switch the lighting schedule to constant darkness (DD) to allow the expression of the free-running rhythm.

    • After at least 10 days in DD, on the day of the experiment, prepare the this compound solution and vehicle control.

    • At a specific Circadian Time (CT), inject the mice intraperitoneally (i.p.) with either this compound (e.g., 30 mg/kg) or vehicle. CT6 (the beginning of the subjective day for nocturnal animals) is a common time point for administration.

    • Record locomotor activity continuously for at least two weeks post-injection.

  • Data Analysis:

    • Analyze the locomotor activity data to determine the free-running period (τ) before and after treatment.

    • Quantify the phase shift by comparing the onset of activity on the days following the injection to the projected onset based on the pre-injection rhythm.

    • Assess the effect on activity levels by comparing the total wheel revolutions during the subjective night before and after treatment.

InVivo_Workflow start Start acclimation Acclimation (12:12 LD cycle, 2 weeks) start->acclimation dd_period Constant Darkness (DD) (≥10 days) acclimation->dd_period injection This compound or Vehicle Injection (i.p.) (e.g., at CT6) dd_period->injection monitoring Continuous Locomotor Activity Monitoring (≥2 weeks) injection->monitoring analysis Data Analysis (Period, Phase Shift, Activity Level) monitoring->analysis end End analysis->end

Diagram 2: In Vivo Experimental Workflow
In Vitro Study: Measuring the Effect of this compound on Clock Gene Expression

This protocol outlines the use of this compound in a cell-based assay to measure its effect on the expression of the core clock gene Bmal1.

Materials:

  • HepG2 human hepatoma cells

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • This compound

  • DMSO (for stock solution)

  • RNA extraction kit

  • qRT-PCR reagents and instrument

Procedure:

  • Cell Culture and Synchronization:

    • Culture HepG2 cells in standard conditions.

    • For circadian studies, synchronize the cells by a serum shock: replace the medium with a high-serum (e.g., 50%) medium for 2 hours, then replace it with a low-serum or serum-free medium.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • At a specific time point post-synchronization (e.g., 24 hours), treat the cells with different concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO).

  • Sample Collection and RNA Extraction:

    • Harvest cells at various time points after treatment (e.g., 0, 2, 4, 6, 12, 24 hours).

    • Extract total RNA from the cell pellets using a commercial RNA extraction kit according to the manufacturer's instructions.

  • qRT-PCR Analysis:

    • Synthesize cDNA from the extracted RNA.

    • Perform qRT-PCR using primers specific for BMAL1 and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

    • Analyze the relative expression of BMAL1 at each time point and concentration of this compound.

Safety Precautions

This compound is for research use only and has not been approved for human use. Standard laboratory safety procedures should be followed when handling this compound, including the use of personal protective equipment (gloves, lab coat, and safety glasses). Handle the compound in a well-ventilated area.

Disclaimer: The provided protocols are intended as a guide. Researchers should optimize experimental conditions based on their specific model systems and research questions.

References

Application Notes and Protocols: In Vitro Application of SR10067 in Hepatocyte Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR10067 is a synthetic agonist of the nuclear receptors REV-ERBα (NR1D1) and REV-ERBβ (NR1D2), which are key regulators of the circadian clock and metabolism.[1] In the liver, REV-ERBs play a critical role in orchestrating the rhythmic expression of genes involved in glucose and lipid metabolism. Dysregulation of these pathways is implicated in various metabolic diseases, including non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes. These application notes provide a comprehensive guide for the in vitro use of this compound in hepatocyte cell lines to investigate its effects on key metabolic pathways.

Mechanism of Action

This compound acts as a potent agonist for REV-ERBα and REV-ERBβ, with reported IC50 values of 170 nM and 160 nM, respectively.[1] REV-ERBs are transcriptional repressors that bind to REV-ERB response elements (REV-REs) or ROR response elements (ROREs) in the promoter regions of their target genes. Upon binding of an agonist like this compound, REV-ERB recruits co-repressor complexes, leading to the suppression of gene transcription. In hepatocytes, REV-ERBα has been shown to regulate the expression of genes involved in gluconeogenesis and lipogenesis.

Key Applications in Hepatocyte Cell Lines

  • Investigation of Circadian Rhythm: Elucidate the role of REV-ERB activation in modulating the expression of core clock genes (e.g., BMAL1, CLOCK, PER2, CRY1).

  • Metabolic Studies: Assess the impact of this compound on hepatic gluconeogenesis and de novo lipogenesis.

  • Target Gene Analysis: Identify and validate novel downstream targets of REV-ERBα/β in hepatocytes.

  • Pharmacological Screening: Evaluate the efficacy of this compound in models of hepatic metabolic disorders.

Data Presentation

This compound Profile
ParameterValueReference
Target REV-ERBα, REV-ERBβ[1]
IC50 (REV-ERBα) 170 nM[1]
IC50 (REV-ERBβ) 160 nM[1]
Mode of Action Agonist[1]
Expected Effects of this compound on Gene Expression in Hepatocytes
Metabolic PathwayTarget GeneExpected Effect of this compound
Gluconeogenesis G6PC (Glucose-6-Phosphatase)Downregulation
PCK1 (PEPCK)Downregulation
Lipogenesis SREBP-1c (Sterol Regulatory Element-Binding Protein 1c)Downregulation
FASN (Fatty Acid Synthase)Downregulation
ACACA (Acetyl-CoA Carboxylase Alpha)Downregulation
SCD1 (Stearoyl-CoA Desaturase 1)Downregulation
Circadian Clock BMAL1 (ARNTL)Downregulation
NPAS2Downregulation

Signaling Pathways and Experimental Workflow

REV_ERB_Signaling_in_Hepatocytes This compound-Mediated REV-ERBα Signaling in Hepatocytes cluster_nucleus Nucleus This compound This compound REV_ERB REV-ERBα/β This compound->REV_ERB Binds & Activates CoR Co-repressor Complex (e.g., NCoR) REV_ERB->CoR Recruits RORE RORE/REV-RE (on DNA) CoR->RORE Binds to DNA with REV-ERBα Gluconeogenesis_Genes Gluconeogenic Genes (G6PC, PCK1) RORE->Gluconeogenesis_Genes Represses Transcription Lipogenesis_Genes Lipogenic Genes (SREBP-1c, FASN) RORE->Lipogenesis_Genes Represses Transcription Clock_Genes Clock Genes (BMAL1, NPAS2) RORE->Clock_Genes Represses Transcription

This compound activates REV-ERBα, leading to transcriptional repression.

Experimental_Workflow Experimental Workflow for this compound in Hepatocytes cluster_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis start Seed HepG2 or Primary Hepatocytes culture Culture to desired confluency start->culture treatment Treat with this compound (Dose-response & time-course) culture->treatment viability Cell Viability Assay (MTT/CCK-8) treatment->viability rna RNA Isolation treatment->rna protein Protein Lysate Preparation treatment->protein glucose Glucose Production Assay treatment->glucose lipid Lipogenesis Assay treatment->lipid qpcr qPCR Analysis (Gene Expression) rna->qpcr wb Western Blot Analysis (Protein Expression) protein->wb glucose_analysis Quantify Glucose Output glucose->glucose_analysis lipid_analysis Quantify Lipid Synthesis lipid->lipid_analysis

A typical workflow for studying the effects of this compound in hepatocytes.

Experimental Protocols

Cell Culture of Hepatocyte Cell Lines (e.g., HepG2)

Materials:

  • HepG2 cells (ATCC® HB-8065™)

  • Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

Protocol:

  • Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture cells every 2-3 days or when they reach 80-90% confluency.

  • For experiments, seed cells in appropriate well plates (e.g., 96-well for viability, 6-well for RNA/protein extraction) and allow them to adhere and grow for 24 hours before treatment.

This compound Treatment

Preparation of this compound Stock Solution:

  • This compound is soluble in DMSO. Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Treatment of Cells:

  • On the day of the experiment, dilute the this compound stock solution to the desired final concentrations in the cell culture medium.

  • Ensure the final DMSO concentration in the culture medium is consistent across all treatments, including the vehicle control (typically ≤ 0.1%).

  • Remove the old medium from the cells and replace it with the medium containing this compound or vehicle control.

  • Incubate the cells for the desired duration (e.g., 6, 12, 24, or 48 hours) depending on the endpoint being measured.

Cell Viability Assay (MTT Assay)

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

Protocol:

  • Seed HepG2 cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

  • Treat the cells with a range of this compound concentrations (e.g., 0.1, 1, 10, 25, 50, 100 µM) for 24, 48, or 72 hours.[2][3]

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Quantitative Real-Time PCR (qPCR)

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green qPCR master mix

  • Primers for target genes (e.g., G6PC, PCK1, SREBP-1c, FASN, BMAL1, and a housekeeping gene like GAPDH or ACTB)

Protocol:

  • Treat cells with this compound (e.g., 1-20 µM for 12-24 hours).

  • Isolate total RNA from the cells using a suitable RNA extraction kit.

  • Synthesize cDNA from the extracted RNA.

  • Perform qPCR using SYBR Green master mix and gene-specific primers.

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.[4]

Western Blot Analysis

Materials:

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-REV-ERBα, anti-FASN, anti-SCD1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Protocol:

  • Treat cells with this compound (e.g., 1-20 µM for 24-48 hours).

  • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities and normalize to a loading control like β-actin.

Glucose Production Assay

Materials:

  • Glucose-free DMEM

  • Sodium lactate (B86563) and sodium pyruvate

  • Glucose assay kit

Protocol:

  • Seed HepG2 cells in 24-well plates and grow to confluency.

  • Wash the cells with PBS and then incubate in serum-free medium overnight.

  • Wash the cells again and incubate in glucose-free DMEM containing gluconeogenic substrates (e.g., 20 mM sodium lactate and 2 mM sodium pyruvate) with or without this compound for 3-6 hours.[5][6]

  • Collect the medium and measure the glucose concentration using a commercially available glucose assay kit.

  • Normalize the glucose production to the total protein content in each well.

De Novo Lipogenesis Assay (using [¹⁴C]-Acetate)

Materials:

  • [¹⁴C]-Acetate

  • Scintillation cocktail and counter

Protocol:

  • Seed hepatocytes in 6-well plates.

  • Pre-treat cells with this compound for a specified time (e.g., 24 hours).

  • Add [¹⁴C]-acetate (e.g., 1 µCi/mL) to the culture medium and incubate for 2-4 hours.

  • Wash the cells with cold PBS and lyse them.

  • Extract total lipids from the cell lysates using a chloroform:methanol (2:1) solution.

  • Measure the radioactivity in the lipid fraction using a scintillation counter.

  • Normalize the counts to the total protein concentration.

Troubleshooting

IssuePossible CauseSolution
High cell death in vehicle control DMSO concentration is too high.Ensure the final DMSO concentration is ≤ 0.1%.
No significant change in gene/protein expression Suboptimal drug concentration or treatment time.Perform a dose-response and time-course experiment to determine the optimal conditions.
Low transfection efficiency (for reporter assays).Optimize transfection protocol for the specific cell line.
High variability between replicates Inconsistent cell seeding or treatment.Ensure uniform cell seeding and accurate pipetting.
Cell passage number is too high.Use cells within a consistent and low passage number range.

Conclusion

This compound is a valuable tool for investigating the role of REV-ERBα/β in regulating hepatic metabolism and circadian rhythms. The protocols outlined in these application notes provide a framework for conducting robust in vitro studies in hepatocyte cell lines. Researchers should optimize the experimental conditions, such as drug concentration and treatment duration, for their specific cell line and endpoint of interest. Careful experimental design and data analysis will contribute to a better understanding of the therapeutic potential of targeting REV-ERBs for metabolic diseases.

References

Application Notes and Protocols: Long-Term Stability and Storage of SR10067 Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SR10067 is a potent and selective synthetic agonist of the nuclear receptors REV-ERBα and REV-ERBβ. As a key regulator of the circadian clock, REV-ERB activity influences a wide array of physiological processes, including metabolism, inflammation, and behavior. The utility of this compound as a chemical probe in preclinical research and its potential as a therapeutic agent necessitate a thorough understanding of its stability in solution to ensure the reliability and reproducibility of experimental data. These application notes provide comprehensive guidelines on the long-term storage and stability of this compound solutions, along with detailed protocols for assessing its stability.

Chemical Properties

PropertyValue
IUPAC Name N-(4-chlorophenyl)-2-((2,6-dioxo-1-phenyl-1,2,3,6-tetrahydropyrimidin-4-yl)thio)acetamide
Molecular Formula C₁₈H₁₄ClN₃O₃S
Molecular Weight 387.84 g/mol
CAS Number 1380548-02-6

Recommended Storage Conditions

Proper storage is critical to maintain the integrity of this compound. The following table summarizes the recommended storage conditions for both powdered and dissolved this compound.

FormStorage TemperatureDuration
Powder-20°CUp to 3 years
4°CUp to 2 years
In Solvent-80°CUp to 6 months
-20°CUp to 1 month

Note: The stability of this compound in solvent is dependent on the solvent used. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for this compound.

Factors Influencing Stability in Solution

Several factors can affect the long-term stability of this compound in solution:

  • Solvent: The choice of solvent can significantly impact stability. Anhydrous, high-purity solvents are recommended.

  • Temperature: As indicated in the storage table, lower temperatures prolong the shelf-life of this compound solutions.

  • Light: Exposure to light, particularly UV light, can induce photodegradation. Solutions should be stored in amber vials or otherwise protected from light.

  • pH: The stability of this compound may be pH-dependent. Buffering the solution may be necessary for certain applications.

  • Freeze-Thaw Cycles: Repeated freeze-thaw cycles should be avoided as they can accelerate degradation. It is advisable to prepare and store aliquots for single use.

Signaling Pathway of this compound

This compound exerts its effects by binding to and activating the REV-ERBα/β nuclear receptors. REV-ERBs are transcriptional repressors that play a central role in the molecular circadian clock. Upon activation by this compound, REV-ERB binds to specific DNA sequences known as REV-ERB response elements (ROREs) in the promoter regions of target genes, recruiting co-repressor complexes, such as nuclear receptor co-repressor 1 (NCoR) and histone deacetylase 3 (HDAC3), to inhibit gene transcription.

A primary target of REV-ERB is the Bmal1 gene, a core component of the positive limb of the circadian clock. By repressing Bmal1 transcription, this compound modulates the expression of numerous clock-controlled genes involved in:

  • Metabolism: Regulation of genes involved in lipid and glucose metabolism, such as those encoding for apolipoproteins and gluconeogenic enzymes.[1]

  • Inflammation: Suppression of pro-inflammatory gene expression, including various cytokines and chemokines like Il6 and Ccl2.[2][3]

SR10067_Signaling_Pathway cluster_extracellular Extracellular cluster_nucleus Nucleus This compound This compound REVERB REV-ERBα/β This compound->REVERB Activation NCOR_HDAC3 NCoR/HDAC3 Co-repressor Complex REVERB->NCOR_HDAC3 Recruitment RORE RORE REVERB->RORE Binding NCOR_HDAC3->RORE BMAL1_Gene Bmal1 Gene RORE->BMAL1_Gene Metabolic_Genes Metabolic Genes (e.g., ApoC-III, G6Pase) RORE->Metabolic_Genes Inflammatory_Genes Inflammatory Genes (e.g., IL-6, Ccl2) RORE->Inflammatory_Genes BMAL1_Repression Transcription Repression BMAL1_Gene->BMAL1_Repression Metabolic_Repression Transcription Repression Metabolic_Genes->Metabolic_Repression Inflammatory_Repression Transcription Repression Inflammatory_Genes->Inflammatory_Repression

This compound signaling pathway.

Experimental Protocols

To ensure the quality of experimental results, it is crucial to periodically assess the stability of this compound stock solutions. The following are detailed protocols for stability-indicating analyses using High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Workflow

The general workflow for a stability study involves preparing and storing this compound solutions under various conditions and analyzing them at predetermined time points against a time-zero control.

Experimental_Workflow cluster_prep Sample Preparation cluster_storage Storage Conditions cluster_analysis Analysis Stock_Solution Prepare this compound Stock Solution (e.g., 10 mM in DMSO) Aliquoting Aliquot into Light-Protected Vials Stock_Solution->Aliquoting Storage_Minus_80 -80°C Aliquoting->Storage_Minus_80 Storage_Minus_20 -20°C Aliquoting->Storage_Minus_20 Storage_4 4°C Aliquoting->Storage_4 Storage_RT Room Temp Aliquoting->Storage_RT Freeze_Thaw Freeze-Thaw Cycles Aliquoting->Freeze_Thaw Time_Points Analyze at T=0, 1, 3, 6 months Storage_Minus_80->Time_Points Storage_Minus_20->Time_Points Storage_4->Time_Points Storage_RT->Time_Points Freeze_Thaw->Time_Points HPLC HPLC Time_Points->HPLC LCMS LC-MS Time_Points->LCMS NMR NMR Time_Points->NMR Data_Analysis Data Analysis (% Remaining, Degradants) HPLC->Data_Analysis LCMS->Data_Analysis NMR->Data_Analysis

Workflow for this compound stability study.
Protocol 1: Stability Assessment by HPLC

This protocol describes a reverse-phase HPLC method for quantifying the amount of intact this compound and detecting potential degradation products.

Materials:

  • This compound solution in DMSO

  • HPLC-grade acetonitrile (B52724) (ACN)

  • HPLC-grade water

  • Formic acid (FA)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC system with UV detector

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% FA in water

    • Mobile Phase B: 0.1% FA in ACN

  • Sample Preparation:

    • Dilute the this compound stock solution with mobile phase A to a final concentration of approximately 20 µg/mL.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm

    • Gradient Elution:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 90 10
      20 10 90
      25 10 90
      26 90 10

      | 30 | 90 | 10 |

  • Data Analysis:

    • Integrate the peak area of this compound at each time point.

    • Calculate the percentage of this compound remaining relative to the T=0 sample.

    • Monitor for the appearance of new peaks, which may indicate degradation products.

Protocol 2: Identification of Degradation Products by LC-MS

This protocol utilizes LC-MS to identify the molecular weights of potential degradation products.

Materials:

  • This compound solution in DMSO

  • LC-MS grade ACN and water

  • Formic acid

  • C18 UPLC/UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm)

  • LC-MS system with an electrospray ionization (ESI) source

Procedure:

  • Sample Preparation:

    • Dilute the this compound stock solution with 50:50 ACN:water to a final concentration of approximately 1 µg/mL.

  • LC-MS Conditions:

    • Use the same mobile phases and a similar gradient as in the HPLC protocol, adapted for a shorter UPLC/UHPLC column and a faster flow rate (e.g., 0.4 mL/min).

    • Mass Spectrometry:

      • Ionization Mode: Positive ESI

      • Scan Range: m/z 100-1000

      • Perform fragmentation (MS/MS) on the parent ion of this compound and any potential degradation product ions to aid in structural elucidation.

  • Data Analysis:

    • Extract ion chromatograms for the expected m/z of this compound and any new m/z values that appear in the stressed samples.

    • Analyze the mass spectra and fragmentation patterns to propose structures for the degradation products.

Protocol 3: Structural Integrity Assessment by NMR Spectroscopy

NMR spectroscopy can provide detailed structural information and detect subtle changes that may not be apparent by other methods.

Materials:

  • This compound solution in DMSO

  • Deuterated DMSO (DMSO-d6)

  • NMR spectrometer (≥400 MHz)

Procedure:

  • Sample Preparation:

    • Evaporate the solvent from a known amount of the this compound solution under a stream of nitrogen.

    • Reconstitute the residue in DMSO-d6.

  • NMR Acquisition:

    • Acquire a ¹H NMR spectrum.

    • For more detailed analysis, 2D NMR experiments such as COSY and HSQC can be performed.

  • Data Analysis:

    • Compare the ¹H NMR spectrum of the stored sample to that of a freshly prepared standard or the T=0 sample.

    • Look for the appearance of new signals or changes in the chemical shifts and integrals of existing signals, which would indicate degradation.

Summary of Stability Data

The following table provides a template for summarizing the quantitative data obtained from a long-term stability study of this compound.

Storage ConditionTime Point% this compound Remaining (HPLC)Degradation Products Detected (LC-MS)Structural Changes (NMR)
-80°C 1 month
3 months
6 months
-20°C 1 month
3 months
4°C 1 week
1 month
Room Temp 24 hours
1 week
Freeze-Thaw 1 cycle
5 cycles
10 cycles

Conclusion

The stability of this compound solutions is crucial for obtaining reliable and reproducible results in research and development. By adhering to the recommended storage conditions and employing the detailed analytical protocols provided, researchers can ensure the integrity of their this compound samples. For in vivo experiments, it is always recommended to use freshly prepared solutions. Regular stability testing is a critical component of quality control for any research involving small molecule compounds.

References

Troubleshooting & Optimization

Potential off-target effects of SR10067 in cellular assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using SR10067 in cellular assays. The information is designed to help users identify and understand potential on-target effects that may be misinterpreted as off-target issues, ensuring accurate experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: We are observing significant changes in cellular metabolism and gene expression related to metabolic pathways after this compound treatment, even though our focus is on a non-metabolic process. Are these off-target effects?

A1: Not necessarily. This compound is an agonist of the nuclear receptors REV-ERBα and REV-ERBβ, which are key components of the core circadian clock machinery.[1][2] The circadian clock is intricately linked with cellular metabolism. REV-ERBα, in particular, directly regulates the expression of genes involved in lipid and glucose metabolism.[3] Therefore, modulation of REV-ERB by this compound is expected to have broad effects on metabolic pathways. These are likely on-target effects mediated by REV-ERB's role as an integrator of circadian rhythm and metabolism.[1]

Troubleshooting:

  • Control Experiments: Include appropriate controls to confirm the observed effects are REV-ERB-dependent. This could involve using cells with genetic knockout or knockdown of REV-ERBα and REV-ERBβ. In REV-ERBβ null mice, for example, the effects of REV-ERB agonists are absent.[4]

  • Time-Course Analysis: Since REV-ERB is part of the circadian clock, its activity and the expression of its target genes oscillate. Perform a time-course experiment to see if the observed metabolic changes follow a circadian pattern after synchronization of your cell culture.

  • Literature Review: Consult literature on the role of REV-ERB in the specific metabolic pathways you are observing changes in.

Q2: Our cells are showing altered expression of other nuclear receptors after treatment with this compound. Is this compound cross-reacting with other receptors?

A2: this compound has been shown to be highly selective for REV-ERBα and REV-ERBβ. One study reported that this compound displayed no significant activity at other nuclear receptors in a screening panel.[5] However, it is possible that by modulating the core clock, this compound indirectly influences the expression of other nuclear receptors that are under circadian control.

Troubleshooting:

  • Confirm Selectivity: If you suspect direct off-target binding, you may need to perform your own counter-screening against a panel of nuclear receptors.

  • Examine Indirect Effects: Investigate if the affected nuclear receptors are known downstream targets of the circadian clock or REV-ERB. The primary mechanism of this compound is the repression of Bmal1 transcription, which in turn regulates a wide array of clock-controlled genes.

Q3: We have observed changes in cell proliferation and viability at higher concentrations of this compound. Is this a known cytotoxic effect?

A3: While specific cytotoxicity studies for this compound are not extensively detailed in the provided search results, high concentrations of any small molecule can lead to off-target effects or cellular stress. REV-ERB is also implicated in the regulation of fundamental cellular processes, and potent activation could lead to anti-proliferative effects in certain cell types, such as cancer cells.

Troubleshooting:

  • Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration range for your specific cell type and assay. The reported IC50 values for REV-ERBα and REV-ERBβ are in the nanomolar range (see table below). It is advisable to use the lowest effective concentration to minimize potential off-target effects.

  • Viability Assays: Run standard cell viability assays (e.g., MTT, trypan blue exclusion) in parallel with your functional assays to monitor cellular health at the concentrations used.

  • Compare with other REV-ERB agonists: If possible, compare the effects of this compound with other REV-ERB agonists like SR9009 or SR9011 to see if the observed effect is a class effect. Note that some REV-ERB ligands, such as SR9009, have been reported to have REV-ERB-independent (off-target) effects.[1]

Q4: We are seeing unexpected phenotypes in our neuronal cell assays, such as changes in synaptic protein expression. Is this a known effect of this compound?

A4: Yes, this is a potential on-target effect. REV-ERB is expressed in the brain and plays a role in regulating emotional behavior and sleep architecture.[4][5] One study demonstrated that this compound caused a reduction in the synaptic expression of AMPA receptors (GluA1 and GluA2) in the mouse prefrontal cortex.[6] This effect was absent in REV-ERBα knockout mice, indicating it is an on-target effect.[6]

Troubleshooting:

  • Confirm Target Engagement: In neuronal models, confirm that the observed phenotype is consistent with the known functions of REV-ERB in the central nervous system.

  • Use Genetic Controls: As with other unexpected phenotypes, using REV-ERB knockout or knockdown models is the most definitive way to confirm that the observed effects are on-target.

Quantitative Data Summary

ParameterValueSpecies/SystemReference
IC50 (REV-ERBα) 170 nMIn Vitro[7]
IC50 (REV-ERBβ) 160 nMIn Vitro[7]
IC50 (BMAL1 promoter assay) 140 nMIn Vitro (HEK293T cells)[5]
In Vivo Dosage (Anxiolytic effect) ED50 of 12 mg/kgMouse[5]
In Vivo Dosage (Sleep/Wakefulness) 30 mg/kg (i.p.)Mouse[5]
In Vivo Dosage (Depression-like phenotype) 30 mg/kg (i.p.)Mouse[6]

Key Signaling Pathway & Experimental Workflow

REV-ERB Signaling Pathway

The primary mechanism of action for this compound is to bind to and activate REV-ERBα and REV-ERBβ. This activation recruits co-repressors like NCoR and HDAC3, leading to the transcriptional repression of target genes, most notably the core clock activator, Bmal1.

REV_ERB_Pathway This compound This compound REV_ERB REV-ERBα/β This compound->REV_ERB activates CoRepressors NCoR/HDAC3 Co-repressor Complex REV_ERB->CoRepressors recruits Bmal1_Gene Bmal1 Gene CoRepressors->Bmal1_Gene represses transcription Bmal1_mRNA Bmal1 mRNA Bmal1_Gene->Bmal1_mRNA transcription Clock_Genes Other Clock-Controlled Genes (CCGs) Bmal1_mRNA->Clock_Genes regulates CCG_mRNA CCG mRNA Clock_Genes->CCG_mRNA transcription Cellular_Processes Circadian Rhythms, Metabolism, Behavior CCG_mRNA->Cellular_Processes leads to changes in

Caption: this compound activates REV-ERB, leading to transcriptional repression of Bmal1 and other clock-controlled genes.

General Experimental Workflow for Cellular Assays

This diagram outlines a typical workflow for assessing the effects of this compound in a cellular assay, including essential controls.

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Downstream Analysis cluster_validation Validation (On-Target Confirmation) cluster_interpretation Data Interpretation Cell_Culture 1. Culture and Synchronize Cells (e.g., serum shock) Treatment 2. Treat with this compound (include vehicle control and dose-response) Cell_Culture->Treatment Gene_Expression 3a. Gene Expression Analysis (qPCR, RNA-seq) Treatment->Gene_Expression Protein_Analysis 3b. Protein Analysis (Western Blot, ELISA) Treatment->Protein_Analysis Functional_Assay 3c. Functional Assay (e.g., TEER, Metabolic Assay) Treatment->Functional_Assay KO_Cells 4. Repeat Key Experiments in REV-ERB Knockout/Knockdown Cells Functional_Assay->KO_Cells Interpretation 5. Interpret Results (On-target vs. Off-target) KO_Cells->Interpretation

Caption: A generalized workflow for studying this compound effects, emphasizing the use of proper controls for data interpretation.

Detailed Methodologies

General Cell Treatment Protocol
  • Cell Seeding: Plate cells at a density appropriate for the specific assay and allow them to adhere overnight.

  • Synchronization (Optional but Recommended): For studies involving circadian rhythms, synchronize the cells. A common method is a 2-hour treatment with 50% horse serum, followed by a wash and replacement with standard culture medium.

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions in culture medium to achieve the final desired concentrations. Ensure the final solvent concentration is consistent across all treatment groups, including the vehicle control (e.g., <0.1% DMSO).

  • Treatment: Remove the existing medium from the cells and add the medium containing this compound or vehicle control.

  • Incubation: Incubate the cells for the desired period (e.g., 4, 12, 24, 48 hours) depending on the endpoint being measured. For time-course experiments, have separate plates for each time point.

  • Harvesting: After incubation, harvest the cells for downstream analysis (e.g., RNA extraction, protein lysis, or functional assay).

Transepithelial Electrical Resistance (TEER) Measurement

This assay is used to assess epithelial barrier function, as described in studies on bronchial epithelial cells.[8][9]

  • Cell Culture: Grow a monolayer of epithelial cells (e.g., 16-HBE) on permeable supports (e.g., Transwell® inserts).

  • Monitor Monolayer Formation: Measure TEER daily using an epithelial volt-ohm meter (EVOM) to monitor the formation of a tight monolayer. The resistance values should plateau, indicating a mature barrier.

  • Pre-treatment: Once the monolayer is established, pre-treat the cells with this compound for a specified duration (e.g., 4 hours).

  • Challenge: Add the inflammatory stimulus (e.g., IL-4, IL-13) to the basolateral or apical compartment, in the continued presence of this compound.

  • TEER Measurement: Measure TEER at various time points post-challenge (e.g., 12, 24, 48 hours) to assess the impact on barrier function.

  • Data Normalization: Normalize the TEER readings to the baseline measurement taken just before treatment.

Gene Expression Analysis by qPCR
  • RNA Extraction: Following cell treatment, lyse the cells and extract total RNA using a commercial kit (e.g., RNeasy Kit).

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform quantitative real-time PCR (qPCR) using primers specific for your genes of interest (e.g., BMAL1, PER2, CRY1, and your specific pathway targets) and a reference housekeeping gene (e.g., GAPDH, 18S rRNA).

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.[9] This will show the fold change in gene expression in this compound-treated cells compared to vehicle-treated controls.

References

Optimizing SR10067 treatment duration for maximum effect

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on optimizing the treatment duration of the hypothetical compound SR10067 for maximum therapeutic effect. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of the fictitious Kinase XYZ. This kinase is a critical component of the ABC signaling pathway, which is frequently hyperactivated in certain cancer types and promotes cell proliferation and survival. By inhibiting Kinase XYZ, this compound aims to reduce downstream signaling, leading to decreased cell growth and apoptosis of cancer cells.

Q2: What is the recommended starting concentration for in vitro experiments?

A2: For initial experiments, we recommend a concentration range of 10 nM to 1 µM. A dose-response experiment is crucial to determine the EC50 (half-maximal effective concentration) in your specific cell line.

Q3: How long should I treat my cells with this compound to observe an effect?

A3: The optimal treatment duration can vary depending on the cell type and the endpoint being measured. For signaling pathway inhibition (e.g., phosphorylation of downstream targets), effects can often be observed within 1-6 hours. For cellular effects like apoptosis or inhibition of proliferation, a longer treatment of 24-72 hours is typically required. A time-course experiment is highly recommended to determine the optimal duration for your experimental setup.

Troubleshooting Guides

Issue 1: No significant inhibition of cell viability is observed after treatment with this compound.

  • Possible Cause 1: Sub-optimal concentration.

    • Solution: Perform a dose-response experiment to determine the EC50 in your cell line. See the "Hypothetical Dose-Response Data for this compound" table below for an example.

  • Possible Cause 2: Insufficient treatment duration.

    • Solution: Conduct a time-course experiment to identify the optimal treatment duration for inducing cell death in your model. Refer to the "Hypothetical Time-Course Data for this compound" table.

  • Possible Cause 3: The cell line is resistant to this compound.

    • Solution: Verify the expression and activation of Kinase XYZ and the ABC signaling pathway in your cell line via Western Blot.

Issue 2: High variability between replicates in my cell-based assays.

  • Possible Cause 1: Inconsistent cell seeding density.

    • Solution: Ensure a uniform single-cell suspension before seeding and use a calibrated multichannel pipette.

  • Possible Cause 2: Edge effects in multi-well plates.

    • Solution: Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.

  • Possible Cause 3: Compound precipitation.

    • Solution: Visually inspect the media for any signs of precipitation after adding this compound. If precipitation occurs, try dissolving the compound in a different solvent or using a lower concentration.

Quantitative Data

Hypothetical Dose-Response Data for this compound

Concentration (nM)% Cell Viability (48h)
0 (Vehicle)100%
198%
1085%
5052%
10025%
50010%
10005%

Hypothetical Time-Course Data for this compound (at 100 nM)

Treatment Duration (hours)% Cell Viability
0100%
695%
1280%
2455%
4825%
7215%

Experimental Protocols

Protocol 1: Western Blot for ABC Pathway Inhibition

  • Cell Seeding: Seed 1 x 10^6 cells in a 6-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with this compound at the desired concentrations for 1-6 hours.

  • Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Electrophoresis: Load 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Antibody Incubation: Incubate the membrane with primary antibodies against p-Kinase XYZ, total Kinase XYZ, and a loading control (e.g., GAPDH) overnight at 4°C.

  • Washing and Secondary Antibody: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

Protocol 2: Cell Viability Assay (e.g., using CellTiter-Glo®)

  • Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of this compound for 24-72 hours.

  • Reagent Preparation: Equilibrate the CellTiter-Glo® reagent to room temperature.

  • Lysis: Add the CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Incubation: Incubate the plate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Measurement: Read the luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated control wells to determine the percentage of cell viability.

Visualizations

ABC_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor Kinase_XYZ Kinase XYZ Receptor->Kinase_XYZ Activates Downstream_Kinase Downstream Kinase Kinase_XYZ->Downstream_Kinase Phosphorylates Transcription_Factor Transcription Factor Downstream_Kinase->Transcription_Factor Activates Proliferation Cell Proliferation & Survival Transcription_Factor->Proliferation This compound This compound This compound->Kinase_XYZ Inhibits

Caption: Hypothetical ABC signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start dose_response 1. Dose-Response Experiment (48h) start->dose_response determine_ec50 2. Determine EC50 dose_response->determine_ec50 time_course 3. Time-Course Experiment (at EC50) determine_ec50->time_course optimal_duration 4. Identify Optimal Treatment Duration time_course->optimal_duration pathway_analysis 5. Pathway Analysis (Western Blot) optimal_duration->pathway_analysis confirm_inhibition 6. Confirm Target Inhibition pathway_analysis->confirm_inhibition end End confirm_inhibition->end

Caption: Workflow for optimizing this compound treatment duration.

Troubleshooting_Guide start No significant effect of this compound observed check_concentration Was a dose-response experiment performed? start->check_concentration perform_dose_response Perform dose-response to find EC50 check_concentration->perform_dose_response No check_duration Was a time-course experiment performed? check_concentration->check_duration Yes perform_dose_response->check_duration perform_time_course Perform time-course to find optimal duration check_duration->perform_time_course No check_pathway Is the ABC pathway active in the cell line? check_duration->check_pathway Yes perform_time_course->check_pathway perform_western Verify pathway activation via Western Blot check_pathway->perform_western Unsure consider_resistance Cell line may be resistant. Consider alternative models. check_pathway->consider_resistance No perform_western->consider_resistance

Caption: Troubleshooting decision tree for this compound experiments.

Technical Support Center: Optimizing SR10067 In Vivo Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing the REV-ERB agonist, SR10067, in in vivo experiments. This resource is designed to help you minimize variability and ensure the robustness and reproducibility of your study outcomes. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

A1: this compound is a potent and selective synthetic agonist for the nuclear receptors REV-ERBα and REV-ERBβ.[1] These receptors are critical components of the core circadian clock machinery, acting as transcriptional repressors of key clock genes like Bmal1. By activating REV-ERB, this compound modulates the expression of genes involved in circadian rhythm, metabolism, and inflammation.

Q2: What is the recommended vehicle for in vivo administration of this compound?

A2: A common and effective vehicle for this compound is a suspension in 10% DMSO and 90% corn oil.[1] Due to its hydrophobic nature, proper solubilization is crucial for consistent delivery and bioavailability.

Q3: How should this compound be stored?

A3: For long-term stability, this compound powder should be stored at -20°C. Stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month. It is advisable to aliquot stock solutions to avoid repeated freeze-thaw cycles.

Q4: Are there known off-target effects for this compound?

A4: While this compound is considered a selective REV-ERB agonist, some studies with other REV-ERB agonists like SR9009 have suggested potential off-target effects that are independent of the core clock mechanism. To confirm that the observed effects in your experiment are mediated by REV-ERB, it is recommended to include REV-ERBα knockout mice as a negative control.[2]

Troubleshooting Guide

Issue 1: High Variability in Experimental Readouts

High variability in in vivo experiments with this compound can often be traced back to a few key factors. This guide will help you systematically troubleshoot and minimize these sources of inconsistency.

Possible Cause 1: Inconsistent Drug Formulation and Administration

  • Troubleshooting Steps:

    • Ensure Complete Solubilization: this compound can be difficult to dissolve. Ensure the DMSO fully dissolves the compound before adding the corn oil. Gentle warming and vortexing can aid this process. Visually inspect for any precipitate before administration.

    • Standardize Administration Technique: Intraperitoneal (i.p.) injection is a common administration route.[1] Ensure the injection volume and anatomical location are consistent across all animals. Inconsistent injection can lead to variable absorption rates.

    • Fresh Preparations: Prepare the formulation fresh for each experiment if possible. If using a stored stock, ensure it has been stored correctly and brought to room temperature and properly mixed before dilution and administration.

Possible Cause 2: Disregarded Chronopharmacology (Timing of Injection)

  • Troubleshooting Steps:

    • Administer at a Consistent Zeitgeber Time (ZT): this compound targets the circadian clock, making the timing of administration critical. The effects of this compound can vary significantly depending on the time of day it is administered.[3] For example, administration at ZT6 (6 hours after lights on) has been shown to induce wakefulness.[3]

    • Control for Light-Dark Cycles: House animals under a strict 12:12 light-dark cycle for at least two weeks before the experiment to entrain their circadian rhythms. Any disruption to this cycle can alter the animal's internal clock and its response to this compound.

    • Consider the Desired Effect: The optimal ZT for administration may depend on the specific biological process being studied. For studies on sleep and activity, administration during the light phase (the animal's rest period) is common.

Possible Cause 3: Animal-to-Animal Variability

  • Troubleshooting Steps:

    • Use Age- and Sex-Matched Animals: Hormonal fluctuations and age-related physiological changes can significantly impact experimental outcomes.[4] Using animals of the same sex and a narrow age range will reduce this variability.

    • Consider the Mouse Strain: Different mouse strains can have different baseline circadian rhythms and drug responses.[5][6][7] C57BL/6 mice are a commonly used strain in circadian studies. Ensure the strain is consistent throughout your experiments.

    • Acclimatize Animals: Allow animals to acclimate to the housing facility and handling procedures for at least one week before the experiment to reduce stress-induced variability.

Issue 2: Lack of Expected Effect or Inconsistent Dose-Response

If you are not observing the expected biological effect of this compound or are seeing a variable dose-response, consider the following:

Possible Cause 1: Suboptimal Dosing

  • Troubleshooting Steps:

    • Perform a Dose-Response Study: The effective dose of this compound can vary depending on the experimental model and the endpoint being measured. A dose of 30 mg/kg (i.p.) has been shown to be effective in mice for influencing sleep and gene expression.[1][3] However, it is recommended to perform a pilot dose-response study to determine the optimal dose for your specific experimental conditions.

    • Accurate Dosing: Ensure accurate calculation of the dose based on the most recent body weight of each animal.

Possible Cause 2: Pharmacokinetic and Pharmacodynamic (PK/PD) Variability

  • Troubleshooting Steps:

    • Consider PK/PD Factors: The absorption, distribution, metabolism, and excretion of this compound can vary between animals.[8][9][10][11] While challenging to measure directly in every experiment, being aware of these potential sources of variability can help in the interpretation of results.

    • Assess Target Engagement: If possible, measure the expression of a known REV-ERB target gene (e.g., Npas2 or Bmal1) in a relevant tissue to confirm that this compound is reaching its target and exerting a biological effect.[1][3]

Quantitative Data Summary

ParameterValueSpeciesAdministrationReference
IC₅₀ (REV-ERBα) 170 nMIn vitro-[1]
IC₅₀ (REV-ERBβ) 160 nMIn vitro-[1]
Effective In Vivo Dose 30 mg/kgMousei.p.[1][3]

Experimental Protocols

Protocol: In Vivo Administration of this compound in Mice

  • Animal Model: C57BL/6 mice (male, 8-12 weeks old).

  • Housing: House animals under a strict 12:12 light-dark cycle (lights on at 7:00 AM, lights off at 7:00 PM) for at least two weeks prior to the experiment. Provide food and water ad libitum.

  • This compound Formulation (prepare fresh):

    • Dissolve this compound powder in DMSO to create a stock solution (e.g., 30 mg/mL).

    • Gently warm and vortex until the powder is completely dissolved.

    • Add corn oil to the dissolved this compound/DMSO solution to achieve a final concentration where the vehicle is 10% DMSO and 90% corn oil. For a final dose of 30 mg/kg in a 10 mL/kg injection volume, the final concentration would be 3 mg/mL.

    • Vortex thoroughly to create a uniform suspension.

  • Administration:

    • Weigh each mouse immediately before injection to calculate the precise volume.

    • Administer this compound or vehicle control via intraperitoneal (i.p.) injection at the desired Zeitgeber time (e.g., ZT6).

  • Post-Administration Monitoring:

    • Monitor animals for any adverse effects.

    • Proceed with behavioral testing or tissue collection at the predetermined time points.

Visualizations

SR10067_Signaling_Pathway cluster_nucleus Nucleus This compound This compound REVERB REV-ERBα/β This compound->REVERB Binds & Activates NCoR NCoR/HDAC3 Co-repressor Complex REVERB->NCoR Recruits BMAL1_CLOCK BMAL1/CLOCK Heterodimer EBOX E-box BMAL1_CLOCK->EBOX Binds TargetGenes Circadian & Metabolic Target Genes EBOX->TargetGenes Drives Transcription NCoR->BMAL1_CLOCK Inhibits Activity Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase Acclimatization Animal Acclimatization (≥ 1 week) Entrainment Circadian Entrainment (12:12 L:D Cycle, ≥ 2 weeks) Acclimatization->Entrainment Formulation This compound Formulation (10% DMSO in Corn Oil) Entrainment->Formulation Administration Administration (i.p.) at Specific ZT Formulation->Administration Endpoint Endpoint Measurement (Behavior, Gene Expression, etc.) Administration->Endpoint DataCollection Data Collection Endpoint->DataCollection StatisticalAnalysis Statistical Analysis DataCollection->StatisticalAnalysis Troubleshooting_Logic Variability High Experimental Variability? Cause1 Inconsistent Formulation or Administration? Variability->Cause1 Yes Cause2 Inconsistent Timing (Zeitgeber Time)? Variability->Cause2 Yes Cause3 Animal Factors (Sex, Age, Strain)? Variability->Cause3 Yes Solution1 Standardize preparation and injection technique. Cause1->Solution1 Yes Solution2 Administer at a fixed ZT and control light cycles. Cause2->Solution2 Yes Solution3 Use age/sex-matched animals of the same strain. Cause3->Solution3 Yes

References

SR10067 half-life and its implications for experimental design

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with SR10067, a potent and selective REV-ERB agonist. The following sections offer troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols to facilitate successful experimental design and execution.

This compound Pharmacokinetic Profile

While a precise half-life for this compound is not definitively reported in publicly available literature, a comprehensive review of existing studies provides key insights into its pharmacokinetic profile, which is critical for effective experimental design. The available data consistently indicate a relatively short duration of action in vivo.

ParameterSpeciesDosage & RouteObservationImplication for Experimental Design
Concentration above IC50 Mouse30 mg/kg, intraperitoneal (i.p.)Plasma and brain concentrations remain above the IC50 values for REV-ERBα (170 nM) and REV-ERBβ (160 nM) for at least 6 hours post-injection.[1]For acute in vivo studies, a single administration is likely sufficient to engage the target for a standard experimental window (e.g., 6-8 hours). For longer-term studies, multiple daily doses may be necessary.
Duration of Physiological Effect Mouse30 mg/kg, i.p.Acute effects on sleep architecture, such as increased wakefulness, return to a normal pattern within approximately 12 hours.[1]Experiments designed to observe the acute effects of this compound should be conducted within the 12-hour window following administration.
Qualitative Half-Life MouseNot specifiedDescribed as having a "short half-life".[1]The compound is cleared relatively quickly from the system, minimizing the risk of confounding effects in subsequent experimental periods.

Signaling Pathway and Experimental Workflow

This compound functions as an agonist of the nuclear receptors REV-ERBα and REV-ERBβ. Upon binding, this compound enhances the recruitment of the nuclear receptor co-repressor (NCoR) complex, leading to the transcriptional repression of target genes, a key one being Bmal1, a core component of the circadian clock machinery.

SR10067_Signaling_Pathway cluster_0 Cytoplasm cluster_1 Nucleus This compound This compound SR10067_n This compound This compound->SR10067_n Translocates REVERB REV-ERBα / REV-ERBβ NCoR NCoR Complex REVERB->NCoR Recruits Bmal1 Bmal1 Gene NCoR->Bmal1 Bmal1_mRNA Bmal1 mRNA Bmal1->Bmal1_mRNA Transcription Repression Transcriptional Repression SR10067_n->REVERB Binds & Activates

This compound activates REV-ERB, leading to the repression of Bmal1 gene transcription.

A typical experimental workflow for investigating the effects of this compound, whether in vivo or in vitro, follows a logical progression from preparation to data analysis.

Experimental_Workflow cluster_prep Preparation cluster_exp Execution cluster_admin Treatment prep 1. Preparation of this compound exp_setup 2. Experimental Setup prep->exp_setup solubilization Solubilization in DMSO admin 3. This compound Administration exp_setup->admin animal_model Animal Model Selection (e.g., C57BL/6 mice) cell_line Cell Line Selection (e.g., HepG2, HEK293) monitoring 4. Monitoring & Data Collection admin->monitoring ip_injection Intraperitoneal Injection (e.g., 30 mg/kg at ZT6) cell_treatment Cell Culture Treatment (e.g., 4-hour pre-treatment) analysis 5. Data Analysis monitoring->analysis in_vivo_formulation In Vivo Formulation (e.g., 10% DMSO in corn oil) in_vitro_dilution In Vitro Dilution in Culture Medium

A generalized workflow for experiments involving this compound.

Experimental Protocols

In Vivo Administration Protocol (Mouse Model)

This protocol provides a general guideline for the intraperitoneal administration of this compound to mice.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), sterile

  • Corn oil, sterile

  • Sterile 1.5 mL microcentrifuge tubes

  • Vortex mixer

  • Insulin syringes (or other appropriate syringes for i.p. injection)

Procedure:

  • Preparation of this compound Formulation (for a 30 mg/kg dose in a 20g mouse with a 100 µL injection volume):

    • Calculate the required amount of this compound. For a 30 mg/kg dose, a 20g mouse requires 0.6 mg of this compound.

    • To prepare a 6 mg/mL stock solution, dissolve 6 mg of this compound in 100 µL of DMSO in a sterile microcentrifuge tube. Vortex thoroughly to ensure complete dissolution.[2]

    • Add 900 µL of sterile corn oil to the DMSO/SR10067 mixture.[2]

    • Vortex vigorously to create a stable emulsion. The final concentration will be 6 mg/mL in a 10% DMSO/90% corn oil vehicle.

  • Animal Dosing:

    • Gently restrain the mouse.

    • Administer the this compound formulation via intraperitoneal injection at a volume of 10 µL per gram of body weight. For a 20g mouse, this would be a 200 µL injection.

    • Timing Consideration: For studies involving circadian rhythms, it is crucial to administer this compound at a specific Zeitgeber Time (ZT). ZT6 (6 hours after lights on) is a commonly used time point in published studies.[1]

  • Post-Administration Monitoring:

    • Monitor the animals for any adverse reactions.

    • Proceed with the planned experimental measurements at the desired time points post-injection.

In Vitro Cell Culture Protocol

This protocol outlines a general procedure for treating cultured cells with this compound.

Materials:

  • This compound powder

  • DMSO, sterile

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640)

  • Cultured cells in multi-well plates

Procedure:

  • Preparation of this compound Stock Solution:

    • Dissolve this compound powder in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM). Store this stock solution at -20°C or -80°C for long-term stability.[2]

  • Cell Treatment:

    • Thaw the this compound stock solution and dilute it to the desired working concentration in pre-warmed cell culture medium.

    • Important: Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO) should always be included in the experiment.

    • Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.

    • Pre-treatment Time: A 4-hour pre-treatment with this compound has been shown to be effective in some experimental setups before the addition of other stimuli. The optimal treatment duration will depend on the specific experimental goals and the endpoint being measured.

  • Incubation and Analysis:

    • Incubate the cells for the desired period.

    • Harvest the cells or supernatant for downstream analysis (e.g., RNA extraction for qPCR, protein extraction for Western blotting, or analysis of secreted factors).

Troubleshooting and FAQs

Logical Troubleshooting Flow

Troubleshooting_Flow cluster_compound Compound-Related Issues cluster_protocol Protocol-Related Issues cluster_biology Biological Factors start Unexpected Experimental Results? check_compound Check this compound Integrity & Formulation start->check_compound check_protocol Review Experimental Protocol start->check_protocol check_biology Consider Biological Complexity start->check_biology solubility Incomplete Solubilization? (Precipitate observed) check_compound->solubility stability Degradation of Stock Solution? (Improper storage) check_compound->stability timing Incorrect Timing of Administration? (Circadian rhythm effects) check_protocol->timing dosage Suboptimal Dosage/Concentration? check_protocol->dosage controls Inappropriate Controls? (Vehicle, positive/negative controls) check_protocol->controls off_target Potential Off-Target Effects? check_biology->off_target cell_state Cell Passage Number/Health? check_biology->cell_state animal_strain Animal Strain/Sex Differences? check_biology->animal_strain solution Solution Implemented solubility->solution stability->solution timing->solution dosage->solution controls->solution off_target->solution cell_state->solution animal_strain->solution

A step-by-step guide to troubleshooting common issues in this compound experiments.
Frequently Asked Questions (FAQs)

Q1: I am not observing the expected effect of this compound in my in vivo experiment. What could be the issue?

A1: Several factors could contribute to a lack of efficacy.

  • Formulation: Ensure that this compound is fully dissolved in DMSO before adding corn oil and that the mixture is thoroughly emulsified by vortexing immediately before injection. Incomplete dissolution or a non-homogenous suspension can lead to inaccurate dosing.

  • Timing of Administration: this compound targets a core component of the circadian clock. The timing of administration relative to the light-dark cycle (Zeitgeber Time) is critical. The expression of REV-ERBα itself is rhythmic, and administering the compound at a time of low receptor expression may result in a blunted response. Most published studies administer this compound during the light phase (e.g., ZT6).

  • Dosage: While 30 mg/kg i.p. is a commonly used dose in mice, the optimal dose may vary depending on the specific animal model and the endpoint being measured. Consider performing a dose-response study.

Q2: My cells are showing signs of toxicity after treatment with this compound. How can I mitigate this?

A2:

  • DMSO Concentration: The final concentration of DMSO in your cell culture medium should be kept to a minimum, ideally 0.1% or lower. High concentrations of DMSO are cytotoxic. Always include a vehicle control with the same final DMSO concentration as your this compound treatment group to assess solvent toxicity.

  • This compound Concentration: While this compound has IC50 values in the nanomolar range, the effective concentration in cell-based assays can vary. It is advisable to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and assay.

  • Cell Health: Ensure that your cells are healthy and not overly confluent before treatment. Stressed or unhealthy cells can be more susceptible to the effects of any compound.

Q3: How should I store this compound?

A3:

  • Powder: this compound powder should be stored at -20°C for long-term stability.[2]

  • Stock Solutions: Stock solutions of this compound in DMSO should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles.[2]

Q4: Are there known off-target effects of this compound?

A4: this compound is described as a selective REV-ERB agonist.[2] However, as with any pharmacological tool, the potential for off-target effects should be considered, especially at high concentrations. It is good practice to include appropriate controls, such as using REV-ERBα/β knockout cells or animals, to confirm that the observed effects are indeed mediated by the intended target. Some studies with other REV-ERB agonists have noted REV-ERB-independent effects, highlighting the importance of validating the mechanism of action in your specific experimental system.

Q5: How critical is the timing of sample collection after this compound administration?

A5: The timing of sample collection is highly critical due to the compound's short half-life and its impact on the circadian rhythm.

  • For acute effects: To capture the primary effects of this compound on gene expression or physiology, sample collection should ideally occur within the first 6 hours post-administration, as this is the timeframe where the compound is known to be active in vivo.[1]

  • For circadian studies: If you are investigating the effect of this compound on circadian rhythms, you will need to collect samples at multiple time points over a 24-hour period (or longer) to assess changes in the phase or amplitude of rhythmic processes.

References

Potential toxicity of SR10067 at high concentrations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing the REV-ERB agonist, SR10067. The information is tailored for researchers, scientists, and drug development professionals to address potential issues, particularly concerning unexpected results at high concentrations.

Frequently Asked Questions (FAQs)

Q1: What is the established mechanism of action for this compound?

This compound is a potent and selective synthetic agonist for the nuclear receptors REV-ERBα and REV-ERBβ.[1] Upon binding, this compound enhances the recruitment of the nuclear receptor co-repressor (NCoR) complex, which includes histone deacetylase 3 (HDAC3), to REV-ERB response elements on target genes. This action leads to the transcriptional repression of these genes. A primary target of this pathway is the core clock gene Bmal1. By repressing Bmal1 transcription, this compound can modulate the circadian clock and related physiological processes.

Q2: What are the recommended working concentrations for this compound in vitro?

The effective concentration of this compound is cell-type and assay-dependent. However, its potency is defined by its half-maximal inhibitory concentration (IC50). It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q3: What is a typical in vivo dosage for this compound?

In murine models, a common dosage for this compound is 30 mg/kg administered via intraperitoneal (i.p.) injection.[1] This dosage has been shown to be effective in modulating circadian behavior.[1] However, the optimal dose may vary depending on the animal model, administration route, and specific research question.

Q4: Are there known off-target effects for this compound?

While this compound is designed to be a selective REV-ERB agonist, it is important to consider the possibility of off-target effects, especially at high concentrations. A related compound, SR9009, has been shown to have REV-ERB-independent effects on cell proliferation and metabolism. Therefore, it is crucial to include appropriate controls in your experiments to validate that the observed effects of this compound are mediated through REV-ERB.

Troubleshooting Guides

Issue 1: Observed Cytotoxicity or a Decrease in Cell Viability at High Concentrations

If you observe unexpected cytotoxicity or a decrease in cell viability when using high concentrations of this compound, consider the following troubleshooting steps:

  • Potential Cause 1: On-Target Effect. The observed cytotoxicity could be a genuine consequence of REV-ERBα/β activation in your specific cell model.

    • Troubleshooting/Optimization:

      • Perform a Dose-Response Curve: Conduct a comprehensive dose-response experiment to determine the concentration at which cytotoxicity is first observed.

      • Rescue Experiment: If possible, perform a rescue experiment by knocking down REV-ERBα and REV-ERBβ. If the cytotoxicity is on-target, it should be diminished in the knockdown cells.

  • Potential Cause 2: Off-Target Effects. At high concentrations, this compound may interact with other cellular targets, leading to cytotoxicity.

    • Troubleshooting/Optimization:

      • Use a Structurally Unrelated REV-ERB Agonist: Compare the effects of this compound with another REV-ERB agonist from a different chemical class. If the cytotoxicity is specific to this compound, it may be an off-target effect.

      • Test an Inactive Analog: If available, use an inactive analog of this compound as a negative control.

  • Potential Cause 3: Solvent Toxicity. The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at high concentrations.

    • Troubleshooting/Optimization:

      • Solvent Control: Ensure you have a vehicle control group that is treated with the same concentration of the solvent as your highest this compound dose.

      • Minimize Solvent Concentration: Prepare a more concentrated stock of this compound to minimize the final concentration of the solvent in your cell culture medium.

Issue 2: Inconsistent or Unexpected Experimental Results

Inconsistent results can arise from various factors related to compound handling and experimental design.

  • Potential Cause 1: Compound Instability. this compound, like many small molecules, can degrade over time, especially with improper storage or multiple freeze-thaw cycles.

    • Troubleshooting/Optimization:

      • Proper Storage: Store the powdered compound at -20°C for long-term stability. Once in solution, aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.[1]

      • Fresh Solutions: Prepare fresh working solutions from a recent stock for each experiment.

  • Potential Cause 2: Cell Line Variability. Different cell lines may have varying levels of REV-ERB expression and downstream signaling components, leading to different responses.

    • Troubleshooting/Optimization:

      • Confirm Target Expression: Verify the expression of REV-ERBα and REV-ERBβ in your cell line using techniques like qPCR or Western blotting.

      • Cell Line Authentication: Ensure your cell line is not misidentified or contaminated.

Data Presentation

Table 1: Key Quantitative Data for this compound

ParameterValueSpeciesNotes
IC50 (REV-ERBα) 170 nMNot specifiedIn vitro half-maximal inhibitory concentration.[1]
IC50 (REV-ERBβ) 160 nMNot specifiedIn vitro half-maximal inhibitory concentration.[1]
In Vivo Dosage 30 mg/kgMouseIntraperitoneal (i.p.) administration.[1]

Experimental Protocols

Protocol 1: Assessing In Vitro Cytotoxicity of this compound using an MTT Assay

This protocol provides a method to determine the cytotoxic effects of this compound on a given cell line.

  • Cell Seeding:

    • Plate cells in a 96-well plate at a predetermined optimal density.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in your cell culture medium. It is recommended to test a wide range of concentrations (e.g., from nanomolar to high micromolar).

    • Include a vehicle-only control (e.g., DMSO) at the same final concentration as in the highest this compound treatment.

    • Also include a positive control for cytotoxicity (e.g., a known cytotoxic agent) and a negative control (untreated cells).

    • Remove the old medium from the cells and add the medium containing the different concentrations of this compound or controls.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.

    • After incubation, add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals.

    • Incubate for at least 1 hour at 37°C (or overnight at room temperature) with gentle shaking.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the dose-response curve and determine the IC50 value for cytotoxicity if applicable.

Mandatory Visualization

SR10067_Signaling_Pathway This compound Signaling Pathway This compound This compound REVERB REV-ERBα/β This compound->REVERB activates NCoR_HDAC3 NCoR/HDAC3 Co-repressor Complex REVERB->NCoR_HDAC3 recruits Bmal1_Gene Bmal1 Gene NCoR_HDAC3->Bmal1_Gene represses transcription Bmal1_Protein BMAL1 Protein Bmal1_Gene->Bmal1_Protein is transcribed and translated to Circadian_Rhythm Modulation of Circadian Rhythm Bmal1_Protein->Circadian_Rhythm drives

Caption: this compound activates REV-ERB, leading to the repression of Bmal1 transcription.

Cytotoxicity_Workflow Experimental Workflow for Cytotoxicity Assessment cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Seeding 1. Seed cells in 96-well plate Compound_Dilution 2. Prepare serial dilutions of this compound & controls Add_Compound 3. Treat cells with This compound/controls Compound_Dilution->Add_Compound Incubate 4. Incubate for 24/48/72 hours Add_Compound->Incubate Add_MTT 5. Add MTT reagent Incubate->Add_MTT Solubilize 6. Solubilize formazan Add_MTT->Solubilize Read_Plate 7. Measure absorbance at 570 nm Solubilize->Read_Plate Analyze_Data 8. Calculate % viability and plot dose-response Read_Plate->Analyze_Data

Caption: A general workflow for assessing the cytotoxicity of this compound using an MTT assay.

References

Technical Support Center: Overcoming Resistance to SR10067 in Long-Term Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who are utilizing SR10067 in long-term experimental models and may be encountering or anticipating the development of resistance. The following troubleshooting guides and frequently asked questions (FAQs) address specific issues related to this compound's mechanism and potential for diminished efficacy over time.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a synthetic small molecule that functions as a potent agonist of the nuclear receptors REV-ERBα and REV-ERBβ.[1][2][3] Upon binding, this compound enhances the recruitment of co-repressors to REV-ERB, leading to the transcriptional repression of its target genes. A key aspect of its function involves the regulation of circadian rhythm and inflammatory responses.[1][4][5]

Q2: How does this compound relate to RORα and RORγ?

This compound's effect on ROR (Retinoic acid receptor-related orphan receptor) signaling is indirect. REV-ERBs and RORs recognize and bind to the same DNA sequences known as ROR response elements (ROREs).[4][5] However, they have opposing effects: RORs typically activate gene transcription, while REV-ERBs repress it.[5] By activating REV-ERB, this compound enhances the repression of genes that are targets of RORs, effectively antagonizing ROR-mediated transcription.[4]

Q3: Has resistance to this compound been documented in long-term studies?

Currently, there is a lack of published, long-term studies specifically documenting acquired resistance to this compound. However, based on the principles of drug resistance observed with other nuclear receptor modulators, several potential mechanisms can be hypothesized.

Q4: What are the potential mechanisms of acquired resistance to this compound?

Based on known resistance mechanisms to other nuclear receptor-targeting drugs, potential reasons for diminished this compound efficacy over time include:

  • Target Alteration: Mutations in the ligand-binding domain of REV-ERBα or REV-ERBβ could reduce the binding affinity of this compound.

  • Bypass Pathway Activation: Cells may upregulate parallel signaling pathways to compensate for the inhibition of REV-ERB/ROR signaling, thereby maintaining a pro-survival or pro-inflammatory state.

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), can actively pump this compound out of the cell, lowering its intracellular concentration and efficacy.[6]

  • Epigenetic Modifications: Alterations in the chromatin landscape, such as changes in DNA methylation or histone modifications, could lead to the silencing of REV-ERB expression or the activation of alternative transcriptional programs.[7]

Troubleshooting Guide

Issue 1: Diminished cellular response to this compound in long-term in vitro cultures.
Possible CauseTroubleshooting StepsExpected Outcome
Emergence of a resistant cell population 1. Perform a dose-response curve with this compound on the long-term cultured cells and compare the IC50 to the parental cell line. 2. Sequence the REV-ERBα and REV-ERBβ genes in the resistant cells to check for mutations in the ligand-binding domain.An increased IC50 value would indicate resistance. Identification of mutations would pinpoint a direct mechanism of resistance.
Activation of compensatory signaling pathways 1. Conduct RNA-sequencing or proteomic analysis to compare the gene expression and protein profiles of sensitive and resistant cells. 2. Use pathway analysis tools to identify upregulated pro-survival or inflammatory pathways.Identification of "bypass" pathways that can be targeted with a combination therapy approach.
Increased drug efflux 1. Measure the expression of common drug efflux pumps (e.g., MDR1) via qPCR or Western blot. 2. Perform a drug accumulation assay (e.g., using a fluorescent substrate of MDR1 like Rhodamine 123) in the presence and absence of an efflux pump inhibitor.Increased expression of efflux pumps and reduced intracellular accumulation of the fluorescent substrate would suggest this as a resistance mechanism.
Issue 2: Reduced in vivo efficacy of this compound in long-term animal studies.
Possible CauseTroubleshooting StepsExpected Outcome
Pharmacokinetic changes 1. Measure the plasma and tumor/tissue concentration of this compound over the course of the long-term study. 2. Assess for any changes in drug metabolism enzymes in the liver.This will determine if the drug is reaching and being maintained at the target site at therapeutic concentrations.
Development of a resistant tumor microenvironment 1. Perform immunohistochemistry or single-cell RNA-sequencing on tumor samples from early and late stages of treatment. 2. Analyze changes in immune cell infiltration and cytokine profiles.Identification of changes in the tumor microenvironment that may contribute to resistance and could be targeted therapeutically.
Tumor heterogeneity and clonal selection 1. Isolate and culture cells from treated tumors and assess their sensitivity to this compound in vitro. 2. Perform genomic analysis on different tumor regions to identify resistant subclones.Confirmation of the emergence of a resistant cell population within the tumor.

Quantitative Data Summary

ParameterValueTarget(s)OrganismReference
IC50 170 nMREV-ERBαIn Vitro[2]
IC50 160 nMREV-ERBβIn Vitro[2]
In Vivo Dosage 30 mg/kgREV-ERBα/βMouse[2][8]

Experimental Protocols

Protocol 1: In Vitro Dose-Response Assay to Determine this compound IC50

Objective: To determine the concentration of this compound that inhibits a biological response by 50% (IC50) in a cell-based assay.

Materials:

  • Target cells (e.g., a cancer cell line or immune cells)

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTS, or similar)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Dilution: Prepare a serial dilution of this compound in complete culture medium. A common starting concentration is 10 µM, with 2- to 3-fold dilutions. Include a vehicle control (DMSO at the same final concentration as the highest this compound dose).

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.

  • Incubation: Incubate the plate for a duration relevant to the biological process being studied (e.g., 48-72 hours for proliferation assays).

  • Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the signal (e.g., luminescence or absorbance) using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control (100% viability) and a no-cell control (0% viability). Plot the normalized response versus the log of the this compound concentration and fit the data using a non-linear regression model (e.g., four-parameter logistic curve) to determine the IC50 value.

Protocol 2: Western Blot Analysis of REV-ERB and ROR Target Gene Expression

Objective: To assess the effect of long-term this compound treatment on the protein levels of REV-ERB and downstream ROR target genes.

Materials:

  • Sensitive and resistant cell lines

  • This compound

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and membranes (e.g., PVDF)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies against REV-ERBα, a ROR target (e.g., IL-17), and a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat sensitive and resistant cells with this compound or vehicle for the desired duration. Lyse the cells on ice with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample and load onto an SDS-PAGE gel. Run the gel to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.

  • Washing and Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and then apply the chemiluminescent substrate.

  • Imaging: Capture the signal using a chemiluminescence imaging system.

  • Analysis: Quantify the band intensities and normalize the protein of interest to the loading control.

Visualizations

Caption: this compound activates REV-ERB, leading to repression of ROR target genes.

Resistance_Mechanisms Start Long-Term this compound Treatment Resistance Development of Resistance Start->Resistance Mech1 Target Alteration (REV-ERB Mutation) Resistance->Mech1 Mech2 Bypass Pathway Activation Resistance->Mech2 Mech3 Increased Drug Efflux (e.g., MDR1) Resistance->Mech3 Mech4 Epigenetic Changes Resistance->Mech4

Caption: Potential mechanisms of acquired resistance to this compound.

References

Best practices for handling and storing SR10067 powder

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing SR10067 powder, alongside detailed troubleshooting guides and frequently asked questions (FAQs) to support successful experimentation.

Storage and Handling

Proper storage and handling of this compound are critical to maintain its stability and ensure experimental reproducibility.

Quantitative Data Summary

ParameterConditionDuration
Storage (Powder) -20°C3 years
4°C2 years
Storage (in Solvent) -80°C6 months
-20°C1 month
Solubility (in Vitro) DMSO100 mg/mL (214.79 mM) (ultrasonication may be required)
Solubility (in Vivo) 10% DMSO + 90% corn oil≥ 2.5 mg/mL (5.37 mM)

Frequently Asked Questions (FAQs)

Q1: My this compound powder won't fully dissolve in DMSO. What should I do?

A1: Ensure you are using a fresh, anhydrous grade of DMSO, as it is hygroscopic and absorbed water can affect solubility. Gentle warming and ultrasonication can aid in dissolution. For a 100 mg/mL stock, vigorous vortexing and brief sonication are often necessary.[1]

Q2: I observe precipitation when I dilute my this compound DMSO stock into aqueous media for my cell-based assay. How can I prevent this?

A2: This is a common issue with hydrophobic compounds. To mitigate precipitation, ensure the final DMSO concentration in your cell culture media is low, typically below 0.5%. It is also recommended to add the DMSO stock to the media with vigorous mixing or vortexing to ensure rapid and even dispersion.

Q3: What is the recommended final concentration of DMSO in cell culture experiments with this compound?

A3: The final DMSO concentration should be kept as low as possible, ideally at or below 0.1%, to minimize solvent-induced cellular stress or off-target effects. Always include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any solvent effects.

Q4: How many times can I freeze-thaw my this compound stock solution in DMSO?

A4: It is best to avoid repeated freeze-thaw cycles. After reconstituting this compound in DMSO, it is recommended to aliquot the stock solution into single-use vials and store them at -80°C. This will help maintain the integrity of the compound over time.

Troubleshooting Guides

Issue 1: Inconsistent or weaker than expected activity of this compound in a cell-based assay.

  • Possible Cause 1: Compound Degradation.

    • Solution: Ensure that the this compound powder and stock solutions have been stored correctly according to the recommended conditions. Prepare fresh working dilutions from a recently thawed aliquot of the stock solution for each experiment. Avoid using stock solutions that have been stored at -20°C for more than a month.

  • Possible Cause 2: Suboptimal Cell Conditions.

    • Solution: Use cells that are in a logarithmic growth phase and ensure a consistent cell passage number across experiments. Mycoplasma contamination can also alter cellular responses, so regular testing is advised.

  • Possible Cause 3: High Serum Concentration in Media.

    • Solution: this compound may bind to proteins in the serum, reducing its effective concentration. Consider reducing the serum concentration in your assay medium if your cell line can tolerate it.

Issue 2: High background or off-target effects observed in experiments.

  • Possible Cause 1: High Concentration of this compound.

    • Solution: Perform a dose-response experiment to determine the optimal concentration range for your specific cell line and assay. High concentrations may lead to non-specific effects or cytotoxicity.

  • Possible Cause 2: Solvent Effects.

    • Solution: As mentioned in the FAQs, ensure the final DMSO concentration is minimal and consistent across all wells, including controls.

  • Possible Cause 3: Compound Aggregation.

    • Solution: At high concentrations, small molecules can form aggregates, leading to non-specific activity. Visually inspect your solutions for any signs of precipitation. If aggregation is suspected, you can try including a low concentration of a non-ionic detergent like Tween-20 (e.g., 0.01%) in your assay buffer, if compatible with your experimental setup.

Experimental Protocols

Protocol 1: REV-ERB Luciferase Reporter Assay

This protocol is designed to measure the ability of this compound to activate REV-ERBα, leading to the repression of a target gene promoter linked to a luciferase reporter.

Materials:

  • HEK293T cells (or other suitable cell line)

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Opti-MEM

  • Lipofectamine 2000 (or other transfection reagent)

  • REV-ERBα expression plasmid

  • Luciferase reporter plasmid with REV-ERB response elements (e.g., from the Bmal1 promoter)

  • Renilla luciferase control plasmid (for normalization)

  • This compound powder

  • Anhydrous DMSO

  • Dual-Luciferase Reporter Assay System

  • 96-well white, clear-bottom cell culture plates

  • Luminometer

Methodology:

  • Cell Seeding: The day before transfection, seed HEK293T cells into a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete DMEM.

  • Transfection:

    • For each well, prepare a DNA mix in Opti-MEM containing the REV-ERBα expression plasmid, the luciferase reporter plasmid, and the Renilla control plasmid.

    • Prepare a Lipofectamine 2000 mix in Opti-MEM according to the manufacturer's instructions.

    • Combine the DNA and Lipofectamine mixes, incubate at room temperature for 20 minutes, and then add the complex to the cells.

  • This compound Treatment:

    • 24 hours post-transfection, prepare a serial dilution of this compound in complete DMEM from a 10 mM DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

    • Remove the transfection medium from the cells and add the this compound dilutions. Include a vehicle-only control.

    • Incubate the cells for an additional 24 hours.

  • Luciferase Assay:

    • Lyse the cells using the passive lysis buffer provided with the Dual-Luciferase Reporter Assay System.

    • Measure the firefly and Renilla luciferase activities using a luminometer according to the assay kit manufacturer's protocol.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Plot the normalized luciferase activity against the log of the this compound concentration to determine the IC50 value.

Protocol 2: Cytotoxicity Assay (MTT Assay)

This protocol assesses the potential cytotoxic effects of this compound on a chosen cell line.

Materials:

  • Cell line of interest (e.g., HepG2, A549)

  • Complete growth medium for the chosen cell line

  • This compound powder

  • Anhydrous DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • 96-well clear, flat-bottom cell culture plates

  • Microplate reader

Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells per well) in 100 µL of complete medium and allow them to adhere overnight.

  • This compound Treatment:

    • Prepare a serial dilution of this compound in complete medium from a DMSO stock. Maintain a consistent final DMSO concentration (≤ 0.1%).

    • Remove the overnight culture medium and replace it with the this compound dilutions. Include a vehicle-only control and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • After the incubation, add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

    • Incubate overnight at 37°C.

  • Data Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle-treated control.

    • Plot the percent viability against the log of the this compound concentration to determine the CC50 (50% cytotoxic concentration).

Visualizations

REV_ERB_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm CLOCK_BMAL1 CLOCK:BMAL1 Heterodimer E_Box E-Box (Promoter) CLOCK_BMAL1->E_Box Activates REV_ERB_alpha REV-ERBα (NR1D1) E_Box->REV_ERB_alpha Transcription ROR_alpha RORα E_Box->ROR_alpha Transcription RORE RORE (Promoter) REV_ERB_alpha->RORE Binds NCoR_HDAC3 NCoR/HDAC3 Co-repressor Complex REV_ERB_alpha->NCoR_HDAC3 Recruits ROR_alpha->RORE Binds ROR_alpha->RORE Activates Transcription BMAL1 BMAL1 RORE->BMAL1 Regulation BMAL1->CLOCK_BMAL1 Forms Complex Target_Genes Clock-Controlled Genes BMAL1->Target_Genes Regulates NCoR_HDAC3->RORE Represses Transcription This compound This compound REV_ERB_alpha_cyto REV-ERBα This compound->REV_ERB_alpha_cyto Binds & Activates REV_ERB_alpha_cyto->REV_ERB_alpha Translocates

Caption: REV-ERBα signaling pathway and the action of this compound.

Experimental_Workflow start Start prepare_cells Prepare and Seed Cells in 96-well Plate start->prepare_cells prepare_this compound Prepare Serial Dilutions of this compound prepare_cells->prepare_this compound treat_cells Treat Cells with this compound and Vehicle Control prepare_this compound->treat_cells incubate Incubate for Desired Duration treat_cells->incubate perform_assay Perform Cell-Based Assay (e.g., Luciferase, MTT) incubate->perform_assay read_plate Read Plate on Plate Reader perform_assay->read_plate analyze_data Analyze Data and Determine IC50/CC50 read_plate->analyze_data end End analyze_data->end

Caption: General experimental workflow for a cell-based assay with this compound.

References

Interpreting unexpected phenotypes in SR10067-treated animals

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: SR10067

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected phenotypes in animals treated with this compound.

Troubleshooting Guide: Interpreting Unexpected Phenotypes

Unexpected outcomes in in-vivo studies can arise from a multitude of factors, ranging from experimental design to the inherent biological complexity of animal models. This guide provides a structured approach to troubleshooting unexpected phenotypes observed during this compound treatment.

Q1: We observed a significant and unexpected behavioral change in our this compound-treated mice, specifically increased anxiety-like behavior. Our initial hypothesis predicted an anxiolytic effect. What are the potential causes and how can we investigate this?

Possible Causes & Troubleshooting Steps:

  • Compound Properties & Formulation:

    • Purity and Stability: Verify the purity of your this compound lot. Impurities could have off-target effects. Ensure the compound has been stored correctly to prevent degradation.[1]

    • Vehicle Effects: The vehicle used to dissolve this compound might have intrinsic behavioral effects. Run a vehicle-only control group to assess this.

    • Dosage and Pharmacokinetics: The dose administered might be too high, leading to off-target effects or an exaggerated pharmacological response. Consider performing a dose-response study. Ensure that the plasma and brain concentrations of this compound are within the expected therapeutic range.[2] It's important to note that this compound has been shown to have a dose-dependent effect on nocturnal wheel running activity in mice.[2]

  • Experimental Design & Execution:

    • Timing of Administration: this compound is a REV-ERB agonist and thus interacts with the circadian clock.[3][4] The timing of drug administration relative to the animal's light-dark cycle can significantly influence its effects. Administering the compound at different zeitgeber times (ZT) can help determine if the observed phenotype is time-dependent.

    • Acclimation and Handling: Insufficient acclimation of animals to the experimental environment and excessive handling can induce stress and confound behavioral readouts. Ensure standardized and minimal handling procedures.

    • Behavioral Assay Selection: The specific behavioral test used (e.g., elevated plus maze, open field test) may be sensitive to different aspects of anxiety. Consider using a battery of tests to get a more comprehensive picture.

  • Biological & Mechanistic Considerations:

    • REV-ERB Signaling Complexity: REV-ERBα and REV-ERBβ regulate a wide array of genes involved in metabolism, inflammation, and behavior.[3][4] The observed phenotype could be a downstream consequence of modulating a complex gene network.

    • Off-Target Effects: While this compound is selective, the possibility of off-target effects at higher concentrations cannot be entirely ruled out.

    • Animal Model Specifics: The genetic background, age, and sex of the animals can all influence their response to a compound.[5] Results may not be directly translatable between different strains or species.[5]

Q2: Our this compound-treated animals are showing unexpected weight loss, despite no significant changes in food intake. What could be the underlying mechanism?

Possible Causes & Troubleshooting Steps:

  • Metabolic Rate Alteration:

    • REV-ERB's Role in Metabolism: REV-ERBs are key regulators of lipid and glucose metabolism.[4] this compound could be increasing energy expenditure.

    • Suggested Experiment: Measure metabolic rate using indirect calorimetry (metabolic cages) to assess oxygen consumption (VO2) and carbon dioxide production (VCO2).

  • Mitochondrial Biogenesis and Function:

    • REV-ERB and Mitochondria: REV-ERB activation has been linked to the regulation of genes involved in mitochondrial function and biogenesis.[4]

    • Suggested Experiment: Isolate tissues of interest (e.g., skeletal muscle, liver) and analyze mitochondrial DNA content, expression of key mitochondrial genes (e.g., Ppargc1a), and perform functional assays like respirometry on isolated mitochondria.

  • Gut Microbiome Dysbiosis:

    • Circadian Clock and Gut Health: The circadian clock influences gut barrier function.[6]

    • Suggested Experiment: Collect fecal samples for 16S rRNA sequencing to analyze the composition of the gut microbiota.

  • General Health and Stress:

    • Systemic Effects: Unexpected toxicity can lead to weight loss.[1]

    • Suggested Experiment: Perform a complete blood count (CBC) and serum chemistry panel to assess overall health. Measure corticosterone (B1669441) levels to evaluate stress.

Frequently Asked Questions (FAQs)

Q3: What is the primary mechanism of action for this compound?

This compound is a potent and selective agonist for the nuclear receptors REV-ERBα (NR1D1) and REV-ERBβ (NR1D2).[2][4] These receptors are critical components of the mammalian circadian clock, acting as transcriptional repressors of core clock genes like Bmal1.[3][4] By activating REV-ERBs, this compound modulates the expression of a wide range of genes involved in the regulation of circadian rhythms, metabolism, and inflammation.[4]

Q4: Are there any known "pro-depressive" effects associated with this compound?

Yes, some studies have reported that this compound can enhance a depression-like phenotype in mice.[3] This effect is thought to be mediated by the REV-ERB-induced decrease in the expression of Bmal1 and the plasticity-related protein Homer1a in the medial prefrontal cortex (mPFC).[3] It has also been shown to block the antidepressant-like effects of ketamine.[3]

Q5: Can this compound affect the immune system?

Yes, REV-ERB activation has been shown to have effects on the immune system. For instance, this compound has been demonstrated to attenuate Th2 cytokine-mediated barrier dysfunction in human bronchial epithelial cells, suggesting a potential role in modulating allergic responses.[6] The circadian clock is known to regulate immune cell function, and T cell activation has been shown to be rhythmic.[7]

Quantitative Data Summary

Table 1: In Vitro Activity of this compound

TargetIC50 (nM)Reference
Rev-Erbα170[2]
Rev-Erbβ160[2]

Table 2: Recommended In Vivo Dosing in Mice

DosageAdministration RouteObserved EffectsReference
30 mg/kgIntraperitoneal (i.p.)Suppressed circadian rhythm of Npas2 gene expression, induced wakefulness, reduced SWS and REM sleep, displayed anxiolytic activity.[2]
30 mg/kgIntraperitoneal (i.p.)Enhanced depression-like phenotype, decreased Bmal1 and Homer1a expression in mPFC.[3]

Experimental Protocols

Protocol 1: Assessment of Anxiety-Like Behavior using the Elevated Plus Maze (EPM)

  • Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.

  • Animals: Use age- and sex-matched mice. Acclimate animals to the testing room for at least 1 hour before the experiment.

  • Procedure:

    • Administer this compound or vehicle at the desired dose and time before the test.

    • Place the mouse in the center of the maze, facing an open arm.

    • Allow the mouse to explore the maze for 5 minutes.

    • Record the time spent in the open arms and the number of entries into the open and closed arms using an automated tracking system.

  • Data Analysis: Calculate the percentage of time spent in the open arms and the percentage of open arm entries. A decrease in these parameters is indicative of increased anxiety-like behavior.

Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

  • Tissue Collection: Euthanize animals at the desired time point and rapidly dissect the brain region of interest (e.g., mPFC). Immediately snap-freeze the tissue in liquid nitrogen.

  • RNA Extraction: Extract total RNA from the tissue using a commercially available kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • qRT-PCR:

    • Prepare a reaction mixture containing cDNA, forward and reverse primers for the target gene (e.g., Bmal1, Homer1a) and a reference gene (e.g., Gapdh), and a suitable qPCR master mix.

    • Perform the PCR reaction in a real-time PCR cycler.

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.[6]

Visualizations

SR10067_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm / Nucleus This compound This compound REVERB REV-ERBα/β This compound->REVERB Agonist Binding NCoR_HDAC3 NCoR/HDAC3 Complex REVERB->NCoR_HDAC3 Recruits BMAL1_CLOCK BMAL1/CLOCK Complex NCoR_HDAC3->BMAL1_CLOCK Represses Transcription TargetGenes Target Genes (e.g., Bmal1, Npas2) BMAL1_CLOCK->TargetGenes Activates Transcription Biological_Effects Biological Effects (Metabolism, Behavior, Inflammation) TargetGenes->Biological_Effects

Caption: this compound signaling pathway.

Troubleshooting_Workflow Start Unexpected Phenotype Observed Check_Compound Verify Compound Purity, Formulation, and Dose Start->Check_Compound Review_Protocol Review Experimental Protocol (Timing, Handling, Controls) Check_Compound->Review_Protocol Compound OK Consider_Mechanism Consider Biological Mechanism (On-target vs. Off-target) Review_Protocol->Consider_Mechanism Protocol OK Hypothesis Formulate New Hypothesis Consider_Mechanism->Hypothesis Mechanism Considered Experiment Design & Conduct Follow-up Experiments Hypothesis->Experiment Analyze Analyze & Interpret Data Experiment->Analyze

Caption: Troubleshooting workflow for unexpected phenotypes.

References

Validation & Comparative

A Comparative Analysis of REV-ERB Agonists: SR10067 versus SR9009

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the potency and efficacy of two synthetic REV-ERB agonists, SR10067 and SR9009. The information presented is based on available experimental data to assist researchers in selecting the appropriate compound for their studies.

Introduction

SR9009 and this compound are synthetic small molecules that target the nuclear receptors REV-ERBα and REV-ERBβ, key components of the mammalian circadian clock. These receptors are transcriptional repressors that play a crucial role in regulating the expression of core clock genes and genes involved in metabolism, inflammation, and behavior. As agonists, SR9009 and this compound enhance the repressive activity of REV-ERBs, leading to a range of physiological effects. While both compounds act on the same targets, they exhibit notable differences in their potency and in vivo efficacy, with this compound emerging as a more potent successor to SR9009.

Mechanism of Action

Both this compound and SR9009 are REV-ERB agonists. They bind to the ligand-binding domain of REV-ERBα and REV-ERBβ, thereby enhancing the recruitment of the nuclear receptor co-repressor (NCoR) complex. This heightened co-repressor interaction leads to the increased repression of target gene transcription. Key target genes of REV-ERBs include those involved in the positive limb of the circadian clock, such as Bmal1 and Clock, as well as genes regulating lipid and glucose metabolism. By modulating the expression of these genes, REV-ERB agonists can influence circadian rhythms, energy expenditure, and inflammatory responses.

REV_ERB_Signaling_Pathway cluster_nucleus Nucleus SR This compound / SR9009 REVERB REV-ERBα / REV-ERBβ SR->REVERB binds & activates NCoR NCoR Complex REVERB->NCoR recruits DNA REV-ERB Response Element (RORE) REVERB->DNA binds to NCoR->DNA binds to TargetGenes Target Genes (e.g., Bmal1, Clock, metabolic genes) DNA->TargetGenes represses transcription Transcription Transcription

Caption: REV-ERB agonist signaling pathway.

Potency and Efficacy: A Quantitative Comparison

Experimental data demonstrates that this compound is a more potent REV-ERB agonist than SR9009 and its analogue SR9011. This is evident from in vitro transcriptional assays and in vivo behavioral studies.

In Vitro Potency

The potency of this compound and SR9011 (a close analog of SR9009 with similar potency) has been directly compared using luciferase reporter assays. This compound exhibits a significantly lower half-maximal inhibitory concentration (IC50) in these assays, indicating higher potency.[1]

CompoundTargetAssay TypeIC50 (nM)Reference
This compound REV-ERBαGal4-REV-ERBα LBD Luciferase Reporter170Banerjee S, et al. (2014)
REV-ERBβGal4-REV-ERBβ LBD Luciferase Reporter160Banerjee S, et al. (2014)
REV-ERBαFull-Length REV-ERBα with Bmal1 Promoter140Banerjee S, et al. (2014)
SR9011 REV-ERBαGal4-REV-ERBα LBD Luciferase Reporter670Banerjee S, et al. (2014)
REV-ERBβGal4-REV-ERBβ LBD Luciferase Reporter800Banerjee S, et al. (2014)
REV-ERBαFull-Length REV-ERBα with Bmal1 Promoter620Banerjee S, et al. (2014)
SR9009 REV-ERBαGal4-REV-ERBα LBD Luciferase Reporter~700Banerjee S, et al. (2014)

Note: SR9011 data from Banerjee et al. (2014) is used for direct comparison as it was developed from the same scaffold as SR9009 and has similar reported potency.

In Vivo Efficacy

The enhanced potency of this compound translates to greater efficacy in vivo. A key measure of in vivo efficacy for REV-ERB agonists is the suppression of voluntary wheel-running activity in mice during their active (dark) phase. This compound demonstrates a significantly lower half-maximal effective dose (ED50) for this effect compared to SR9011.[1]

CompoundIn Vivo EffectAnimal ModelED50 (mg/kg)Reference
This compound Suppression of wheel-running activityMice20Banerjee S, et al. (2014)
SR9011 Suppression of wheel-running activityMice56Banerjee S, et al. (2014)

Pharmacokinetics and In Vivo Studies

CompoundAdministrationDosageKey FindingsReference
This compound Intraperitoneal (i.p.)30 mg/kgPlasma and brain concentrations remained above the IC50 for the receptor six hours after administration.Banerjee S, et al. (2014)
SR9009 Intraperitoneal (i.p.)100 mg/kgInduced wakefulness and suppressed SWS and REM sleep when administered at ZT6.Banerjee S, et al. (2014)

Detailed Experimental Protocols

Gal4-REV-ERB Luciferase Reporter Assay

This assay is used to determine the in vitro potency of compounds as REV-ERB agonists.

Objective: To measure the ability of a test compound to enhance the REV-ERB-mediated repression of a luciferase reporter gene.

Cell Line: HEK293T cells.

Materials:

  • HEK293T cells

  • DMEM supplemented with 10% FBS and antibiotics

  • Expression plasmids:

    • pCMX-Gal4-REV-ERBα-LBD or pCMX-Gal4-REV-ERBβ-LBD (chimeric receptor)

    • pTK-MH100x4-luciferase (Gal4-responsive reporter)

    • pRL-TK (Renilla luciferase for normalization)

  • Transfection reagent (e.g., Lipofectamine 2000)

  • Test compounds (this compound, SR9009) dissolved in DMSO

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Cell Seeding: Seed HEK293T cells in 96-well plates at a density that will result in 70-80% confluency at the time of transfection.

  • Transfection: Co-transfect the cells with the Gal4-REV-ERB-LBD, the Gal4-responsive luciferase reporter, and the Renilla luciferase normalization plasmids using a suitable transfection reagent according to the manufacturer's protocol.

  • Compound Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of the test compounds or vehicle (DMSO).

  • Incubation: Incubate the cells for another 24 hours.

  • Lysis and Luciferase Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Luciferase_Assay_Workflow cluster_workflow Luciferase Reporter Assay Workflow A 1. Seed HEK293T cells in 96-well plate B 2. Co-transfect with plasmids: - Gal4-REV-ERB-LBD - Gal4-luciferase reporter - Renilla luciferase A->B C 3. Treat with this compound or SR9009 (various concentrations) B->C D 4. Incubate for 24 hours C->D E 5. Lyse cells and measure luciferase activity D->E F 6. Analyze data and determine IC50 E->F

Caption: Workflow for the Gal4-REV-ERB Luciferase Reporter Assay.

In Vivo Voluntary Wheel-Running Assay

This assay is used to assess the in vivo efficacy of REV-ERB agonists on circadian-regulated behavior.

Objective: To measure the effect of a test compound on the voluntary wheel-running activity of mice during their active phase.

Animal Model: Male C57BL/6J mice (8-12 weeks old).

Materials:

  • Individually housed mouse cages equipped with voluntary running wheels

  • Data acquisition system to record wheel revolutions

  • Test compounds (this compound, SR9009) formulated in a suitable vehicle

  • Syringes and needles for intraperitoneal (i.p.) injection

Procedure:

  • Acclimation: Individually house mice in cages with running wheels for at least one week to allow for acclimation to the new environment and to establish a stable baseline of running activity. Maintain a 12:12 hour light:dark cycle.

  • Baseline Recording: Record wheel-running activity continuously to establish a consistent baseline for each mouse.

  • Compound Administration: At the beginning of the dark phase (Zeitgeber Time 12, ZT12), administer the test compound or vehicle via i.p. injection.

  • Activity Monitoring: Continue to record wheel-running activity for at least 24 hours post-injection.

  • Data Analysis: Quantify the total number of wheel revolutions during the dark phase. Compare the activity of the compound-treated groups to the vehicle-treated group. To determine the ED50, test a range of doses and plot the percent inhibition of wheel-running activity against the dose.

Conclusion

The available data strongly indicate that this compound is a more potent and efficacious REV-ERB agonist compared to SR9009. With an approximately 4-5 fold greater potency in vitro and a more than 2.5-fold greater potency in vivo for suppressing wheel-running activity, this compound represents a significant improvement in the pharmacological tools available to study REV-ERB biology. Its demonstrated brain penetrance further enhances its utility for investigating the central effects of REV-ERB activation. Researchers should consider these differences in potency and efficacy when designing experiments and selecting the appropriate compound for their specific research questions.

References

A Comparative In Vivo Analysis of REV-ERB Agonists SR10067 and SR9011

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to the In Vivo Effects of Two Key Circadian Rhythm Modulators

SR10067 and SR9011 are synthetic small molecules that act as agonists for the nuclear receptors REV-ERBα and REV-ERBβ, critical components of the cellular circadian clock machinery. Their ability to modulate circadian rhythms has positioned them as valuable research tools for investigating metabolic diseases, sleep disorders, and even cancer.[1][2][3] This guide provides a comparative analysis of their in vivo effects, supported by experimental data, to aid researchers in selecting the appropriate compound for their studies.

Mechanism of Action: Targeting the Core Clock

Both this compound and SR9011 exert their effects by binding to and activating REV-ERBα and REV-ERBβ.[1][4] These receptors are transcriptional repressors that play a pivotal role in the negative feedback loop of the circadian clock by regulating the expression of core clock genes, most notably Bmal1.[5] By activating REV-ERB, these agonists enhance the repression of target genes involved in metabolism, inflammation, and circadian behavior.[4][6]

REV_ERB_Signaling

In Vitro Potency: A Clear Distinction

This compound was developed as a successor to SR9009 and SR9011, with modifications aimed at improving potency.[7] In vitro assays confirm that this compound is a significantly more potent REV-ERB agonist compared to SR9011.

CompoundTargetIC50 (nM)Reference
SR9011 REV-ERBα790[4]
REV-ERBβ560[4]
This compound REV-ERBα170[7]
REV-ERBβ160[7]
Table 1: Comparative in vitro potency of SR9011 and this compound on REV-ERBα and REV-ERBβ.

In Vivo Effects: A Comparative Overview

While both compounds demonstrate efficacy in vivo, the extent of their effects and the available research data differ.

Metabolic Effects

SR9011 has been extensively studied for its metabolic effects. Chronic administration in mice leads to weight loss, primarily through a reduction in fat mass, without affecting food intake.[8] This is accompanied by an increase in oxygen consumption, indicative of increased energy expenditure.[8]

ParameterAnimal ModelTreatmentDurationResultReference
Body Weight BALB/c miceSR9011 (100 mg/kg, i.p., b.i.d.)12 daysWeight loss and decreased fat mass[8]
Oxygen Consumption (VO2) C57BL/6 miceSR9011 (100 mg/kg, i.p., b.i.d.)10 days5% increase in VO2[8]
Locomotor Activity C57BL/6 miceSR9011 (100 mg/kg, i.p., b.i.d.)10 days15% decrease in movement[8]
Fat Mass C57BL/6 miceSR9011 (100 mg/kg, i.p., b.i.d.)10 daysDecrease in fat mass[8]
Table 2: In vivo metabolic effects of SR9011 in mice.

Quantitative in vivo metabolic data for this compound is less prevalent in the currently available literature, though its higher in vitro potency suggests it may elicit similar or stronger effects at lower doses.

Circadian Rhythm and Locomotor Activity

Both SR9011 and this compound have been shown to alter circadian behavior in mice. A single injection of either compound can disrupt the normal patterns of locomotor activity.[4][7] Specifically, administration during the light phase has been shown to induce wakefulness.[7]

ParameterAnimal ModelTreatmentResultReference
Nocturnal Locomotor Activity C57BL/6 mice (in constant darkness)SR9011 (single dose, 100 mg/kg, i.p.)Loss of locomotor activity during the subsequent dark phase[4]
Diurnal Activity Onset C57BL/6 mice (in 12h:12h light:dark)SR9011 (single dose, 100 mg/kg, i.p.)1 to 3-hour delay in the onset of nocturnal activity[4]
Nocturnal Wheel Running Activity MiceThis compound (i.p.)Dose-dependent reduction in nocturnal wheel running activity[7]
Table 3: Effects of SR9011 and this compound on locomotor activity in mice.
Anxiolytic Effects

A direct in vivo comparison in a marble-burying anxiety assay demonstrated that this compound has superior anxiolytic potency compared to SR9011.[7]

CompoundED50 (mg/kg) in Marble Burying AssayReference
SR9011 61[7]
This compound 12[7]
Table 4: Comparative anxiolytic potency of SR9011 and this compound in mice.

Experimental Protocols

The following provides a generalized methodology for in vivo studies with this compound and SR9011 based on published research.

Compound Administration
  • Vehicle: A common vehicle for SR9009 (a close analog of SR9011) is a solution of 10% DMSO, 15% Kolliphor EL, and 75% water.[9]

  • Route of Administration: Intraperitoneal (i.p.) injection is the most frequently reported route.[4][7][9]

  • Dosage: Dosages for SR9011 typically range from 50-100 mg/kg.[4][10] For this compound, effective doses have been reported in the range of 10-30 mg/kg.[7][11]

  • Timing: Administration is often timed according to the light-dark cycle (Zeitgeber time, ZT), with injections at the beginning of the light phase (ZT0) or during the middle of the light phase (ZT6) being common for studying effects on activity and sleep.[9][12]

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_monitoring Data Collection & Analysis Acclimation Animal Acclimation (e.g., housing, light-dark cycle) Baseline Baseline Measurements (e.g., body weight, activity) Acclimation->Baseline Grouping Randomization into Treatment Groups (Vehicle, this compound, SR9011) Baseline->Grouping Administration Compound Administration (i.p. injection, defined dosage and timing) Grouping->Administration In_vivo_monitoring In Vivo Monitoring (e.g., metabolic cages, behavioral tests) Administration->In_vivo_monitoring Ex_vivo_analysis Ex Vivo Analysis (e.g., tissue collection for gene expression) In_vivo_monitoring->Ex_vivo_analysis Data_analysis Statistical Analysis Ex_vivo_analysis->Data_analysis

Conclusion

Both this compound and SR9011 are potent modulators of the circadian clock with significant in vivo effects. The choice between these two compounds will depend on the specific research question.

  • SR9011 is a well-characterized compound with a larger body of published in vivo data, particularly concerning its metabolic effects. It serves as a reliable tool for studies investigating the impact of REV-ERB activation on metabolism and circadian behavior.

  • This compound is a more potent agonist, demonstrating superior efficacy in vitro and in specific in vivo assays, such as those for anxiety.[7] This suggests that it may be a more suitable candidate for studies requiring higher potency or for exploring the therapeutic potential of REV-ERB activation in neurological and psychiatric models.

Researchers should carefully consider the desired potency, the specific biological system under investigation, and the existing literature when selecting between this compound and SR9011 for their in vivo studies.

References

A Head-to-Head Comparison of REV-ERB Agonists: SR10067 vs. GSK4112

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of circadian rhythm modulation, the choice of a REV-ERB agonist is a critical decision. This guide provides an objective, data-driven comparison of two prominent REV-ERB agonists, SR10067 and GSK4112, to inform experimental design and interpretation.

This comprehensive analysis delves into their mechanisms of action, comparative efficacy, and key physicochemical properties. We present quantitative data in clearly structured tables, detail the experimental protocols used to generate this data, and provide visual diagrams of the core signaling pathway and experimental workflows.

Core Mechanism of Action: Transcriptional Repression

Both this compound and GSK4112 are synthetic agonists of the nuclear receptors REV-ERBα (NR1D1) and REV-ERBβ (NR1D2). These receptors are crucial components of the mammalian circadian clock, acting as transcriptional repressors. The primary mechanism of action for both compounds involves binding to the ligand-binding domain of the REV-ERB proteins. This binding event induces a conformational change that enhances the recruitment of the Nuclear Receptor Co-repressor (NCoR) complex, which includes histone deacetylases (HDACs). The recruitment of this complex to the regulatory regions of target genes leads to their transcriptional repression. A key target of this repression is the core clock gene Bmal1. By modulating the expression of Bmal1 and other target genes, these agonists can influence circadian rhythms and metabolic pathways.[1][2]

Quantitative Comparison of Performance

The following tables summarize the key quantitative data for this compound and GSK4112, providing a side-by-side comparison of their potency and efficacy.

Parameter This compound GSK4112 Assay Type
Target(s) REV-ERBα, REV-ERBβREV-ERBα, REV-ERBβ-
Potency (IC50) REV-ERBα: 170 nMREV-ERBβ: 160 nMNot ReportedGal4DBD-REV-ERB LBD Cotransfection Assay
Potency (EC50) Not Reported~5.5 µMMammalian Two-Hybrid Assay
In Vivo Activity Brain penetrant, good pharmacokinetic propertiesPoor pharmacokinetic properties, primarily for in vitro useAnimal studies
Solubility ≥ 2.5 mg/mL in DMSOInformation not readily available-

Table 1: Comparative Performance of this compound and GSK4112.

Signaling Pathway and Experimental Workflow

To visually represent the underlying biological processes and experimental procedures, the following diagrams have been generated using the DOT language.

REV_ERB_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Agonist This compound / GSK4112 Agonist_cyto This compound / GSK4112 Agonist->Agonist_cyto Cellular Uptake REV_ERB REV-ERBα/β Agonist_cyto->REV_ERB Binding NCoR NCoR Complex (with HDACs) REV_ERB->NCoR Enhanced Recruitment DNA Target Gene Promoter (e.g., Bmal1) NCoR->DNA Binding to Promoter Repression Transcriptional Repression DNA->Repression

Caption: REV-ERB agonist signaling pathway.

Experimental_Workflow cluster_in_vitro In Vitro Experiments cluster_gene_expression Gene Expression Analysis cluster_in_vivo In Vivo Experiments (this compound) Cell_Culture Cell Culture (e.g., HEK293, HepG2) Treatment Treatment with This compound or GSK4112 Cell_Culture->Treatment Assay Luciferase Reporter Assay or NCoR Recruitment Assay Treatment->Assay RNA_Isolation RNA Isolation Treatment->RNA_Isolation Data_Analysis1 Data Analysis (IC50 / EC50 Determination) Assay->Data_Analysis1 cDNA_Synthesis cDNA Synthesis RNA_Isolation->cDNA_Synthesis qPCR Quantitative PCR (e.g., for Bmal1) cDNA_Synthesis->qPCR Data_Analysis2 Relative Gene Expression Analysis qPCR->Data_Analysis2 Animal_Model Animal Model (e.g., Mice) Drug_Admin This compound Administration (e.g., i.p.) Animal_Model->Drug_Admin Behavioral_Assay Behavioral Assays Drug_Admin->Behavioral_Assay Tissue_Collection Tissue Collection Drug_Admin->Tissue_Collection Gene_Expression_Vivo Gene Expression Analysis Tissue_Collection->Gene_Expression_Vivo

Caption: General experimental workflow.

Detailed Experimental Protocols

For researchers seeking to replicate or build upon existing findings, the following are detailed protocols for key experiments used in the characterization of this compound and GSK4112.

Luciferase Reporter Assay for REV-ERB Activity

This assay measures the ability of a compound to modulate REV-ERB-mediated transcriptional repression of a target gene promoter.

  • Cell Line: Human Embryonic Kidney 293 (HEK293) cells are commonly used due to their high transfection efficiency.

  • Plasmids:

    • An expression vector for full-length REV-ERBα or REV-ERBβ.

    • A luciferase reporter plasmid containing the promoter of a REV-ERB target gene (e.g., Bmal1) upstream of the firefly luciferase gene.

    • A control plasmid expressing Renilla luciferase for normalization of transfection efficiency (e.g., pRL-TK).

  • Protocol:

    • Cell Seeding: Seed HEK293 cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.

    • Transfection: Co-transfect the cells with the REV-ERB expression vector, the firefly luciferase reporter plasmid, and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.

    • Treatment: Approximately 24 hours post-transfection, replace the medium with fresh medium containing various concentrations of this compound, GSK4112, or a vehicle control (e.g., DMSO).

    • Incubation: Incubate the cells for another 24 hours.

    • Lysis: Wash the cells with phosphate-buffered saline (PBS) and lyse them using a passive lysis buffer.

    • Luciferase Measurement: Measure the firefly and Renilla luciferase activities in the cell lysates using a dual-luciferase reporter assay system and a luminometer.

    • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Plot the normalized luciferase activity against the compound concentration and fit the data to a dose-response curve to determine the IC50 or EC50 value.[1][3]

Quantitative PCR (qPCR) for Target Gene Expression

This method quantifies the mRNA levels of REV-ERB target genes in response to agonist treatment.

  • Cell Line: Any cell line endogenously expressing REV-ERB receptors (e.g., HepG2, primary hepatocytes).

  • Protocol:

    • Cell Culture and Treatment: Culture the cells to the desired confluency and treat with this compound, GSK4112, or vehicle for a specified time (e.g., 24 hours).

    • RNA Isolation: Wash the cells with PBS and isolate total RNA using a commercial RNA isolation kit according to the manufacturer's protocol. Assess RNA quality and quantity using spectrophotometry.

    • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit with oligo(dT) or random primers.

    • qPCR Reaction: Set up the qPCR reaction using a SYBR Green or probe-based master mix, cDNA template, and primers specific for the target gene (e.g., Bmal1, Npas2) and a housekeeping gene (e.g., GAPDH, 18S rRNA) for normalization.

    • Thermal Cycling: Perform the qPCR using a real-time PCR instrument. The cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

    • Data Analysis: Determine the cycle threshold (Ct) values for the target and housekeeping genes. Calculate the relative gene expression using the ΔΔCt method.[4][5]

In Vivo Administration of this compound in Mice

This protocol outlines a general procedure for assessing the in vivo effects of this compound in a mouse model.

  • Animal Model: C57BL/6 mice are commonly used.

  • Compound Preparation: Dissolve this compound in a suitable vehicle, such as a mixture of DMSO, Kolliphor, and water.

  • Protocol:

    • Acclimation: Acclimate the mice to the housing conditions and handling for at least one week before the experiment.

    • Administration: Administer this compound or vehicle control via intraperitoneal (i.p.) injection at a specified dose (e.g., 30 mg/kg). The timing of administration (Zeitgeber time, ZT) is crucial for circadian studies.[6]

    • Behavioral Monitoring: Observe and record behavioral parameters such as locomotor activity, sleep-wake cycles (using EEG/EMG), or anxiety-like behavior at different time points after administration.[6]

    • Tissue Collection: At the end of the experiment, euthanize the mice and collect tissues of interest (e.g., brain, liver) for further analysis.

    • Downstream Analysis: Process the collected tissues for gene expression analysis (qPCR), protein analysis (Western blotting), or other relevant assays.[6]

Discussion and Conclusion

The choice between this compound and GSK4112 will largely depend on the specific experimental needs.

GSK4112 , as the first-identified synthetic REV-ERB agonist, has been a foundational tool in the field.[2] Its primary utility lies in in vitro and ex vivo studies where its well-characterized mechanism of action can be leveraged to probe the fundamental biology of REV-ERB receptors. However, its poor pharmacokinetic properties significantly limit its application in in vivo models.[7]

This compound , a later-generation agonist, offers a significant advantage with its high affinity for both REV-ERBα and REV-ERBβ and, most notably, its favorable pharmacokinetic profile and brain penetrance .[6][8] This makes this compound the superior choice for in vivo studies investigating the systemic and central nervous system effects of REV-ERB activation. While direct head-to-head potency comparisons in the same assay are not always available, the existing data suggests that this compound is a more potent agonist than earlier compounds like SR9011, which in turn are more potent than GSK4112.[8][9]

References

Validating SR10067 Target Engagement on REV-ERBα: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of SR10067's performance in engaging its target, the nuclear receptor REV-ERBα, with other known modulators. Experimental data is presented to support the validation of target engagement, alongside detailed methodologies for key assays.

Introduction to REV-ERBα and this compound

REV-ERBα (also known as NR1D1) is a critical component of the mammalian circadian clock, acting as a transcriptional repressor that links the body's internal timekeeping with metabolic processes.[1] Its role in regulating gene expression related to metabolism and inflammation has made it a promising therapeutic target for a range of disorders, including metabolic diseases, sleep disorders, and inflammatory conditions.[1]

This compound is a potent and selective synthetic agonist of REV-ERBα and its isoform REV-ERBβ.[2] Developed as a more potent alternative to earlier agonists like SR9009 and SR9011, this compound offers a valuable tool for researchers to probe the physiological functions of REV-ERBα and to explore its therapeutic potential.[3] This guide focuses on the experimental validation of this compound's engagement with its target, REV-ERBα.

Comparative Analysis of REV-ERBα Modulators

The following tables summarize the quantitative data on the potency and binding affinity of this compound in comparison to other well-characterized REV-ERBα modulators.

Table 1: In Vitro Potency of REV-ERBα Agonists

CompoundAssay TypeTargetIC50 (nM)Reference
This compound Gal4-REV-ERBα LBD Luciferase ReporterREV-ERBα170[2]
SR9009Gal4-REV-ERBα LBD Luciferase ReporterREV-ERBα670[4]
SR9011Gal4-REV-ERBα LBD Luciferase ReporterREV-ERBα790[4]

Table 2: Functional Activity of REV-ERBα Modulators

CompoundAssay TypeTargetEC50 / Kd (nM)Reference
SR9009Circular Dichroism (Binding)REV-ERBα800 (Kd)[4]
SR8278 (Antagonist)REV-ERBα Transcriptional RepressionREV-ERBα470 (EC50)[5]

Experimental Methodologies

Detailed protocols for key assays used to validate this compound target engagement are provided below.

Cell-Based REV-ERBα Reporter Assay

This assay measures the ability of a compound to modulate the transcriptional repressor activity of REV-ERBα. A common approach is a Gal4-based two-hybrid system.

Principle: The REV-ERBα ligand-binding domain (LBD) is fused to the DNA-binding domain (DBD) of the yeast transcription factor Gal4. A co-repressor protein (e.g., NCoR) is fused to a transcriptional activation domain (e.g., VP16). In the presence of a REV-ERBα agonist, the REV-ERBα-LBD interacts with the co-repressor, bringing the activation domain in proximity to a reporter gene (e.g., luciferase) under the control of a Gal4 upstream activating sequence (UAS). This interaction leads to a measurable change in reporter gene expression.

Detailed Protocol:

  • Cell Culture and Transfection:

    • HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Cells are seeded in 96-well plates at a density of 1 x 10^4 cells per well and incubated for 24 hours.

    • A transfection mixture containing plasmids for Gal4-REV-ERBα-LBD, NCoR-VP16, and a UAS-luciferase reporter is prepared using a suitable transfection reagent (e.g., jetPEI).

    • The transfection mixture is added to the cells, and they are incubated for 24 hours.

  • Compound Treatment:

    • This compound and other test compounds are serially diluted in assay medium (DMEM with 0.1% BSA).

    • The transfection medium is removed, and the cells are treated with the compound dilutions. A vehicle control (e.g., DMSO) is also included.

    • Cells are incubated with the compounds for 16-24 hours.

  • Luciferase Assay:

    • The cell culture medium is removed, and cells are lysed using a luciferase lysis buffer.

    • The luciferase substrate is added to the cell lysate, and luminescence is measured using a luminometer.

  • Data Analysis:

    • The relative light units (RLUs) are normalized to the vehicle control.

    • The normalized data is plotted against the compound concentration, and the IC50 value (the concentration at which 50% of the maximal response is observed) is calculated using a non-linear regression model.[1]

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm direct target engagement in a cellular environment.

Principle: The binding of a ligand to its target protein can increase the protein's thermal stability. In CETSA, cells are treated with the compound of interest and then heated to various temperatures. The amount of soluble target protein remaining at each temperature is quantified. A ligand-induced shift in the protein's melting curve to a higher temperature indicates target engagement.

Representative Protocol for REV-ERBα:

  • Cell Culture and Treatment:

    • A suitable cell line endogenously expressing REV-ERBα (e.g., HepG2) is cultured to ~80% confluency.

    • Cells are treated with this compound or vehicle control for a defined period (e.g., 1-2 hours) at 37°C.

  • Heat Challenge:

    • The treated cells are harvested and resuspended in a buffered solution (e.g., PBS) with protease inhibitors.

    • The cell suspension is aliquoted into PCR tubes and heated to a range of temperatures (e.g., 40°C to 70°C) for 3-5 minutes using a thermal cycler, followed by a cooling step.

  • Cell Lysis and Fractionation:

    • The heated cells are lysed by freeze-thaw cycles or with a lysis buffer.

    • The insoluble, aggregated proteins are separated from the soluble protein fraction by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

  • Protein Quantification:

    • The supernatant containing the soluble protein fraction is collected.

    • The concentration of soluble REV-ERBα is quantified at each temperature point using a specific antibody-based method, such as Western blotting or an ELISA-based assay.

  • Data Analysis:

    • The amount of soluble REV-ERBα at each temperature is normalized to the amount at the lowest temperature (or no heat treatment).

    • Melting curves are generated by plotting the normalized soluble protein fraction against the temperature for both the compound-treated and vehicle-treated samples.

    • A shift in the melting temperature (Tagg) to a higher value in the presence of this compound indicates target engagement.

Isothermal Titration Calorimetry (ITC)

ITC is a label-free, in-solution technique that directly measures the heat changes associated with a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of the interaction (enthalpy, ΔH, and entropy, ΔS).

Principle: A solution of the ligand (e.g., this compound) is titrated into a solution of the target protein (e.g., purified REV-ERBα LBD) in a highly sensitive calorimeter. The heat released or absorbed upon binding is measured after each injection. The resulting data is used to generate a binding isotherm, from which the thermodynamic parameters of the interaction can be derived.

Representative Protocol for REV-ERBα:

  • Sample Preparation:

    • Purified REV-ERBα LBD is dialyzed extensively against the ITC buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT).

    • This compound is dissolved in the final dialysis buffer to the desired concentration. It is critical that the buffer for the protein and the ligand are identical to minimize heats of dilution.

  • ITC Experiment:

    • The sample cell of the ITC instrument is filled with the REV-ERBα LBD solution (e.g., 10-20 µM).

    • The injection syringe is filled with the this compound solution (e.g., 100-200 µM).

    • A series of small injections (e.g., 2 µL) of the this compound solution are made into the sample cell at a constant temperature (e.g., 25°C).

    • The heat change associated with each injection is measured.

  • Data Analysis:

    • The heat per injection is integrated and plotted against the molar ratio of ligand to protein.

    • The resulting binding isotherm is fitted to a suitable binding model (e.g., a one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

    • The Gibbs free energy (ΔG) and entropy of binding (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.[6]

Visualizing Pathways and Workflows

REV_ERB_Signaling_Pathway This compound This compound REV_ERB REV-ERBα/NCoR/HDAC3 Complex This compound->REV_ERB Binds to & Activates RORE RORE (REV-ERB Response Element) REV_ERB->RORE Binds to BMAL1 BMAL1 Gene RORE->BMAL1 Represses Transcription of Transcription_Repression Transcriptional Repression BMAL1->Transcription_Repression Circadian_Rhythm Circadian Rhythm Regulation Transcription_Repression->Circadian_Rhythm Metabolism Metabolic Gene Regulation Transcription_Repression->Metabolism

CETSA_Workflow cluster_0 Cell Treatment cluster_1 Thermal Challenge cluster_2 Analysis Cells Culture Cells Treatment Treat with this compound or Vehicle Cells->Treatment Harvest Harvest Cells Treatment->Harvest Heat Heat to Various Temperatures Harvest->Heat Lysis Cell Lysis Heat->Lysis Centrifugation Centrifuge to Separate Soluble/Insoluble Fractions Lysis->Centrifugation Quantification Quantify Soluble REV-ERBα Centrifugation->Quantification Analysis Generate Melting Curves & Determine Tagg Shift Quantification->Analysis

ITC_Workflow cluster_0 Sample Preparation cluster_1 ITC Experiment cluster_2 Data Analysis Protein_Prep Purify & Dialyze REV-ERBα LBD Load_Protein Load REV-ERBα into Sample Cell Protein_Prep->Load_Protein Ligand_Prep Dissolve this compound in Dialysis Buffer Load_Ligand Load this compound into Injection Syringe Ligand_Prep->Load_Ligand Titration Inject Ligand into Protein Solution Load_Protein->Titration Load_Ligand->Titration Measure_Heat Measure Heat Change per Injection Titration->Measure_Heat Plot_Data Plot Heat vs. Molar Ratio Measure_Heat->Plot_Data Fit_Model Fit to Binding Model Plot_Data->Fit_Model Determine_Parameters Determine Kd, n, ΔH, ΔS Fit_Model->Determine_Parameters

Conclusion

The experimental data strongly support the direct engagement of this compound with its intended target, REV-ERBα. The in vitro reporter assays demonstrate its high potency, which is significantly greater than that of earlier REV-ERBα agonists like SR9009 and SR9011. While direct binding data from techniques such as CETSA and ITC for this compound are not as readily available in the public domain, the provided representative protocols outline the standard methodologies used to obtain such crucial validation.

For researchers in drug discovery and development, this compound represents a valuable pharmacological tool to further elucidate the complex roles of REV-ERBα in health and disease. The comparative data and detailed methodologies presented in this guide are intended to facilitate the design and interpretation of experiments aimed at understanding and modulating REV-ERBα activity.

References

Unveiling the Impact of SR10067 on Core Clock Gene Expression: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of pharmacological compounds on the intricate machinery of the circadian clock is paramount. This guide provides a comprehensive comparison of SR10067, a synthetic REV-ERB agonist, and its influence on the expression of two central clock genes, Bmal1 and Per2. We delve into supporting experimental data, contrast its effects with alternative modulators, and provide detailed experimental protocols for reproducibility.

The circadian clock, an endogenous timekeeping system, orchestrates a multitude of physiological processes in a near 24-hour rhythm. At its core lies a transcription-translation feedback loop where the heterodimer of BMAL1 and CLOCK proteins drives the expression of Period (Per) and Cryptochrome (Cry) genes. The PER and CRY proteins, in turn, inhibit the activity of the BMAL1:CLOCK complex, thus creating a rhythmic cycle. An accessory loop involves the nuclear receptor REV-ERBα, which is transcriptionally activated by BMAL1:CLOCK and acts as a potent repressor of Bmal1 transcription, thereby adding a stabilizing layer to the core clock mechanism.

This compound is a synthetic agonist of REV-ERBα and REV-ERBβ.[1] By activating these receptors, this compound is expected to enhance the repression of their target genes, most notably Bmal1. The subsequent decrease in BMAL1 protein would then lead to reduced activation of its own target genes, including Per2. However, the experimental evidence reveals a more complex and context-dependent reality.

Comparative Analysis of Gene Expression Modulation

The following tables summarize the quantitative effects of this compound and alternative compounds on Bmal1 and Per2 expression.

Table 1: Effect of REV-ERB Agonists on Bmal1 and Per2 Expression

CompoundModel SystemTreatmentEffect on Bmal1 ExpressionEffect on Per2 ExpressionReference
This compound Human Bronchial Epithelial Cells (16-HBE)4-hour pre-treatment, then IL-4/IL-13 stimulation for 24 hoursAttenuated IL-4/IL-13-induced mRNA increase. Treatment with this compound alone slightly increased protein abundance.Attenuated IL-4/IL-13-induced mRNA increase.[2]
SR9009 INS-1 Cells24 hoursDose-dependent decrease in mRNA levels.Not specified.[3]
SR9009 Mouse Cerebral Cortex50 mg/kg/day for 3 daysSignificant reduction in both mRNA and protein levels.Not specified.[4]
SR9009 Mouse White Adipose Tissue (under constant light)8 weeksSignificantly reduced mRNA expression.Partially restored expression.[5]
SR9011 Mouse HypothalamusSingle injectionSubtle left shift in the phase of the circadian pattern of mRNA expression.Enhanced amplitude of mRNA expression.[6]
SR9011 Primary Microglia24 hoursDisrupted rhythmic mRNA expression.Caused a shift in the acrophase of mRNA rhythm.[7]

Table 2: Effect of Alternative Compounds on Bmal1 and Per2 Expression

CompoundClassModel SystemTreatmentEffect on Bmal1 ExpressionEffect on Per2 ExpressionReference
Nobiletin ROR AgonistHepa1-6 CellsDose-dependentIncreased promoter-driven luciferase reporter expression.Not specified.[8]
Nobiletin ROR AgonistU2OS, MCF7, MDA-MB-231 CellsNot specifiedNo significant change in mRNA levels.No significant change in mRNA levels.[9]
Nobiletin ROR AgonistMouse LiverSingle injectionNo change in mRNA expression.Downregulated mRNA expression.[10]
Resveratrol (B1683913) SIRT1 ActivatorNIH3T3 Cells24 hoursSignificantly downregulated CLOCK/BMAL1-mediated transcriptional activation.Significantly reduced promoter-driven luciferase activity.[11]
Resveratrol SIRT1 ActivatorC2C12 Myotubes6 hoursDecreased mRNA amplitude and levels with a phase advance.Not specified.[12]
Resveratrol SIRT1 ActivatorHuman Adipose-derived Progenitor Cells12 to 60 hoursRhythmic pattern not changed.Lost circadian rhythmicity.[13]

Signaling Pathways and Experimental Workflows

To visualize the intricate relationships between this compound, the core clock machinery, and the experimental procedures used to assess their interaction, the following diagrams are provided.

Circadian Clock Regulation by this compound cluster_core_clock Core Circadian Clock cluster_rev_erb_loop REV-ERB Loop BMAL1 BMAL1 PER PER BMAL1->PER + CRY CRY BMAL1->CRY + REVERB REV-ERBα/β BMAL1->REVERB + CLOCK CLOCK CLOCK->PER + CLOCK->CRY + CLOCK->REVERB + PER->BMAL1 - PER->CLOCK - CRY->BMAL1 - CRY->CLOCK - REVERB->BMAL1 - This compound This compound This compound->REVERB Agonist

Figure 1. Simplified signaling pathway of the core circadian clock and the modulatory role of this compound.

Experimental Workflow for Gene Expression Analysis cluster_rna mRNA Quantification cluster_protein Protein Quantification start Cell Culture/ Animal Model treatment Treatment with This compound or Vehicle start->treatment harvest Cell/Tissue Harvest treatment->harvest rna_extraction RNA Extraction harvest->rna_extraction protein_extraction Protein Extraction harvest->protein_extraction cdna_synthesis cDNA Synthesis rna_extraction->cdna_synthesis qpcr qRT-PCR for Bmal1 & Per2 cdna_synthesis->qpcr data_analysis Data Analysis qpcr->data_analysis western_blot Western Blot for BMAL1 & PER2 protein_extraction->western_blot western_blot->data_analysis

Figure 2. General experimental workflow for analyzing the effect of this compound on Bmal1 and Per2 expression.

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for quantitative real-time PCR (qRT-PCR) and Western Blotting to assess Bmal1 and Per2 expression.

Quantitative Real-Time PCR (qRT-PCR) for Bmal1 and Per2 mRNA Levels

This protocol is adapted from methodologies described in studies analyzing circadian gene expression.[14][15]

1. RNA Extraction:

  • Harvest cells or tissues and immediately homogenize in a lysis buffer (e.g., TRIzol reagent).

  • Extract total RNA using a chloroform-isopropanol precipitation method or a commercial RNA extraction kit following the manufacturer's instructions.

  • Assess RNA quantity and purity using a spectrophotometer (A260/A280 ratio should be ~2.0).

2. cDNA Synthesis:

  • Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme (e.g., SuperScript IV) and random hexamers or oligo(dT) primers.

  • The reaction is typically carried out at 42-50°C for 50-60 minutes, followed by enzyme inactivation at 70-85°C for 5-15 minutes.

3. qRT-PCR:

  • Prepare a reaction mixture containing cDNA template, forward and reverse primers for Bmal1 or Per2, and a SYBR Green or TaqMan-based PCR master mix.

  • Use a housekeeping gene (e.g., Gapdh, Actb) for normalization.

  • Perform the PCR in a real-time PCR detection system with a typical thermal cycling profile:

    • Initial denaturation: 95°C for 3-10 minutes.

    • 40 cycles of:

      • Denaturation: 95°C for 10-15 seconds.

      • Annealing/Extension: 60°C for 30-60 seconds.

  • Analyze the data using the 2-ΔΔCt method to determine the relative fold change in gene expression.[15]

Western Blot for BMAL1 and PER2 Protein Levels

This protocol is based on standard Western Blotting procedures found in the literature.[16][17][18][19][20]

1. Protein Extraction:

  • Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C for 15-20 minutes to pellet cellular debris.

  • Collect the supernatant containing the total protein extract.

  • Determine protein concentration using a BCA or Bradford protein assay.

2. SDS-PAGE and Protein Transfer:

  • Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer.

  • Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

3. Immunoblotting:

  • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies specific for BMAL1 or PER2 overnight at 4°C. A loading control antibody (e.g., β-actin, GAPDH) should also be used.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

4. Detection and Analysis:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities using densitometry software and normalize the protein of interest to the loading control.

Discussion and Conclusion

The data compiled in this guide underscore the complexity of pharmacological modulation of the circadian clock. While this compound, as a REV-ERB agonist, is mechanistically poised to repress Bmal1 expression, its observed effects can be influenced by the cellular context and the presence of other stimuli, such as inflammatory signals. In a study involving human bronchial epithelial cells, this compound attenuated the IL-4 and IL-13-induced increase in Bmal1 and Per2 mRNA, but interestingly, treatment with this compound alone led to a slight increase in BMAL1 protein abundance.[2] This suggests that under certain conditions, secondary or off-target effects might come into play, or that the regulation of protein translation and degradation may be affected differently than transcription.

In contrast, other REV-ERB agonists like SR9009 and SR9011 more consistently demonstrate a repressive effect on Bmal1 expression in various models.[3][4][5][7] This highlights potential differences in the potency, selectivity, or off-target effects among different REV-ERB agonists.

Alternative compounds such as Nobiletin and Resveratrol offer different mechanisms for modulating the circadian clock. Nobiletin, acting as an ROR agonist, can enhance Bmal1 transcription, effectively opposing the action of REV-ERB agonists.[8] Resveratrol, a SIRT1 activator, has been shown to influence the expression of core clock genes, often restoring their rhythmic expression under conditions of metabolic stress.[11][12]

References

Alternative small molecules for modulating the circadian clock

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to alternative small molecules for modulating the circadian clock, tailored for researchers, scientists, and drug development professionals. This guide provides a comparative analysis of various compounds, supported by experimental data, detailed methodologies, and visual representations of key pathways and workflows.

The circadian clock is an endogenous timekeeping system that governs a wide array of physiological and behavioral processes in roughly 24-hour cycles.[1] Disruptions to this internal clock are linked to a variety of pathologies, including metabolic syndromes, sleep disorders, cancer, and neurodegenerative diseases.[1][2][3] Consequently, the pharmacological modulation of the circadian clock with small molecules presents a promising therapeutic avenue for these conditions.[1][4][5] This guide compares several classes of small molecules that target different core components of the circadian machinery.

Comparative Analysis of Small Molecule Modulators

Small molecules have been identified that can modulate the period, phase, and amplitude of the circadian clock by targeting core clock proteins, nuclear receptors, and regulatory kinases.[2][3] The following tables summarize the quantitative data for key alternative small molecules, categorized by their molecular targets.

Table 1: Cryptochrome (CRY) Stabilizers
MoleculeTarget(s)Mechanism of ActionIn Vitro Effect (Cell Line)Effective ConcentrationRef.
KL001 CRY1, CRY2Prevents ubiquitin-dependent degradation of CRY proteins, leading to their stabilization.[6][7]Period lengthening and amplitude reduction (U2OS cells with Bmal1-dLuc or Per2-dLuc reporters).[7]0.03-71 μM (dose-dependent)[7]
Table 2: REV-ERB Modulators
MoleculeTarget(s)Mechanism of ActionIn Vitro Effect (Cell Line)IC50 / EC50Ref.
SR9009 REV-ERBα, REV-ERBβAgonist; increases the constitutive repression of genes regulated by REV-ERBs.[8][9]Suppresses Bmal1 promoter activity (HEK293, HepG2 cells).[9]IC50: 670 nM (REV-ERBα), 800 nM (REV-ERBβ)[9]
SR9011 REV-ERBα, REV-ERBβAgonist; similar to SR9009.[1][10]Alters circadian behavior and energy homeostasis in vivo.[4]Not specified in results.[4]
GSK4112 REV-ERBα, REV-ERBβAgonist; first synthetic ligand identified for REV-ERBs.[11][12]Increases amplitude of Per2-luc rhythms at 10 μM (immortalized mouse hippocampal neurons).[13]Not specified in results.[13]
SR8278 REV-ERBα, REV-ERBβAntagonist.Decreases amplitude of Per2-luc rhythms at 20 μM (immortalized mouse hippocampal neurons).[13]Not specified in results.[13]
Table 3: Retinoic Acid Receptor-Related Orphan Receptor (ROR) Modulators
MoleculeTarget(s)Mechanism of ActionIn Vitro Effect (Cell Line)IC50 / EC50Ref.
SR1078 RORα, RORγAgonist.Decreases amplitude of Per2-luc rhythms at 10 μM (immortalized mouse hippocampal neurons).[13]Not specified in results.[13]
SR1001 RORα, RORγInverse agonist.No significant effect on Per2-luc rhythms at 2 μM and 10 μM (immortalized mouse hippocampal neurons).[13]Not specified in results.[13]
SR1555 RORsInverse agonist.Reduces weight and increases activity in diet-induced obese mice.[4]Not specified in results.[4]
Table 4: Casein Kinase 1 (CK1) Inhibitors
MoleculeTarget(s)Mechanism of ActionIn Vitro Effect (Cell Line)IC50Ref.
PF-670462 CK1δ, CK1εATP-competitive inhibitor; slows down PER protein turnover.[14]Lengthens circadian period.[1][15]14 nM (CK1δ), 7.7 nM (CK1ε)[16]
Table 5: Other Small Molecule Modulators
MoleculeTarget(s)Mechanism of ActionIn Vitro/In Vivo EffectEffective ConcentrationRef.
Shikonin Topoisomerase II (Top2)Inhibits Top2, which is involved in Bmal1 transcription.[17]Shortens circadian period reversibly (NIH3T3-derived reporter cells).[17]Not specified in results.[17]
Cordycepin RUVBL2Perturbs the interaction between RUVBL2 and BMAL1, leading to derepression of E-box clock gene transcription.[18][19]Causes a rapid-onset 12-hour phase shift in human cells and mice.[18][20]Not specified in results.[18][20]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and the process of discovery for these small molecules, the following diagrams are provided.

Circadian_Clock_Pathway Core Circadian Clock Pathway and Small Molecule Targets cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm CLOCK_BMAL1 CLOCK/BMAL1 PER_CRY PER/CRY Complex CLOCK_BMAL1->PER_CRY Activates Transcription REV_ERB REV-ERBα/β CLOCK_BMAL1->REV_ERB Activates Transcription ROR RORα/γ CLOCK_BMAL1->ROR Activates Transcription PER_CRY->CLOCK_BMAL1 Inhibits Activity REV_ERB->CLOCK_BMAL1 Inhibits Bmal1 Transcription ROR->CLOCK_BMAL1 Activates Bmal1 Transcription PER_CRY_cyto PER/CRY PER_CRY_cyto->PER_CRY Nuclear Translocation CRY_degradation CRY Degradation PER_CRY_cyto->CRY_degradation PER_degradation PER Degradation PER_CRY_cyto->PER_degradation CK1 CK1δ/ε CK1->PER_CRY_cyto Phosphorylates PER/CRY KL001 KL001 KL001->CRY_degradation Inhibits SR9009 SR9009/SR9011 (Agonists) SR9009->REV_ERB Activates SR8278 SR8278 (Antagonist) SR8278->REV_ERB Inhibits ROR_mod ROR Modulators ROR_mod->ROR Modulates PF670462 PF-670462 PF670462->CK1 Inhibits

Caption: Core circadian clock pathway and small molecule targets.

Experimental_Workflow Experimental Workflow for Circadian Modulator Discovery cluster_screening Screening & Identification cluster_validation In Vitro Validation cluster_invivo In Vivo Evaluation phenotypic_screen Phenotypic Screening (e.g., Bmal1-Luciferase Assay in U2OS cells) hit_identification Hit Identification & Prioritization phenotypic_screen->hit_identification target_based_screen Target-Based Screening (e.g., Biochemical Assays) target_based_screen->hit_identification dose_response Dose-Response & Potency (Period, Amplitude, Phase) hit_identification->dose_response target_engagement Target Engagement Assays (e.g., Affinity Proteomics) dose_response->target_engagement mechanism_of_action Mechanism of Action Studies target_engagement->mechanism_of_action pharmacokinetics Pharmacokinetics (PK) & Brain Penetrance mechanism_of_action->pharmacokinetics animal_models Efficacy in Animal Models (e.g., Locomotor Activity in Mice) pharmacokinetics->animal_models disease_models Testing in Disease Models (e.g., Metabolic Syndrome, Jet Lag) animal_models->disease_models lead_optimization Lead Optimization disease_models->lead_optimization

References

Cross-validation of SR10067 Effects in Different Cell Lines: A Comparative Guide to REV-ERB Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the synthetic REV-ERB agonist SR10067 with other commonly used alternatives, SR9009 and SR9011. The objective is to offer a clear cross-validation of their effects across various cell lines, supported by experimental data and detailed methodologies to aid in research and development.

Performance Comparison of REV-ERB Agonists

This compound has emerged as a potent REV-ERB agonist, demonstrating higher potency in in-vitro assays compared to its predecessors, SR9009 and SR9011.[1] The following table summarizes the available quantitative data on the half-maximal inhibitory concentration (IC50) of these compounds for REV-ERBα and REV-ERBβ in human embryonic kidney (HEK293) cells.

CompoundTargetCell LineIC50 (nM)Reference
This compound REV-ERBαHEK293170[1]
REV-ERBβHEK293160[1]
SR9011 REV-ERBαHEK293670[1]
REV-ERBβHEK293800[1]
SR9009 REV-ERBαHEK293670[2]
REV-ERBβHEK293800[2]

While direct comparative IC50 data for all three compounds across a wider range of cell lines is limited in single studies, the effects of these REV-ERB agonists have been characterized in various cell types, demonstrating their potential in diverse research areas.

  • This compound has been shown to attenuate Th2 cytokine-mediated barrier dysfunction in human bronchial epithelial cells (16-HBE), highlighting its anti-inflammatory potential.[3][4] In vivo studies have also pointed to its role in modulating depression-like phenotypes, suggesting effects on neuronal cells.

  • SR9009 and SR9011 have been extensively studied for their anti-proliferative effects in a variety of cancer cell lines, including those from glioblastoma, breast cancer, colorectal cancer, leukemia, and melanoma.[5][6][7] They have been shown to induce apoptosis and inhibit autophagy in malignant cells.[7] Furthermore, their anti-inflammatory effects have been demonstrated in microglial cells.[8]

Experimental Protocols

To facilitate the cross-validation and further investigation of this compound and other REV-ERB agonists, detailed protocols for key experimental assays are provided below.

Cell Viability Assay (MTT Assay)

This protocol is adapted from studies on the effects of REV-ERB agonists on cancer cell viability.

Materials:

  • Cells of interest (e.g., cancer cell lines, immune cells)

  • 96-well plates

  • Complete growth medium

  • REV-ERB agonists (this compound, SR9009, SR9011) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • The following day, treat the cells with various concentrations of the REV-ERB agonists (e.g., 1 µM to 50 µM). Include a vehicle control (DMSO) group.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until a purple precipitate is visible.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Shake the plate gently for 5-10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Quantitative Real-Time PCR (qPCR) for Target Gene Expression

This protocol is for analyzing the expression of REV-ERB target genes such as BMAL1 and PER2.

Materials:

  • Treated cells

  • RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)

  • cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)

  • SYBR Green qPCR Master Mix

  • qPCR primers for target genes (e.g., BMAL1, PER2, NR1D1) and a housekeeping gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Primer Sequences (Human):

GeneForward Primer (5' to 3')Reverse Primer (5' to 3')
BMAL1GAGAGGGAGCCCAATTCAGAGTCATGGTCCGGAAGCATTT
PER2TGTGAGTTCTGGGTGCCGTAGGCTCATTGACACCCTCTGA
NR1D1CTGCTCAATGGCGGAGTTCTGGTCTTCAGCAGCTTGATGGA
GAPDHAATCCCATCACCATCTTCCATGGACTCCACGACGTACTCA

Procedure:

  • RNA Extraction: Extract total RNA from treated and control cells using an RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit.

  • qPCR Reaction: Set up the qPCR reaction as follows:

    • SYBR Green Master Mix (2X): 10 µL

    • Forward Primer (10 µM): 0.5 µL

    • Reverse Primer (10 µM): 0.5 µL

    • cDNA template: 1 µL

    • Nuclease-free water: to a final volume of 20 µL

  • qPCR Program: Run the qPCR using a standard three-step cycling program:

    • Initial denaturation: 95°C for 3 minutes

    • 40 cycles of:

      • Denaturation: 95°C for 15 seconds

      • Annealing: 60°C for 30 seconds

      • Extension: 72°C for 30 seconds

    • Melt curve analysis

  • Data Analysis: Analyze the data using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene.

Western Blotting for Target Protein Expression

This protocol is for analyzing the protein levels of REV-ERBα and its target, BMAL1.

Materials:

  • Treated cells

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-REV-ERBα, anti-BMAL1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the cells in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification: Determine the protein concentration using a BCA protein assay.

  • Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.

  • SDS-PAGE: Load the samples onto an SDS-PAGE gel and run at 100-120V until the dye front reaches the bottom.

  • Protein Transfer: Transfer the proteins from the gel to a PVDF or nitrocellulose membrane at 100V for 1-2 hours at 4°C.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane three times with TBST for 10 minutes each. Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Detection: Wash the membrane three times with TBST for 10 minutes each. Add ECL substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control (e.g., β-actin).

Visualizations

Experimental Workflow for Cross-Validation

experimental_workflow cluster_setup Cell Culture & Treatment cluster_assays Downstream Assays cluster_analysis Data Analysis & Comparison cell_lines Select Diverse Cell Lines (e.g., Cancer, Immune, Neuronal) seeding Seed Cells cell_lines->seeding treatment Treat with this compound, SR9009, SR9011 & Vehicle seeding->treatment viability Cell Viability Assay (e.g., MTT) treatment->viability gene_expression Gene Expression Analysis (qPCR) treatment->gene_expression protein_expression Protein Expression Analysis (Western Blot) treatment->protein_expression ic50 Determine IC50 Values viability->ic50 gene_protein_changes Quantify Gene & Protein Level Changes gene_expression->gene_protein_changes protein_expression->gene_protein_changes comparison Compare Potency & Efficacy Across Compounds & Cell Lines ic50->comparison gene_protein_changes->comparison

Caption: Experimental workflow for the cross-validation of REV-ERB agonist effects.

REV-ERB Signaling Pathway

rev_erb_signaling cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm CLOCK_BMAL1 CLOCK:BMAL1 Heterodimer E_Box E-Box (Promoter Region) CLOCK_BMAL1->E_Box Binds to REV_ERB_gene NR1D1/NR1D2 Gene E_Box->REV_ERB_gene Activates Transcription REV_ERB_mRNA REV-ERB mRNA REV_ERB_gene->REV_ERB_mRNA Transcription REV_ERB_mRNA_cyto REV-ERB mRNA REV_ERB_mRNA->REV_ERB_mRNA_cyto Export REV_ERB_protein REV-ERB Protein NCoR_HDAC3 NCoR/HDAC3 Co-repressor Complex REV_ERB_protein->NCoR_HDAC3 Recruits This compound This compound (Agonist) This compound->REV_ERB_protein Binds & Activates RORE RORE (Promoter Region) NCoR_HDAC3->RORE Binds to BMAL1_gene ARNTL (BMAL1) Gene RORE->BMAL1_gene Represses Transcription Autophagy_genes Autophagy Genes (e.g., Ulk1, Atg7) RORE->Autophagy_genes Represses Transcription Lipogenesis_genes Lipogenesis Genes (e.g., Scd1, Fasn) RORE->Lipogenesis_genes Represses Transcription REV_ERB_protein_cyto REV-ERB Protein REV_ERB_mRNA_cyto->REV_ERB_protein_cyto Translation REV_ERB_protein_cyto->REV_ERB_protein Import

Caption: Simplified signaling pathway of REV-ERBα activation by this compound.

References

A Head-to-Head Comparison of SR10067 and Natural REV-ERB Ligands: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of synthetic versus endogenous REV-ERB modulators for circadian and metabolic research.

The nuclear receptors REV-ERBα (NR1D1) and REV-ERBβ (NR1D2) are critical components of the mammalian circadian clock, acting as transcriptional repressors that link the body's internal timekeeping with metabolic processes.[1][2] Their activity is modulated by the binding of ligands, making them attractive therapeutic targets for a range of disorders, including metabolic syndromes, sleep disorders, and inflammatory diseases.[3] Researchers studying REV-ERB have the choice of using endogenous natural ligands or synthetic modulators. This guide provides a head-to-head comparison of the synthetic agonist SR10067 and the primary natural REV-ERB ligand, heme, to aid researchers in selecting the appropriate tool for their experimental needs.

Ligand Profiles

This compound: A potent, selective, and brain-penetrant synthetic REV-ERB agonist. It was developed as a modification of earlier synthetic ligands to provide higher affinity for REV-ERBα and REV-ERBβ.[4][5]

Heme: An iron-containing porphyrin that serves as the endogenous physiological ligand for both REV-ERBα and REV-ERBβ.[6][7] Intracellular heme levels oscillate in a circadian manner, suggesting a physiological role in modulating REV-ERB's rhythmic activity.[6]

Quantitative Performance Comparison

A direct quantitative comparison of this compound and heme reveals significant differences in their biochemical and cellular activities. The following tables summarize the available data on their binding affinity and functional efficacy.

Table 1: Binding Affinity to REV-ERB Receptors

LigandReceptor IsoformBinding Affinity MetricValueReference
This compound REV-ERBαIC50170 nM[8][9]
REV-ERBβIC50160 nM[8][9]
Heme REV-ERBα/βKd (ITC)~2-4 µM[6][7][10]
REV-ERBβKd (kinetics)~0.1 nM[11]
REV-ERB (reduced)Kd15.8 - 23 nM[12]

Note on Heme Binding Affinity: There is a notable discrepancy in the reported binding affinity of heme for REV-ERB. Initial studies using isothermal titration calorimetry (ITC) suggested a micromolar dissociation constant (Kd), which is characteristic of nuclear receptor interactions with metabolic sensors.[6][7] However, subsequent kinetic analyses have indicated a much higher, sub-nanomolar to low nanomolar affinity.[11][12] This suggests that heme binds very tightly to REV-ERB, which has implications for its role as a dynamic signaling molecule.

Table 2: Functional Efficacy in Cellular Assays

LigandAssay TypeEffectQuantitative DataReference
This compound Transcriptional RepressionRepresses REV-ERB target genes (e.g., BMAL1, NPAS2)EC50 not consistently reported[4][8]
Corepressor InteractionEnhances REV-ERB interaction with NCoRNot specified[13]
Heme Transcriptional RepressionRepresses REV-ERB target genes (e.g., BMAL1, ELOVL3)EC50 not reported[6]
Corepressor InteractionGenerally enhances NCoR recruitment, but can be destabilizing at high concentrationsNot specified[5][6][14][15]

Mechanism of Action and Signaling Pathway

Both this compound and heme function as agonists of REV-ERB, enhancing its ability to repress the transcription of its target genes. The canonical mechanism of REV-ERB-mediated repression involves its binding to REV-ERB response elements (ROREs) in the promoter regions of target genes, such as BMAL1.[1] Upon ligand binding, REV-ERB recruits the nuclear receptor corepressor (NCoR) complex, which includes histone deacetylase 3 (HDAC3).[16] This complex then leads to the deacetylation of histones, resulting in a more compact chromatin structure and transcriptional silencing.[16]

While both ligands promote this repressive activity, the precise role of heme in NCoR recruitment is complex and has been the subject of some debate in the literature.[5][14][15] Some studies indicate that heme binding is required for efficient NCoR recruitment, while others suggest that heme may destabilize the REV-ERB/NCoR interaction at high concentrations.[5][15]

REV_ERB_Signaling_Pathway REV-ERB Signaling Pathway cluster_ligands Ligands cluster_receptor Receptor cluster_corepressor Corepressor Complex cluster_dna Target Gene This compound This compound (Synthetic Agonist) REVERB REV-ERBα/β This compound->REVERB binds & activates Heme Heme (Natural Ligand) Heme->REVERB binds & activates NCoR_HDAC3 NCoR-HDAC3 Complex REVERB->NCoR_HDAC3 recruits RORE RORE (DNA Response Element) REVERB->RORE binds to TargetGene e.g., BMAL1, NPAS2 NCoR_HDAC3->TargetGene represses transcription Luciferase_Assay_Workflow Luciferase Reporter Assay Workflow A Seed HEK293T cells in 24-well plates B Transfect with plasmids: - Bmal1-luc (Firefly) - REV-ERB expression - Renilla luciferase A->B C 24h Incubation B->C D Treat with Ligand (this compound or Heme) or Vehicle C->D E 24h Incubation D->E F Lyse cells E->F G Measure Firefly & Renilla Luciferase Activity F->G H Data Analysis: Normalize Firefly to Renilla, Calculate Fold Repression G->H

References

Safety Operating Guide

Proper Disposal of SR10067: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides essential guidance on the safe and compliant disposal of SR10067, a potent and selective REV-ERB agonist.

When handling this compound, it is imperative to consult the product's Safety Data Sheet (SDS) for comprehensive safety information.[1] This guide summarizes key disposal procedures and should be used in conjunction with your institution's specific waste management protocols.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Disposal of Unused this compound

Unused or surplus this compound, whether in solid form or in solution, must be treated as chemical waste. The primary steps for its disposal are outlined below.

Key Disposal Steps:

  • Consult Institutional Guidelines: Always begin by consulting your institution's Environmental Health and Safety (EHS) department for specific protocols regarding chemical waste. Regulations can vary, and adherence to local and national guidelines is mandatory.

  • Waste Segregation: Do not mix this compound with other waste streams unless explicitly permitted by your EHS department. It should be collected in a designated, properly labeled, and sealed waste container.

  • Labeling: The waste container must be clearly labeled with the chemical name ("this compound"), concentration (if in solution), and any relevant hazard symbols.

  • Storage: Store the sealed waste container in a designated, secure area away from incompatible materials pending pickup by a licensed chemical waste disposal service.

Decontamination of Labware and Surfaces

Any labware or surfaces that have come into contact with this compound must be thoroughly decontaminated.

Decontamination Protocol:

  • Initial Rinse: Rinse contaminated glassware and equipment with a suitable solvent, such as ethanol (B145695) or acetone, to remove the bulk of the compound. Collect this rinseate as chemical waste.

  • Secondary Wash: Following the initial rinse, wash the labware with a laboratory-grade detergent and water.

  • Surface Cleaning: For spills on benchtops or other surfaces, absorb the spill with an inert material (e.g., vermiculite, sand) and collect the material in a sealed container for disposal as chemical waste. Clean the affected area with a suitable solvent and then with soap and water.

Experimental Workflow for Disposal

The following diagram illustrates the general workflow for the proper disposal of this compound.

G cluster_prep Preparation cluster_disposal Disposal of this compound cluster_decon Decontamination A Consult Institutional EHS Protocols B Wear Appropriate PPE A->B C Collect this compound Waste in Designated Container B->C G Rinse Contaminated Labware with Solvent B->G D Properly Label Waste Container C->D E Store in Secure Area D->E F Arrange for Licensed Waste Disposal E->F H Collect Rinseate as Chemical Waste G->H I Wash with Detergent and Water G->I H->D

This compound Disposal and Decontamination Workflow.

Quantitative Data Summary

While specific quantitative data for disposal is not applicable, the following table summarizes key properties of this compound relevant to its handling and potential hazards.

PropertyValueReference
Primary Target REV-ERBα / REV-ERBβ[2]
IC₅₀ 170 nM (REV-ERBα), 160 nM (REV-ERBβ)[3][4]
Form Solid[2]
Storage (Stock Solutions) Up to 3 months at -20°C[2]

Disclaimer: This information is intended as a guide and does not replace the need for a thorough review of the official Safety Data Sheet and consultation with your institution's safety officers. Always prioritize safety and compliance with all applicable regulations.

References

Navigating the Safe and Effective Use of SR10067: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides essential safety protocols, operational guidance, and disposal plans for the REV-ERB agonist, SR10067. By offering clear, step-by-step instructions and critical safety information, we aim to be your preferred resource for laboratory safety and chemical handling, fostering a relationship built on trust and value that extends beyond the product itself.

Immediate Safety and Handling Protocols

The proper handling of this compound is paramount to ensure laboratory safety. The following personal protective equipment (PPE) and handling procedures are mandatory.

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is critical when working with this compound. The following table summarizes the required PPE.

Protection TypeSpecificationRationale
Eye/Face Protection Safety glasses with side-shields or goggles.Protects against accidental splashes and airborne particles.
Skin Protection
   Hand ProtectionChemical-resistant, impervious gloves (e.g., nitrile rubber).Prevents direct skin contact with the compound.
   Body ProtectionLaboratory coat.Provides a barrier against spills and contamination of personal clothing.
Respiratory Protection Use a dust mask or respirator if handling large quantities or if dust is generated.Minimizes inhalation of the compound, especially in powdered form.
Handling and Storage

Adherence to proper handling and storage protocols will maintain the integrity of this compound and ensure a safe laboratory environment.

AspectProcedure
Handling - Avoid contact with skin, eyes, and clothing. - Avoid dust formation. - Ensure adequate ventilation. - Wash hands thoroughly after handling.
Storage - Keep container tightly closed. - Store in a dry and well-ventilated place. - Recommended storage temperature: -20°C.[1]

Operational Plan: From Preparation to Disposal

A structured operational plan ensures consistency and safety throughout the experimental process.

Stock Solution Preparation

This compound is typically dissolved in an organic solvent for in vitro and in vivo studies.

SolventConcentrationStorage of Stock Solution
DMSO≥ 2.5 mg/mL (5.37 mM)[1]Aliquot and store at -20°C for up to 3 months.[2]
Disposal Plan

Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Method
Unused this compound Dispose of as hazardous waste in accordance with local, state, and federal regulations. Do not allow to enter drains or waterways.
Contaminated Materials All materials that have come into contact with this compound (e.g., pipette tips, gloves, vials) should be considered hazardous waste and disposed of accordingly.

This compound Signaling Pathway

This compound is a potent and selective agonist of the nuclear receptors REV-ERBα and REV-ERBβ.[3] These receptors are key components of the circadian clock machinery, acting as transcriptional repressors. The binding of this compound to REV-ERB enhances its repressive activity, leading to the modulation of downstream target genes involved in the regulation of circadian rhythms, metabolism, and inflammation.

SR10067_Signaling_Pathway This compound This compound REV_ERB REV-ERBα/β This compound->REV_ERB Binds & Activates NCoR_HDAC3 NCoR/HDAC3 Corepressor Complex REV_ERB->NCoR_HDAC3 Recruits BMAL1 BMAL1 NCoR_HDAC3->BMAL1 Represses Transcription Clock_Genes Clock & Metabolic Genes BMAL1->Clock_Genes Activates Transcription

This compound activates REV-ERB, leading to transcriptional repression.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

In Vitro: Cellular Assay for REV-ERB Activity

This protocol outlines a common method to assess the activity of this compound on REV-ERB in a cellular context.

In_Vitro_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis cell_culture 1. Culture HEK293T cells transfection 2. Transfect with REV-ERB and reporter plasmids cell_culture->transfection treatment 3. Treat cells with varying concentrations of this compound transfection->treatment lysis 4. Lyse cells treatment->lysis luciferase_assay 5. Perform luciferase assay lysis->luciferase_assay data_analysis 6. Analyze data to determine IC50 luciferase_assay->data_analysis

Workflow for determining the in vitro potency of this compound.
In Vivo: Assessment of Anxiolytic Activity in Mice

This protocol describes a standard behavioral test to evaluate the anxiolytic effects of this compound in a mouse model.

In_Vivo_Workflow cluster_prep Animal Preparation cluster_treatment Drug Administration cluster_behavioral_test Behavioral Testing cluster_analysis Data Analysis acclimatize 1. Acclimatize mice to housing conditions randomize 2. Randomize mice into treatment groups acclimatize->randomize injection 3. Administer this compound or vehicle via intraperitoneal (i.p.) injection randomize->injection mbt 4. Perform Marble Burying Test injection->mbt count_marbles 5. Count the number of buried marbles mbt->count_marbles statistical_analysis 6. Perform statistical analysis count_marbles->statistical_analysis

Workflow for assessing the anxiolytic effects of this compound in vivo.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.